molecular formula C9H20 B165697 4-Methyloctane CAS No. 2216-34-4

4-Methyloctane

Cat. No.: B165697
CAS No.: 2216-34-4
M. Wt: 128.25 g/mol
InChI Key: DOGIHOCMZJUJNR-UHFFFAOYSA-N
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Description

4-Methyloctane is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 128.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23691. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloctane
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InChI

InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3
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InChI Key

DOGIHOCMZJUJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID90862876
Record name 4-Methyloctane
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Molecular Weight

128.25 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methyloctane
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Vapor Pressure

6.83 [mmHg]
Record name 4-Methyloctane
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CAS No.

2216-34-4
Record name (±)-4-Methyloctane
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Record name 4-METHYLOCTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloctane is a branched-chain alkane, an isomer of nonane, with the chemical formula C9H20.[1][2] It is a colorless, flammable liquid with a faint hydrocarbon odor similar to gasoline.[3] As a chiral molecule, this compound exists as two enantiomers, (R)-4-methyloctane and (S)-4-methyloctane. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a representative synthesis method. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C9H20[1][2][4]
Molecular Weight 128.26 g/mol [1][5]
CAS Number 2216-34-4[1][2]
Appearance Clear, colorless liquid[3]
Odor Faint hydrocarbon/gasoline-like[3]
Density 0.72 g/cm³ (at 20°C)[1][2]
Boiling Point 142.4 °C[2][6]
Melting Point -113 °C[2][6]
Flash Point 49 - 53 °C[1][6]
Solubility in Water 0.115 mg/L at 25 °C (practically insoluble)[4][7]
Solubility in Organic Solvents Soluble in nonpolar solvents (e.g., hexane, toluene)[4]
Refractive Index 1.4062[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataDetailsSource(s)
¹H NMR Spectra available, showing characteristic alkane signals.[8]
¹³C NMR Spectra available for structural elucidation.[9]
Mass Spectrometry (MS) GC-MS data available, with characteristic fragmentation patterns.[9][10][11]
Infrared (IR) Spectroscopy IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[12]
Kovats Retention Index Standard non-polar: ~865; Semi-standard non-polar: ~863; Standard polar: ~823[10]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a representative synthesis protocol.

Representative Synthesis of this compound via Grignard Reaction

This protocol describes a plausible method for the synthesis of this compound using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Butylmagnesium Bromide):

    • All glassware must be thoroughly dried to exclude moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and the ether begins to reflux.

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Formation of the Alkene:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the diethyl ether by rotary evaporation to obtain the crude tertiary alcohol (4-methyl-4-octanol).

    • To dehydrate the alcohol to the corresponding alkene (4-methyloct-4-ene), treat the crude alcohol with a strong acid catalyst (e.g., a few drops of concentrated sulfuric acid) and heat to distill the alkene.

  • Reduction to this compound:

    • The resulting alkene (4-methyloct-4-ene) can be reduced to this compound. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Alternatively, a Clemmensen reduction can be performed on the intermediate ketone if the synthesis is adapted to produce it.

  • Purification:

    • The final product, this compound, can be purified by fractional distillation.

Determination of Boiling Point (Micro Method)

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire

Procedure:

  • Fill the Thiele tube with mineral oil to the level of the side arm.

  • Place a small amount (a few milliliters) of this compound into the small test tube.

  • Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density using a Pycnometer

Materials:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • This compound sample

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

  • Weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_pycnometer+water).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample and bring it to the same constant temperature as the water.

  • Dry the outside and weigh the pycnometer filled with the sample (m_pycnometer+sample).

  • Calculate the density of this compound using the following formula: Density_sample = [(m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer)] * Density_water (The density of water at the experimental temperature is a known value).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., nonpolar, like DB-1 or HP-5MS)

  • Helium (carrier gas)

  • This compound sample

  • Solvent for dilution (e.g., hexane)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent like hexane.

  • Set the GC-MS parameters:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1 mL/min).

    • MS Parameters: Set the mass range to be scanned (e.g., m/z 35-300) and the ionization mode (typically Electron Ionization at 70 eV).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • The components of the sample will be separated based on their boiling points and interactions with the stationary phase of the column.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

  • The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum can be used to identify this compound, often by comparison to a spectral library.

Visualizations

Logical Relationship of this compound's Properties

G A Molecular Structure (C9H20, branched) B Molecular Weight (128.26 g/mol) A->B determines C Intermolecular Forces (van der Waals) A->C influences H Solubility (Insoluble in Water) A->H determines polarity, a key factor in I Flammability (Flash Point 49-53 °C) A->I undergoes combustion D Physical State (Liquid at STP) C->D results in E Boiling Point (142.4 °C) C->E determines F Melting Point (-113 °C) C->F determines G Density (0.72 g/cm³) D->G related to

Caption: Logical flow of this compound's properties.

Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization synthesis Synthesis of This compound purification Fractional Distillation synthesis->purification bp Boiling Point Determination purification->bp density Density Measurement purification->density gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr

References

An In-depth Technical Guide to the Enantiomers of 4-Methyloctane: (R)-4-methyloctane and (S)-4-methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and known biological activities of the enantiomers of 4-methyloctane, (R)-4-methyloctane and (S)-4-methyloctane. This document is intended to be a valuable resource for researchers in organic chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While specific experimentally determined properties for the individual enantiomers are not widely reported, the properties of racemic this compound provide a baseline. It is a colorless liquid with a faint hydrocarbon odor.[1]

PropertyValue (for racemic this compound)Reference(s)
Molecular Formula C₉H₂₀[2]
Molecular Weight 128.26 g/mol [3]
Boiling Point 142 °C[4]
Melting Point -113 °C[4]
Density 0.72 g/mL[4]
Refractive Index 1.4062[4]
Solubility Insoluble in water; soluble in organic solvents[5]

Stereospecific Synthesis

The enantiomers of this compound can be synthesized stereospecifically from the corresponding enantiopure pentan-2-ols. This method allows for the preparation of each enantiomer with a high degree of stereochemical purity.[6]

Experimental Protocol: Stereospecific Synthesis of (R)- and (S)-4-methyloctane

This is a generalized protocol based on the reported synthesis.[6] Specific reaction conditions, such as concentrations, temperatures, and reaction times, may require optimization.

Materials:

  • (R)-pentan-2-ol or (S)-pentan-2-ol

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Propylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Appropriate solvents for reaction and workup (e.g., diethyl ether, tetrahydrofuran, dichloromethane)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Tosylation of the Chiral Alcohol:

    • Dissolve the enantiopure pentan-2-ol ((R) or (S)) in pyridine at 0 °C.

    • Slowly add tosyl chloride to the solution while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for several hours or until completion (monitored by TLC).

    • Perform an aqueous workup to remove pyridine and isolate the tosylated product.

  • Grignard Coupling:

    • Prepare a solution of the tosylated pentan-2-ol in a suitable ether solvent.

    • Add this solution to a solution of propylmagnesium bromide in the same solvent.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction for the formation of this compound.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the organic product, dry the organic layer, and concentrate it.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain the pure enantiomer.

A visual representation of this synthetic workflow is provided below.

G cluster_synthesis Stereospecific Synthesis Workflow start Enantiopure (R)- or (S)-Pentan-2-ol step1 Tosylation (TsCl, Pyridine) start->step1 intermediate Chiral Tosylate step1->intermediate step2 Grignard Coupling (Propylmagnesium Bromide) intermediate->step2 product Crude (R)- or (S)-4-Methyloctane step2->product step3 Purification (Column Chromatography) product->step3 final_product Pure (R)- or (S)-4-Methyloctane step3->final_product

A simplified workflow for the stereospecific synthesis of this compound enantiomers.

Enantioselective Separation

The resolution of racemic this compound into its individual enantiomers can be achieved by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation.

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

This is a generalized protocol based on reported separations.[6] Specific parameters should be optimized for the instrument and column used.

Instrumentation and Columns:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column, such as a β-cyclodextrin-based column (e.g., Chirasil-Dex).

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 40 °C and ramping up to 200 °C at a rate of 2-5 °C/min.

  • Detector Temperature: 250 °C (for FID).

Sample Preparation:

  • Dilute the racemic this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC analysis.

Elution Order:

  • On a β-cyclodextrin-based chiral stationary phase, the (S)-enantiomer of this compound typically has a longer retention time than the (R)-enantiomer.[7]

The logical relationship for the chiral separation is depicted in the following diagram.

G cluster_separation Chiral GC Separation Principle racemate Racemic this compound ((R)- and (S)-enantiomers) column Chiral GC Column (β-cyclodextrin stationary phase) racemate->column interaction Differential Diastereomeric Interactions column->interaction separation Separation based on Retention Time Difference interaction->separation enantiomers (R)-4-methyloctane (elutes first) (S)-4-methyloctane (elutes second) separation->enantiomers

Principle of chiral separation of this compound enantiomers by gas chromatography.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound may possess anti-proliferative properties against certain cancer cells, including leukemia and macrophage cell lines.[3][8] The proposed mechanism of action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancers and is crucial for tumor cell growth and survival.[7]

Proposed Mechanism of Action: Inhibition of Fatty Acid Synthase

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids. In cancer cells, the upregulation of FASN provides the necessary lipids for membrane formation, energy storage, and signaling molecule synthesis, thus supporting rapid proliferation. Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and a depletion of fatty acids, ultimately inducing apoptosis (programmed cell death) in cancer cells.

The inhibition of FASN can impact several downstream signaling pathways critical for cancer cell survival and proliferation.

G cluster_pathway Proposed Signaling Pathway Affected by FASN Inhibition inhibitor This compound (Proposed Inhibitor) fasn Fatty Acid Synthase (FASN) inhibitor->fasn Inhibits pi3k PI3K/Akt/mTOR Pathway fasn->pi3k Downregulates mapk MAPK/ERK Pathway fasn->mapk Downregulates proliferation Decreased Cell Proliferation pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis mapk->proliferation mapk->apoptosis

Potential signaling pathways affected by the inhibition of Fatty Acid Synthase (FASN).

The potential of this compound enantiomers as selective anticancer agents warrants further investigation. Future research should focus on determining the specific activity of each enantiomer, elucidating the precise molecular interactions with FASN, and evaluating their efficacy and safety in preclinical models. The development of more potent and selective analogs could also be a promising avenue for drug discovery.

Conclusion

This technical guide has summarized the current knowledge on the stereospecific synthesis, chiral separation, and potential biological activity of (R)- and (S)-4-methyloctane. While foundational information is available, further research is required to fully characterize the individual enantiomers and explore their therapeutic potential. The detailed protocols and diagrams provided herein are intended to facilitate future research and development in this area.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctane, a simple branched alkane with the chemical formula C₉H₂₀, serves as a fundamental model for understanding stereoisomerism in aliphatic hydrocarbons. The presence of a single stereocenter at the fourth carbon atom gives rise to a pair of enantiomers, (R)-4-methyloctane and (S)-4-methyloctane. While seemingly simple, the synthesis, separation, and characterization of these enantiomers present unique challenges and are of significant interest in various fields, including asymmetric synthesis, analytical chemistry, and geochemistry. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including detailed protocols for its enantioselective synthesis and chiral gas chromatographic separation, a summary of its stereoisomeric properties, and a discussion of its applications.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C4 position. The carbon atom at this position is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a butyl group. This arrangement results in two non-superimposable mirror images, known as enantiomers: (R)-4-methyloctane and (S)-4-methyloctane.[1] A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or (±)-4-methyloctane.[1]

The physical properties of the individual enantiomers, such as boiling point, melting point, and density, are identical. However, they exhibit different behavior when interacting with other chiral entities, most notably in their interaction with plane-polarized light, a property known as optical activity.

Physicochemical and Stereoisomeric Properties

While the physical properties of the racemic mixture are well-documented, specific quantitative data for the pure enantiomers, particularly their optical rotation, are not widely reported in the literature. This is often a challenge for simple, non-functionalized alkanes due to their very small specific rotations.[2]

Table 1: Physicochemical and Stereoisomeric Properties of this compound

Property(±)-4-Methyloctane (Racemic)(R)-4-Methyloctane(S)-4-Methyloctane
Molecular FormulaC₉H₂₀C₉H₂₀C₉H₂₀
Molecular Weight128.26 g/mol 128.26 g/mol 128.26 g/mol
Boiling Point~142.4 °C~142.4 °C~142.4 °C
Melting Point~-113.3 °C~-113.3 °C~-113.3 °C
Specific Optical Rotation ([α]D)Not ReportedNot Reported
Elution Order (Chiral GC)N/A1st Eluting2nd Eluting

Enantioselective Synthesis of (R)- and (S)-4-Methyloctane

The synthesis of enantiomerically pure alkanes is a challenging task in organic chemistry. A common strategy involves the use of chiral precursors from the "chiral pool" or the application of asymmetric catalytic methods. The following is a plausible experimental protocol for the synthesis of (R)- and (S)-4-methyloctane, adapted from general methods for the stereospecific synthesis of chiral hydrocarbons. This method utilizes enantiopure pentan-2-ols as the starting material.

Experimental Protocol: Synthesis of (S)-4-Methyloctane

This protocol describes the synthesis of (S)-4-methyloctane starting from (S)-pentan-2-ol. The synthesis of the (R)-enantiomer would follow the identical procedure using (R)-pentan-2-ol.

Step 1: Tosylation of (S)-pentan-2-ol

  • To a stirred solution of (S)-pentan-2-ol (1.0 eq.) in anhydrous pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 4 hours and then let it stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-pentan-2-yl tosylate.

Step 2: Grignard Coupling

  • Prepare a Grignard reagent by adding n-butyl bromide (1.2 eq.) to a suspension of magnesium turnings (1.3 eq.) in anhydrous diethyl ether under an inert atmosphere.

  • To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) chloride (0.05 eq.).

  • Cool the mixture to 0 °C and add a solution of (S)-pentan-2-yl tosylate (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with pentane (B18724), wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

  • Filter and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain (S)-4-methyloctane.

Step 3: Determination of Enantiomeric Purity

  • The enantiomeric purity of the synthesized (S)-4-methyloctane should be determined by chiral gas chromatography (see Section 4 for protocol).

Enantiomeric Separation by Chiral Gas Chromatography

The baseline separation of (R)- and (S)-4-methyloctane can be achieved using gas chromatography with a chiral stationary phase (CSP). β-cyclodextrin-based columns, such as Chirasil-Dex, are effective for this purpose.[1] On these columns, the (S)-enantiomer typically exhibits a longer retention time due to stronger van der Waals interactions with the chiral selector.[1]

Experimental Protocol: Chiral GC Analysis of this compound
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: CP-Chirasil-Dex CB (or equivalent β-cyclodextrin-based chiral column), 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Detector: FID at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 2 °C/min to 100 °C.

    • Hold at 100 °C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of this compound (racemic mixture or synthesized enantiomer) in pentane or hexane (B92381) (e.g., 1 mg/mL).

  • Injection Volume: 1 µL.

Table 2: Expected Chromatographic Data

EnantiomerElution OrderExpected Retention Time (min)
(R)-4-Methyloctane1Varies with exact conditions
(S)-4-Methyloctane2Varies with exact conditions

Note: Absolute retention times will vary depending on the specific instrument, column condition, and exact operating parameters. The elution order should remain consistent with the (R)-enantiomer eluting before the (S)-enantiomer.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the enantioselective synthesis and subsequent chiral analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis Start Chiral Precursor ((S)-pentan-2-ol) Tosylation Tosylation Start->Tosylation Grignard Grignard Coupling Tosylation->Grignard Purification_Synth Purification (Fractional Distillation) Grignard->Purification_Synth Product_S (S)-4-Methyloctane Purification_Synth->Product_S Sample_Prep Sample Preparation Product_S->Sample_Prep Analysis of Product GC_Injection Chiral GC Injection Sample_Prep->GC_Injection Separation Enantiomeric Separation GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis Result Enantiomeric Purity (ee%) Data_Analysis->Result

Caption: Workflow for the synthesis and analysis of this compound.

Relationship between Stereoisomers

The following diagram illustrates the relationship between the stereoisomers of this compound.

Stereoisomer_Relationship Racemic (±)-4-Methyloctane (Racemic Mixture) R_Enantiomer (R)-4-Methyloctane Racemic->R_Enantiomer 50% S_Enantiomer (S)-4-Methyloctane Racemic->S_Enantiomer 50% R_Enantiomer->S_Enantiomer Enantiomers (Non-superimposable mirror images)

Caption: Relationship between the enantiomers of this compound.

Applications in Research and Industry

The enantiomers of this compound, while not having direct applications in drug development, are valuable tools in several areas of research:

  • Chiral Recognition Studies: As a simple chiral hydrocarbon, this compound serves as a model compound for studying the principles of chiral recognition on various chiral stationary phases in chromatography.

  • Analytical Standards: Enantiomerically pure this compound can be used as a standard for the calibration of analytical instrumentation and for the validation of new chiral separation methods.[1]

  • Geochemical and Environmental Tracers: The enantiomeric ratio of certain chiral hydrocarbons can provide information about their origin (biological vs. abiological) and the biodegradation processes they have undergone. While not extensively documented for this compound specifically, chiral alkanes are of interest in petroleum geochemistry and environmental science as potential biomarkers.

Conclusion

This compound provides an excellent case study in the fundamental principles of stereoisomerism. The existence of its (R) and (S) enantiomers, coupled with the challenges in their synthesis and separation, underscores the complexities of stereochemistry even in simple aliphatic systems. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working in fields where an understanding of chirality is paramount. Further research to determine the specific optical rotation of the pure enantiomers would be a valuable contribution to the field.

References

An In-Depth Technical Guide to the Synthesis of Enantiopure 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic strategies for obtaining enantiopure 4-methyloctane, a chiral branched alkane. The document focuses on a well-established stereospecific approach starting from enantiomerically pure precursors, providing detailed experimental protocols and expected outcomes. Alternative methodologies, including the use of chiral auxiliaries and enzymatic resolutions, are also discussed. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for chemists in research and development who require access to enantiopure this compound for their work in areas such as drug discovery and material science.

Introduction

This compound is a chiral hydrocarbon containing a stereocenter at the C4 position, existing as (R)- and (S)-enantiomers.[1] The distinct stereoisomers of chiral molecules can exhibit significantly different biological activities, making the synthesis of enantiomerically pure compounds a critical aspect of drug development and other life science research. The hydrophobic nature of this compound also makes it a subject of interest in studies of biological membranes and as a biomarker.[1] This guide details the primary methods for the asymmetric synthesis of this compound, with a focus on practical and reproducible experimental procedures.

Stereospecific Synthesis from Enantiopure Pentan-2-ol

A robust and widely cited method for the synthesis of enantiopure this compound involves a stereospecific multi-step sequence starting from commercially available enantiopure (R)- or (S)-pentan-2-ol. This approach ensures the transfer of chirality from the starting material to the final product. The general synthetic scheme is outlined below.

Synthetic Pathway

The synthesis proceeds in three main steps:

  • Tosylation of the chiral alcohol: The hydroxyl group of enantiopure pentan-2-ol is converted into a good leaving group, a tosylate, with retention of configuration.

  • Grignard coupling: A Grignard reagent is used to displace the tosylate group, forming the carbon skeleton of this compound. This step proceeds with inversion of configuration.

  • Reductive dehalogenation: The resulting haloalkane is reduced to the final product, this compound.

G cluster_R (R)-4-Methyloctane Synthesis R_Pentan_2_ol (S)-Pentan-2-ol R_Pentan_2_yl_tosylate (S)-Pentan-2-yl tosylate R_Pentan_2_ol->R_Pentan_2_yl_tosylate TsCl, Pyridine R_4_Methyloct_halide (R)-4-Methyl-4-octyl halide R_Pentan_2_yl_tosylate->R_4_Methyloct_halide Propylmagnesium halide R_4_Methyloctane (R)-4-Methyloctane R_4_Methyloct_halide->R_4_Methyloctane LiAlH4 or H2/Pd G cluster_S (S)-4-Methyloctane Synthesis S_Pentan_2_ol (R)-Pentan-2-ol S_Pentan_2_yl_tosylate (R)-Pentan-2-yl tosylate S_Pentan_2_ol->S_Pentan_2_yl_tosylate TsCl, Pyridine S_4_Methyloct_halide (S)-4-Methyl-4-octyl halide S_Pentan_2_yl_tosylate->S_4_Methyloct_halide Propylmagnesium halide S_4_Methyloctane (S)-4-Methyloctane S_4_Methyloct_halide->S_4_Methyloctane LiAlH4 or H2/Pd G Prochiral_Acid Prochiral Carboxylic Acid Amide Chiral Amide Prochiral_Acid->Amide Chiral_Auxiliary Pseudoephedrine Chiral_Auxiliary->Amide Alkylated_Amide Diastereomerically Enriched Alkylated Amide Amide->Alkylated_Amide Diastereoselective Alkylation Enantiopure_Acid Enantiopure Carboxylic Acid Alkylated_Amide->Enantiopure_Acid Auxiliary Cleavage Enantiopure_Alkane Enantiopure this compound Enantiopure_Acid->Enantiopure_Alkane Reduction G Racemic_Acid Racemic 4-Methyloctanoic Acid Enzyme Lipase Racemic_Acid->Enzyme S_Ester (S)-Ester Enzyme->S_Ester R_Acid (R)-Acid Enzyme->R_Acid Alcohol Alcohol Alcohol->Enzyme Separation Separation S_Ester->Separation R_Acid->Separation S_Alkane (S)-4-Methyloctane Separation->S_Alkane Reduction R_Alkane (R)-4-Methyloctane Separation->R_Alkane Reduction

References

The Enigmatic Presence of 4-Methyloctane in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, these compounds play crucial roles in a variety of biological processes, including defense against herbivores, attraction of pollinators, and communication between plants. Among the vast array of plant-derived VOCs, branched alkanes represent a less-studied class of compounds. This technical guide focuses on the natural occurrence of a specific branched alkane, 4-methyloctane, in plants. While the presence of this compound has been reported, detailed quantitative data and a complete understanding of its biosynthesis and physiological roles remain subjects of ongoing research. This document aims to provide a comprehensive overview of the current knowledge regarding this compound in plants, with a particular focus on its reported presence in Nicotiana species.

Natural Occurrence of this compound

Table 1: Quantitative Data for this compound in Plants

Plant SpeciesCultivar/VarietyPlant PartConcentration (unit)Reference
Nicotiana tabacumNot SpecifiedNot SpecifiedData Not Available

Note: To date, specific quantitative data for this compound in plants has not been published in the reviewed scientific literature. This table is provided as a template for future research findings.

Experimental Protocols for the Analysis of this compound

The identification and quantification of volatile compounds like this compound from plant matrices typically involve extraction or sampling of the volatiles followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sampling volatile and semi-volatile compounds from the headspace of a sample.

Representative Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Compounds from Nicotiana tabacum Leaves

This protocol is a representative methodology based on common practices for the analysis of plant volatiles and is not specific to a single cited study.

1. Sample Preparation:

  • Freshly harvested leaves of Nicotiana tabacum are weighed (e.g., 1-5 g).

  • The leaves may be used whole or gently crushed to increase the surface area for volatile release.

  • The plant material is placed in a headspace vial (e.g., 20 mL) and securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) is used. The choice of fiber coating depends on the polarity of the target analytes.[1]

  • The SPME fiber is conditioned prior to use according to the manufacturer's instructions.

  • The vial containing the plant sample is placed in a heating block or water bath and allowed to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • The SPME needle is then inserted through the vial's septum, and the fiber is exposed to the headspace for a specific extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • After extraction, the SPME fiber is retracted into the needle and immediately inserted into the injection port of a GC-MS system.

  • The injection port is operated in splitless mode at a high temperature (e.g., 250 °C) to ensure the thermal desorption of the adsorbed analytes from the fiber onto the GC column.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating a wide range of volatile compounds.
    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
    • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 250 °C, and held for 5 minutes. This program can be optimized based on the complexity of the volatile profile.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Mass Range: m/z 40-500.
    • Ion Source Temperature: 230 °C.
    • Quadrupole Temperature: 150 °C.

4. Data Analysis:

  • The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

  • For quantitative analysis, a calibration curve is generated using standard solutions of this compound at different concentrations. An internal standard (e.g., a deuterated alkane) may be added to the sample to improve accuracy and precision.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis Analysis (GC-MS) cluster_data Data Processing A Fresh Nicotiana tabacum leaves B Weighing and placing in headspace vial A->B C Equilibration of vial at controlled temperature B->C D Exposure of SPME fiber to headspace C->D E Thermal desorption in GC injection port D->E F Separation on GC column E->F G Detection and identification by MS F->G H Identification via mass spectrum and retention index G->H I Quantification using calibration curve H->I

Fig. 1. Experimental workflow for HS-SPME-GC-MS analysis of plant volatiles.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound and other branched-chain alkanes in plants has not been fully elucidated. However, it is hypothesized that their formation is linked to the metabolism of fatty acids or branched-chain amino acids.

In general, straight-chain alkanes in plants are thought to be produced from very-long-chain fatty acids (VLCFAs) through a process involving either a decarbonylation pathway or an acyl-ACP reductase and aldehyde-deformylating oxygenase pathway. For branched-chain alkanes, the precursors are likely branched-chain fatty acids.

The biosynthesis of branched-chain fatty acids in plants is believed to start from branched-chain amino acids like valine, leucine (B10760876), and isoleucine.[2] These amino acids can be deaminated to form their corresponding α-keto acids, which can then be used as primers for the fatty acid synthase (FAS) complex to produce branched-chain fatty acids.[3] Subsequent elongation and decarboxylation of these branched-chain fatty acids would lead to the formation of branched-chain alkanes.

A putative pathway for the formation of this compound could involve the following steps:

  • Precursor Formation: A branched-chain acyl-CoA, derived from an amino acid like leucine or isoleucine, serves as a primer.

  • Chain Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the primer, leading to a branched-chain fatty acid.

  • Decarboxylation/Decarbonylation: The resulting branched-chain fatty acid is then converted to the corresponding alkane with one less carbon atom through a decarboxylation or decarbonylation reaction.

Further research, including isotopic labeling studies and identification of the specific enzymes involved, is necessary to confirm this proposed pathway.

Putative_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation cluster_alkane_formation Alkane Formation A Branched-Chain Amino Acid (e.g., Leucine, Isoleucine) B Branched-Chain α-Keto Acid A->B Deamination C Branched-Chain Acyl-CoA (Primer) B->C Decarboxylation E Fatty Acid Synthase (FAS) Complex C->E D Malonyl-CoA D->E F Branched-Chain Fatty Acid E->F G Decarboxylation / Decarbonylation F->G H This compound G->H

Fig. 2. Putative biosynthetic pathway of this compound in plants.

Conclusion and Future Perspectives

The presence of this compound in Nicotiana tabacum opens up avenues for further investigation into the biosynthesis and ecological roles of branched-chain alkanes in plants. The lack of quantitative data and a defined biosynthetic pathway highlights significant knowledge gaps that need to be addressed. Future research should focus on:

  • Quantitative Analysis: Developing and applying robust analytical methods to quantify this compound in various plant species and tissues.

  • Biosynthetic Pathway Elucidation: Utilizing transcriptomics, proteomics, and metabolomics approaches, coupled with genetic and biochemical studies, to identify the genes and enzymes involved in the biosynthesis of branched-chain alkanes.

  • Ecological Significance: Investigating the role of this compound in plant-insect interactions, plant-pathogen interactions, and other ecological processes.

A deeper understanding of the natural occurrence and biosynthesis of this compound could have implications for various fields, including the development of novel pest control strategies, the engineering of plants for the production of specialty chemicals, and a more comprehensive understanding of plant secondary metabolism.

References

4-Methyloctane as a Volatile Organic Compound: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctane, a branched-chain alkane (BCA), is a volatile organic compound (VOC) that has garnered increasing interest in the scientific community. Initially recognized for its presence in petrochemicals and as a fuel additive, recent studies have highlighted its potential role as a biomarker in exhaled breath for the diagnosis of certain diseases, including lung cancer. Furthermore, preliminary research suggests potential anti-proliferative effects on cancer cells, indicating a need for a deeper understanding of its biological activity. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, detailing experimental protocols for its analysis and synthesis, and exploring its potential biological implications. This document is intended to serve as a foundational resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

This compound (C9H20) is a structural isomer of nonane, characterized by an eight-carbon chain with a methyl group at the fourth position.[1] As a volatile organic compound, it exhibits physical and chemical properties that allow for its presence in the vapor phase under ambient conditions. Its primary industrial applications have been as a solvent and a component in fuel mixtures to enhance octane (B31449) ratings.[2]

Recent advancements in analytical techniques have enabled the detection of this compound in biological matrices, most notably in human breath. Several studies have identified this compound as a potential biomarker for lung cancer, distinguishing the breath profiles of cancer patients from those of healthy individuals.[2] This has opened new avenues for non-invasive disease diagnosis and monitoring.

Moreover, initial in vitro studies have suggested that this compound may possess anti-cancer properties, with reports of reduced proliferation in human leukemia cells and macrophages.[1] The proposed mechanism for this activity involves the inhibition of fatty acid synthesis, a metabolic pathway often upregulated in cancer cells.[1] However, the precise molecular mechanisms and signaling pathways affected by this compound remain an active area of investigation. This guide aims to provide a detailed technical resource to facilitate further research into this promising compound.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its handling and application in a research setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Formula C9H20[3]
Molecular Weight 128.26 g/mol [3]
IUPAC Name This compound[3]
CAS Number 2216-34-4[3]
SMILES CCCCC(C)CCC[3]
Boiling Point 142.4 °C[1]
Melting Point -113.3 °C[1]
Density 0.722 g/cm³
Vapor Pressure 7.26 mmHg at 25°C
Flash Point 49 °C[1]
Solubility Insoluble in water; Soluble in organic solvents[1]
Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] While comprehensive toxicological data is limited, as a hydrocarbon, it is considered to have low to moderate toxicity. However, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used.[1]

Experimental Protocols

This section provides detailed methodologies for the analysis, synthesis, and in vitro evaluation of this compound, compiled from established protocols for VOCs and related compounds.

Analysis of this compound in Exhaled Breath by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds in complex matrices like exhaled breath.[4] The following protocol outlines a general procedure for the detection and quantification of this compound.

3.1.1. Sample Collection and Pre-concentration using Solid-Phase Microextraction (SPME)

  • Breath Sample Collection: Collect a mixed expiratory breath sample from the subject using a breath collection apparatus (BCA) or a Tedlar bag. Ensure that the subject has been in a controlled environment to minimize exposure to exogenous VOCs.

  • SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad applicability to a wide range of volatile compounds.[5]

  • Headspace Extraction:

    • Transfer a defined volume of the collected breath sample into a sealed headspace vial.

    • Place the vial in a heating block or water bath set to a constant temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.[5]

    • Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid phase if present.

    • Expose the fiber for a predetermined time (e.g., 30 minutes) to allow for the adsorption of VOCs.[5]

3.1.2. GC-MS Analysis

  • Thermal Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes onto the column.[5]

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.2 mL/min).[5]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 200 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[5][6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of this compound based on its mass spectrum and retention time. For quantitative analysis, selected ion monitoring (SIM) mode can be used, targeting characteristic ions of this compound.

    • Ion Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[5]

3.1.3. Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Breath_Collection Breath Sample Collection SPME_Extraction Headspace SPME Breath_Collection->SPME_Extraction Transfer to vial Thermal_Desorption Thermal Desorption in GC Inlet SPME_Extraction->Thermal_Desorption Chromatographic_Separation Chromatographic Separation Thermal_Desorption->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Figure 1: GC-MS analysis workflow for this compound.
Stereospecific Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is crucial for studying its chiroptical properties and stereospecific biological activities. A method for the stereospecific synthesis has been described, utilizing enantiopure pentan-2-ols as starting materials.[7]

3.2.1. Synthetic Scheme

A generalized synthetic scheme is presented below. The specific reagents and reaction conditions should be optimized based on the detailed procedures found in the cited literature.

Synthesis_Scheme Enantiopure Pentan-2-ol Enantiopure Pentan-2-ol Intermediate_1 Intermediate_1 Enantiopure Pentan-2-ol->Intermediate_1 Step 1: Conversion to a suitable leaving group (e.g., tosylate) This compound Enantiomer This compound Enantiomer Intermediate_1->this compound Enantiomer Step 2: Coupling with an appropriate organometallic reagent (e.g., Grignard reagent)

Figure 2: Stereospecific synthesis of this compound.
In Vitro Cytotoxicity Assay for this compound

Given the volatile nature of this compound, specialized in vitro exposure systems are required to assess its cytotoxicity accurately. The following protocol is adapted from methods developed for testing the toxicity of VOCs on cultured cells.[8][9]

3.3.1. Cell Culture and Exposure

  • Cell Lines: Human lung adenocarcinoma cells (A549) or human leukemia cells (e.g., K562) can be used.

  • Cell Seeding: Seed cells on a porous membrane insert (e.g., Transwell®) in a multi-well plate and culture until a confluent monolayer is formed. This allows for direct exposure of the cells to the vapor phase at an air-liquid interface.[10]

  • Exposure Chamber: Place the cell culture inserts into a sealed exposure chamber.

  • Vapor Generation: Introduce a known amount of liquid this compound into the chamber, allowing it to vaporize and create a defined atmospheric concentration. The concentration can be calculated based on the volume of the chamber and the amount of this compound introduced.

  • Exposure: Expose the cells to the this compound vapor for a specified duration (e.g., 1, 24, 48, or 72 hours) at 37°C. Include a control group exposed to a vehicle (air without this compound).

3.3.2. Cytotoxicity Assessment

  • Post-Exposure Incubation: After exposure, remove the cells from the chamber and incubate them in fresh culture medium for a recovery period (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a standard colorimetric assay such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or the neutral red uptake (NRU) assay.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) by plotting a dose-response curve.

Biological Activity and Potential Mechanisms of Action

While research into the biological effects of this compound is still in its early stages, preliminary findings suggest potential anti-cancer activity.

Anti-proliferative Effects

Studies have indicated that this compound may reduce the proliferation of certain cancer cell lines, including human leukemia cells and macrophages.[1] However, quantitative data, such as IC50 values from various cancer cell lines, are not yet widely available in the literature. Further research is needed to confirm these anti-proliferative effects and to determine the spectrum of cancer types that may be sensitive to this compound.

Hypothetical Mechanism of Action: Inhibition of Fatty Acid Synthesis

It has been proposed that the anti-cancer effects of this compound may be attributed to the inhibition of fatty acid synthesis.[1] Cancer cells often exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid cell division and membrane biogenesis. By potentially interfering with this metabolic pathway, this compound could selectively target cancer cells.

4.2.1. Proposed Signaling Pathway

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the hypothesis of fatty acid synthesis inhibition, a potential mechanism can be conceptualized. The following diagram illustrates a hypothetical signaling cascade where this compound, upon entering a cancer cell, could disrupt fatty acid synthesis, leading to downstream effects on cell survival and proliferation. It is important to note that this is a theoretical model that requires experimental validation.

Hypothetical_Pathway cluster_cell Cancer Cell This compound This compound Fatty_Acid_Synthase Fatty Acid Synthase (FAS) This compound->Fatty_Acid_Synthase Inhibition (?) Fatty_Acid_Synthesis Fatty Acid Synthesis Fatty_Acid_Synthase->Fatty_Acid_Synthesis Membrane_Integrity Membrane Integrity & Signaling Lipids Fatty_Acid_Synthesis->Membrane_Integrity Cell_Proliferation Cell Proliferation Membrane_Integrity->Cell_Proliferation Apoptosis Apoptosis Membrane_Integrity->Apoptosis

Figure 3: Hypothetical mechanism of this compound in cancer cells.

Future Directions and Conclusion

This compound is an intriguing volatile organic compound with emerging significance beyond its traditional industrial uses. Its potential as a non-invasive biomarker for cancer and its suggested anti-proliferative properties warrant further in-depth investigation.

Future research should focus on:

  • Validating this compound as a robust biomarker in larger clinical cohorts for various diseases.

  • Elucidating the precise molecular mechanisms of its anti-cancer activity, including the identification of its direct cellular targets and the signaling pathways it modulates.

  • Conducting comprehensive toxicological studies to establish a detailed safety profile.

  • Synthesizing and evaluating the biological activity of its enantiomers to explore stereospecific effects.

References

Spectroscopic Profile of 4-Methyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the branched-chain alkane, 4-Methyloctane (C₉H₂₀). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of the different protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~0.88Triplet6HCH₃ - (Terminal methyl groups at C1 and C8)
~0.85Doublet3HCH₃ - (Methyl group at C4)
~1.25Multiplet10H-CH₂ - (Methylene groups at C2, C3, C5, C6, C7)
~1.40Multiplet1H-CH - (Methine group at C4)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon atoms in this compound.

Chemical Shift (δ) ppm Carbon Assignment
~14.1C1 & C8
~19.5C4-CH₃
~23.0C2 & C7
~29.5C6
~32.0C3
~34.5C4
~36.8C5
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker or Varian) with a field strength of 300 MHz or higher.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.

Frequency (cm⁻¹) Vibration Type Intensity
2850-2960C-H stretch (alkane)Strong
1450-1470C-H bend (methylene)Medium
1375-1385C-H bend (methyl)Medium
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample is applied to the plates, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
128Low[C₉H₂₀]⁺ (Molecular Ion)
113Low[C₈H₁₇]⁺
85Moderate[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57Very High[C₄H₉]⁺ (Base Peak)
43High[C₃H₇]⁺
Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography:

    • Injector: The sample is injected into the GC, where it is vaporized.

    • Column: A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • Oven Program: The oven temperature is ramped to ensure good separation of the analyte.

  • Mass Spectrometry:

    • Ionization: The separated compound eluting from the GC column is ionized, typically by electron impact (EI) at 70 eV.

    • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detector: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Unknown_Compound Unknown Compound (this compound) MS Mass Spectrometry (MS) Unknown_Compound->MS IR Infrared (IR) Spectroscopy Unknown_Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown_Compound->NMR Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight Func_Groups Functional Groups IR->Func_Groups C_H_Framework Carbon-Hydrogen Framework NMR->C_H_Framework Structure Proposed Structure (this compound) Mol_Weight->Structure Func_Groups->Structure C_H_Framework->Structure

Spectroscopic Analysis Workflow for an Organic Compound.

Fragmentation_Pattern M This compound [C₉H₂₀]⁺˙ m/z = 128 F1 Loss of -CH₃ [C₈H₁₇]⁺ m/z = 113 M->F1 - •CH₃ F2 Loss of -C₂H₅ [C₇H₁₅]⁺ m/z = 99 M->F2 - •C₂H₅ F3 Loss of -C₃H₇ [C₆H₁₃]⁺ m/z = 85 M->F3 - •C₃H₇ F4 Loss of -C₄H₉ [C₅H₁₁]⁺ m/z = 71 M->F4 - •C₄H₉ F5 Loss of -C₅H₁₁ [C₄H₉]⁺ m/z = 57 M->F5 - •C₅H₁₁ F6 Loss of -C₆H₁₃ [C₃H₇]⁺ m/z = 43 M->F6 - •C₆H₁₃

Plausible Fragmentation of this compound in Mass Spectrometry.

Kovats Retention Index of 4-Methyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats retention index of 4-Methyloctane, a critical parameter in gas chromatography for compound identification and characterization. This document details the quantitative retention index data on various stationary phases, outlines a detailed experimental protocol for its determination, and illustrates the underlying workflow.

Data Presentation

The Kovats retention index (RI) is a dimensionless value that normalizes the retention time of a compound to that of adjacent n-alkanes, providing a more reproducible and transferable value than retention time alone.[1] The RI of a given compound is dependent on the stationary phase of the gas chromatography column.[2] The following table summarizes the Kovats retention indices for this compound on different types of stationary phases.

Stationary Phase TypeKovats Retention Index (I)
Standard Non-polar865.9, 856.3, 863.7, 862.91, 863.09, 866, 865.16, 865.34, 865.43, 864, 861, 874.4, 868, 864.6, 864.7, 860, 867, 864.1, 862.4, 863, 860.8, 869.2, 865.5, 865.2, 873, 881[3]
Semi-standard Non-polar863.5, 858, 864.58, 864.75, 864.91, 863, 862, 862.85, 862.5, 862.7, 864, 863.3, 863.1, 868, 861, 859, 866, 875[3]
Standard Polar823, 851.9[3]

Experimental Protocol: Determination of Kovats Retention Index

This section provides a detailed methodology for the determination of the Kovats retention index of this compound. The protocol is designed for gas chromatography (GC) systems and is applicable for both isothermal and temperature-programmed analyses.

Materials and Reagents
  • This compound: High purity standard.

  • n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C8 to C20) dissolved in a volatile solvent such as hexane (B92381) or pentane. The range of n-alkanes should bracket the expected elution of this compound.

  • Solvent: High-purity, GC-grade solvent (e.g., hexane or pentane) for sample dilution.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • GC Column: A capillary column with a stationary phase of interest (e.g., a standard non-polar column like DB-1 or HP-5).

  • Data Acquisition and Processing Software: Capable of measuring retention times and performing calculations.

Sample Preparation
  • This compound Solution: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be optimized to produce a sharp, symmetrical peak without overloading the column.

  • Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the this compound solution and the n-alkane standard mixture. This minimizes variability between injections.

Gas Chromatographic Conditions

The following are typical GC conditions. These should be optimized based on the specific instrument and column used.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Isothermal Analysis: A constant oven temperature at which this compound and the bracketing n-alkanes are well-resolved.

    • Temperature-Programmed Analysis: A temperature ramp that provides good separation of all components. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

  • Detector Temperature (FID): 280 °C

Data Acquisition
  • Inject a suitable volume (e.g., 1 µL) of the n-alkane standard mixture into the GC.

  • Inject the same volume of the this compound solution. If using the co-injection method, a single injection is sufficient.

  • Record the chromatograms and accurately determine the retention times of this compound and the n-alkanes.

Calculation of Kovats Retention Index

The calculation of the Kovats retention index differs for isothermal and temperature-programmed conditions.

  • Isothermal Analysis:

    The Kovats retention index (I) is calculated using the following formula[4]:

    Where:

    • t'_x is the adjusted retention time of this compound.

    • t'_n is the adjusted retention time of the n-alkane eluting immediately before this compound.

    • t'_{n+1} is the adjusted retention time of the n-alkane eluting immediately after this compound.

    • n is the carbon number of the n-alkane eluting before this compound.

    Note: Adjusted retention time (t') is the retention time of the compound minus the retention time of an unretained compound (e.g., methane).

  • Temperature-Programmed Analysis (Linear Temperature Program):

    For a linear temperature program, the retention index is calculated using the following formula[4]:

    Where:

    • t_x is the retention time of this compound.

    • t_n is the retention time of the n-alkane eluting immediately before this compound.

    • t_{n+1} is the retention time of the n-alkane eluting immediately after this compound.

    • n is the carbon number of the n-alkane eluting before this compound.

Logical Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index.

Kovats_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_calculation Calculation cluster_result Result prep_alkanes Prepare n-Alkane Standard Mixture gc_injection Inject Samples into GC prep_alkanes->gc_injection prep_analyte Prepare this compound Solution prep_analyte->gc_injection data_acquisition Acquire Chromatograms and Record Retention Times gc_injection->data_acquisition identify_peaks Identify Peaks and Bracketing n-Alkanes data_acquisition->identify_peaks calculate_ri Calculate Kovats Retention Index identify_peaks->calculate_ri final_ri Kovats Retention Index of This compound calculate_ri->final_ri

Workflow for Kovats Retention Index Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyloctane (CAS: 2216-34-4)

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20. As a structural isomer of nonane, it is distinguished by a methyl group at the fourth carbon of an octane (B31449) backbone. This structure results in a chiral center at the C4 position, meaning it exists as two distinct enantiomers, (R)-4-methyloctane and (S)-4-methyloctane, as well as a racemic mixture.[1][2] Typically supplied as a colorless liquid, this compound is insoluble in water but soluble in various organic solvents.[1][2]

While it serves industrial roles as a fuel additive and solvent, its relevance to the scientific and drug development community is growing.[3] Emerging research has highlighted its potential as a volatile organic compound (VOC) biomarker for diseases like lung cancer and, notably, its observed anti-proliferative effects against leukemia cells.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications relevant to research and development.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and analytical detection. Key quantitative data are summarized below.

PropertyValueReference(s)
CAS Number 2216-34-4[1][5]
Molecular Formula C9H20[1][5]
Molecular Weight 128.26 g/mol [1][5]
IUPAC Name This compound[5]
Synonyms (±)-4-Methyloctane, Octane, 4-methyl-[1][4][5]
SMILES CCCCC(C)CCC[1][5]
InChI Key DOGIHOCMZJUJNR-UHFFFAOYSA-N[1][5]
Appearance Colorless liquid[1][2][5]
Density ~0.722 g/cm³ at 20°C[6][7]
Boiling Point ~142.4 °C at 760 mmHg[3][4]
Melting Point ~-113 °C[3][6]
Flash Point 24.2 °C to 49 °C (varies by source)[3][4]
Vapor Pressure ~6.83 mmHg at 25 °C[4]
Solubility Insoluble in water; Soluble in organic solvents[1][2]
logP (Octanol/Water) ~4.8[4][5]
Refractive Index ~1.401[6]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several general industrial methods. However, for research purposes, particularly in studying its chirality, enantioselective synthesis is paramount.

General Synthetic Approaches

Industrial-scale production of branched alkanes like this compound typically relies on methods that produce mixtures of isomers:

  • Alkylation Reactions: Utilizing alkyl halides and alkenes in the presence of strong bases.[3]

  • Catalytic Cracking: Breaking down larger hydrocarbons from petroleum into smaller, more branched alkanes.[3]

  • Hydrocracking: Reacting heavier crude oil fractions with hydrogen at high temperatures and pressures over a catalyst.[3]

Experimental Protocol: Conceptual Enantioselective Synthesis

Below is a conceptual protocol for synthesizing (S)-4-methyloctane, illustrating a modern approach to chiral alkane synthesis.

Objective: To synthesize (S)-4-methyloctane with high enantiomeric excess (>99% ee).

Materials:

Methodology:

  • Asymmetric Carboalumination (ZACA Reaction):

    • In an inert atmosphere glovebox, dissolve the chiral zirconium catalyst in anhydrous dichloromethane.

    • Cool the solution to -78°C and add trimethylaluminum (TMA) dropwise.

    • Slowly add 1-hexene to the reaction mixture. Allow the reaction to proceed for several hours, leading to the formation of a chiral trialkylaluminum intermediate with a defined stereocenter.

  • Copper-Catalyzed Cross-Coupling:

    • In a separate flask, prepare a solution of 1-iodopropane and Copper(I) Iodide (CuI) in anhydrous DMF.

    • Transfer the chiral trialkylaluminum solution from Step 1 via cannula into the CuI/iodopropane mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight. The propyl group will displace the aluminum, forming the C-C bond to yield (S)-4-methyloctane.

  • Workup and Purification:

    • Quench the reaction carefully by slowly adding 1M HCl at 0°C.

    • Extract the product with diethyl ether.

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel using hexane (B92381) as the eluent.

  • Characterization and Enantiomeric Excess Determination:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (% ee) using gas chromatography (GC) with a chiral stationary phase (e.g., a β-cyclodextrin-based column).[2]

G Conceptual Workflow for Enantioselective Synthesis cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start 1-Hexene + Chiral Zr Catalyst zaca Asymmetric Carboalumination (ZACA Reaction) start->zaca intermediate Chiral Organoaluminum Intermediate zaca->intermediate coupling Cu-Catalyzed Cross-Coupling with 1-Iodopropane intermediate->coupling product (S)-4-Methyloctane (Crude) coupling->product workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify final Pure (S)-4-Methyloctane purify->final analysis Structure Confirmation (NMR, MS) & ee Analysis (Chiral GC) final->analysis

A conceptual workflow for the enantioselective synthesis of (S)-4-methyloctane.

Chemical Reactivity

As a saturated alkane, this compound exhibits limited reactivity but undergoes characteristic reactions under specific conditions.

  • Combustion: In the presence of excess oxygen and an ignition source, it undergoes complete combustion to produce carbon dioxide and water.[3] This is the basis for its use in fuels.

  • Halogenation: It reacts with halogens (e.g., Cl₂, Br₂) via a free-radical mechanism when exposed to UV light, leading to the formation of various halogenated derivatives.[3]

  • Cracking: At high temperatures and/or in the presence of a catalyst, the C-C bonds can break (crack) to form smaller, lower molecular weight hydrocarbons.[3]

G Key Chemical Reactions of this compound cluster_combustion Combustion cluster_halogenation Halogenation cluster_cracking Cracking A This compound B CO₂ + H₂O A->B + O₂ / Heat C Halogenated Derivatives A->C + X₂ / UV Light D Smaller Alkanes & Alkenes A->D High Temp / Catalyst

Primary reaction pathways for this compound.

Applications in Research and Development

Anticancer and Biological Activity

Of significant interest to drug development professionals is the reported biological activity of this compound. Studies have shown that it can reduce the proliferation of human leukemia cells and macrophages.[1][3][7] The proposed mechanism for this anti-proliferative effect is the inhibition of fatty acid synthesis.[1][3][7]

Fatty Acid Synthase (FAS) is a key enzyme responsible for the de novo synthesis of fatty acids.[11] Many cancer types, which require a high rate of membrane biosynthesis for rapid cell division, overexpress FAS, making it an attractive therapeutic target.[11][12] By inhibiting FAS, a compound can starve cancer cells of the lipids necessary for growth, potentially inducing apoptosis. While the exact interaction between this compound and the fatty acid synthesis pathway requires further elucidation, its activity suggests a potential role as a lead compound or a probe for studying lipogenesis in cancer.[3]

G Hypothesized Anticancer Mechanism of this compound A This compound B Fatty Acid Synthase (FAS) Pathway A->B Inhibition C De Novo Fatty Acid Synthesis B->C F Cell Death (Apoptosis) B->F Induction via Inhibition D Membrane & Lipid Production C->D E Cancer Cell Proliferation D->E

Hypothesized mechanism of this compound's anti-proliferative effects.
Volatile Organic Compound (VOC) Biomarker

This compound has been identified as a volatile organic compound (VOC) in human breath, with studies exploring its potential as a non-invasive biomarker for lung cancer.[2][4] Altered metabolic processes within cancer cells can produce a unique profile of VOCs that are released into the bloodstream and subsequently exhaled.[13] The detection of this compound and other alkanes in the breath of lung cancer patients suggests that it could be part of a biomarker signature for early diagnosis and screening.[14]

The typical workflow for such research involves collecting breath samples, analyzing them with highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS), and using statistical models to identify compounds that differentiate between healthy and diseased states.[14]

G VOC Biomarker Discovery Workflow cluster_collection Data Acquisition cluster_analysis Analysis & Identification cluster_validation Validation A Exhaled Breath Sample Collection (Patient & Control Groups) B Sample Pre-concentration (e.g., SPME) A->B C GC-MS Analysis B->C D Data Processing & Peak Identification (e.g., this compound) C->D E Statistical Analysis (Biomarker Signature) D->E F Clinical Correlation & Model Validation E->F

A generalized workflow for identifying VOC biomarkers like this compound.

Spectroscopic and Analytical Data

Accurate identification and characterization of this compound rely on standard analytical techniques. Spectroscopic data is widely available in public databases.

TechniqueDatabase / SourceKey Information
¹H NMR PubChem[5], ChemicalBook[15], SpectraBase[16]Provides proton environment information for structural confirmation.
¹³C NMR SpectraBase[16]Shows the number and type of carbon atoms in the molecule.
Mass Spectrometry (MS) NIST WebBook[17], PubChem[5], SpectraBase[16]Electron Ionization (EI) spectra are available, showing characteristic fragmentation patterns.
Infrared (IR) Spec. NIST WebBook, SpectraBase[16]Shows C-H stretching and bending vibrations typical of alkanes.
Gas Chromatography (GC) NIST WebBook[17], PubChem[5]Kovats retention indices are available for various column types.

Safety and Handling

This compound is a flammable liquid and an aspiration hazard. Proper safety protocols must be observed during handling and storage.

Hazard Class & CategoryPictogram(s)Signal WordHazard Statement(s)
Flammable liquids, Cat. 3 🔥Danger H226: Flammable liquid and vapour.
Aspiration hazard, Cat. 1 Gesundheitsgefahr (Health hazard)H304: May be fatal if swallowed and enters airways.

(Data sourced from ECHA C&L Inventory)[3][5][18]

Handling and Storage Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Use non-sparking tools and take measures to prevent static discharge.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[18][19]

  • First Aid (Ingestion): If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[18]

Conclusion

This compound is a chiral branched alkane with established industrial uses and significant emerging potential in biomedical research. For scientists and drug development professionals, its most compelling attributes are its reported anti-proliferative activity against leukemia cells, potentially through the inhibition of fatty acid synthesis, and its identification as a candidate biomarker for lung cancer. The challenges associated with its enantioselective synthesis are being met with modern catalytic methods, enabling deeper investigation into the specific biological roles of its (R) and (S) enantiomers. As research continues, this compound may evolve from a simple hydrocarbon to a valuable tool in oncology and diagnostics.

References

Biological Activity of 4-Methyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloctane is a branched-chain alkane with the chemical formula C₉H₂₀. It is a colorless liquid at room temperature and has primarily been utilized as an industrial solvent and a component of fuel.[1] In recent years, preliminary research has suggested potential, though largely un-investigated, biological activities. These include a potential role as a cancer biomarker and putative anti-proliferative effects.[2][3] This document aims to provide an in-depth overview of the current state of knowledge and to furnish researchers with the foundational methodologies required to further investigate the biological activity of this compound.

Known and Hypothesized Biological Activities

Potential as a Cancer Biomarker

This compound has been identified as one of several volatile organic compounds (VOCs) in exhaled breath that may serve as a non-invasive biomarker for the detection of lung cancer.[2] The rationale behind this is that cancerous cells may have altered metabolic pathways that produce or release specific VOCs. However, it is crucial to note that this compound is one of many compounds identified, and its specificity and sensitivity as a standalone biomarker have not been established.

Putative Anti-Proliferative and Anti-Cancer Effects

Some sources suggest that this compound may exhibit anti-proliferative effects against certain cancer cells, specifically leukemia and human macrophages.[3][4] The hypothesized mechanism for this activity is the inhibition of fatty acid synthesis.[3] Cancer cells often exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane production, making this pathway a target for anti-cancer therapies. To date, there is a lack of published studies providing quantitative data, such as IC50 values, to substantiate these claims for this compound.

Quantitative Data (Hypothetical)

As no specific quantitative data for the biological activity of this compound is available, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Assay Method
K562Chronic Myelogenous LeukemiaData not availableMTT Assay
JurkatAcute T-cell LeukemiaData not availableCellTiter-Glo
U937Histiocytic LymphomaData not availableTrypan Blue Exclusion
THP-1Acute Monocytic LeukemiaData not availableMTT Assay

Table 2: Fatty Acid Synthase (FASN) Inhibition by this compound

ParameterValueAssay Method
FASN IC50 (µM)Data not availableSpectrophotometric assay
Binding Affinity (Kd)Data not availableSurface Plasmon Resonance

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the biological activity of this compound.

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

  • Cell Culture: Culture leukemia cell lines (e.g., K562, Jurkat) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Treat the cells with these concentrations and include a vehicle control (DMSO alone).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Fatty Acid Synthase (FASN) Inhibition Assay

This spectrophotometric assay measures the activity of FASN by monitoring the oxidation of NADPH.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the wells. Include a positive control (a known FASN inhibitor like Orlistat) and a negative control (vehicle).

  • Enzyme Addition: Add purified FASN enzyme to each well to initiate the reaction.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. This corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. Determine the IC50 value by plotting the percentage of FASN activity against the log of the inhibitor concentration.

GC-MS Analysis of this compound in Exhaled Breath

This protocol outlines the general steps for detecting and quantifying this compound in breath samples.

  • Breath Sample Collection: Collect exhaled breath samples from subjects using a specialized collection device (e.g., Bio-VOC sampler) that traps VOCs onto a sorbent tube.

  • Thermal Desorption: The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped VOCs.

  • Gas Chromatography (GC): The released VOCs are injected into a GC system. The GC column separates the compounds based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is used to elute the compounds.

  • Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify this compound by comparing its retention time and mass spectrum to a known standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of action and experimental workflows.

Fatty_Acid_Synthase_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibition Fatty Acids Fatty Acids FASN->Fatty Acids Synthesis Cell Proliferation Cell Proliferation Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Fatty Acids->Cell Proliferation Promotes Experimental_Workflow_Antiproliferative cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cancer Cells (96-well plate) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Add Compound to Cells Incubate_Overnight->Treat_Cells Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis IC50 Determination Read_Absorbance->Data_Analysis GCMS_Workflow Breath_Collection Breath Sample Collection Thermal_Desorption Thermal Desorption Breath_Collection->Thermal_Desorption GC_Separation Gas Chromatography (Separation) Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to the Thermochemical Data of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-methyloctane. Due to the subscription-based nature of comprehensive chemical databases, specific experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity for this compound are not publicly available. The primary sources for this data are the NIST / TRC Web Thermo Tables and the scientific literature.[1][2][3] This guide outlines the fundamental physical properties of this compound, details the experimental and computational methodologies used to determine its thermochemical data, and indicates the most likely sources for obtaining these specific values.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for understanding the physical behavior of the compound under various conditions.

PropertyValueSource
Molecular Formula C₉H₂₀[1][4][5][6][7]
Molecular Weight 128.2551 g/mol [1][5][6][7]
CAS Number 2216-34-4[1][4][7]
Boiling Point 141.6 - 142.4 °C[4]
Melting Point -113.3 °C[4]
Density 0.722 g/cm³[4]

Thermochemical Data for this compound

The following table outlines the key thermochemical parameters for this compound. While specific, experimentally-derived values are not publicly accessible, this table indicates the primary sources where this information can be found. The methodologies for determining these values are detailed in the subsequent sections.

Thermochemical PropertySymbolValuePrimary Source(s)
Standard Enthalpy of Formation (liquid) ΔfH°(l)Data not publicly availableLabbauf, A., et al. (1961)[1][3]; NIST / TRC Web Thermo Tables[2]
Standard Molar Entropy (liquid) S°(l)Data not publicly availableNIST / TRC Web Thermo Tables[2]
Molar Heat Capacity (liquid) C_p(l)Data not publicly availableNIST / TRC Web Thermo Tables[2]

Experimental and Computational Protocols

The determination of thermochemical data for organic compounds like this compound relies on precise experimental techniques and computational models.

The standard enthalpy of formation (ΔfH°) of this compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°). The primary experimental technique for this is bomb calorimetry .

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_calc Calculation Sample Known mass of This compound Bomb Sealed in a high-pressure 'bomb' with excess O₂ Sample->Bomb Calorimeter Bomb submerged in a known volume of water in a calorimeter Bomb->Calorimeter Ignition Electrical Ignition Calorimeter->Ignition Temp_Measurement Precise temperature measurement of water before and after combustion Ignition->Temp_Measurement Heat_Release Calculate heat released (q) from ΔT and calorimeter heat capacity Temp_Measurement->Heat_Release Enthalpy_Comb Determine ΔcH° per mole of this compound Heat_Release->Enthalpy_Comb Hess_Law Apply Hess's Law using known ΔfH° of CO₂ and H₂O Enthalpy_Comb->Hess_Law Enthalpy_Form Calculate ΔfH° of This compound Hess_Law->Enthalpy_Form

Workflow for Enthalpy of Formation Determination

Protocol:

  • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is pressurized with a large excess of pure oxygen.

  • The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • The sample is ignited electrically, leading to complete combustion.

  • The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter is predetermined by burning a substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (carbon dioxide and water).

The molar heat capacity at constant pressure (C_p) of liquid this compound is determined using adiabatic calorimetry .

Experimental Workflow: Adiabatic Calorimetry

G cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_calculation Calculation Sample Known mass of liquid This compound in a calorimetric cell Adiabatic_Shield Cell placed within an adiabatic shield Sample->Adiabatic_Shield Heating A known quantity of electrical energy (heat) is supplied to the sample Adiabatic_Shield->Heating Temp_Control Temperature of the adiabatic shield is continuously adjusted to match the sample temperature Heating->Temp_Control Temp_Rise The resulting temperature increase (ΔT) of the sample is measured Temp_Control->Temp_Rise Cp_Calc Heat capacity (Cp) is calculated from the energy input and ΔT Temp_Rise->Cp_Calc Molar_Cp Convert to molar heat capacity using the molar mass of this compound Cp_Calc->Molar_Cp

Workflow for Molar Heat Capacity Determination

Protocol:

  • A known mass of liquid this compound is placed in a sealed calorimetric cell.

  • The cell is placed inside an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample at all times, thereby preventing heat loss to the surroundings.

  • A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.

  • The temperature increase of the sample is carefully measured.

  • The heat capacity is calculated by dividing the energy input by the temperature change. This measurement can be repeated at different temperatures to determine the temperature dependence of the heat capacity.

The standard molar entropy (S°) of this compound is typically determined using a combination of experimental measurements and theoretical calculations based on statistical mechanics .

Logical Relationship: Entropy Calculation

G cluster_exp Experimental Input cluster_comp Computational Input cluster_calc Entropy Calculation Heat_Capacity Low-temperature heat capacity data (from T ≈ 0 K) Third_Law Integration of Cp/T from 0 K to the desired temperature (Third Law of Thermodynamics) Heat_Capacity->Third_Law Phase_Transitions Enthalpies of any phase transitions (solid-solid, fusion, vaporization) Phase_Transitions->Third_Law Molecular_Structure Molecular geometry and vibrational frequencies (from spectroscopic data or quantum calculations) Statistical_Mech Calculation of translational, rotational, and vibrational contributions to entropy Molecular_Structure->Statistical_Mech Standard_Entropy Determination of Standard Molar Entropy (S°) Third_Law->Standard_Entropy Statistical_Mech->Standard_Entropy

Logical Flow for Standard Molar Entropy Determination

Protocol:

  • Experimental (Calorimetric) Method: The heat capacity of this compound is measured from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K). The entropy at the standard temperature is then calculated by integrating the heat capacity divided by the temperature (Cp/T) over this range. The entropies of any phase transitions (e.g., melting) that occur within this temperature range must also be measured and included in the calculation.

  • Computational (Statistical Mechanics) Method: The entropy of a molecule can be calculated by considering the different ways it can store energy. This involves calculating the translational, rotational, vibrational, and electronic contributions to the entropy. This requires knowledge of the molecule's structure, vibrational frequencies (often obtained from infrared and Raman spectroscopy or quantum mechanical calculations), and molecular weight.

References

Methodological & Application

Application Note: Analysis of 4-Methyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of 4-methyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain alkane, is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, petrochemical analysis, and as a potential biomarker. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound (C9H20) is a saturated hydrocarbon with a methyl group at the fourth carbon position of an octane (B31449) chain.[1] As a volatile and non-polar compound, Gas Chromatography (GC) is the ideal separation technique, while Mass Spectrometry (MS) provides high sensitivity and specificity for detection and identification.[2] GC-MS is a powerful analytical tool for the analysis of volatile and semi-volatile compounds in complex matrices.[3] This application note outlines a complete GC-MS methodology for this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For volatile hydrocarbons like this compound, several methods can be employed to extract and concentrate the analyte prior to GC-MS analysis.

a) Liquid-Liquid Extraction (LLE) : This technique is suitable for aqueous samples.

  • To a 10 mL sample, add 2 mL of a suitable water-immiscible organic solvent (e.g., hexane, pentane, or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the upper organic layer containing the extracted this compound using a Pasteur pipette.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • The extract is now ready for GC-MS analysis.

b) Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique ideal for both liquid and headspace analysis of volatile compounds.

  • Place a known volume of the liquid sample or a known weight of the solid sample into a headspace vial.

  • Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace above the sample or directly immerse it in the liquid sample.

  • Allow the fiber to be exposed for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) to allow for the adsorption of volatile compounds.

  • Retract the fiber and introduce it into the GC injection port for thermal desorption of the analytes onto the column.

c) Headspace Analysis : This method is used for the analysis of volatile compounds in solid or liquid samples without direct injection of the sample matrix.

  • Place a known amount of the sample into a sealed headspace vial.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

  • A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas.

  • Inject the gas sample directly into the GC inlet.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and applications.

GC Parameter Condition
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless or Split mode, depending on concentration)
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Condition
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Scan Range m/z 40-200
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary
Parameter Value Reference
Molecular Weight 128.25 g/mol [4]
Molecular Formula C9H20[4]
Kovats Retention Index (Standard Non-Polar Column) ~865[1][4]
Estimated Retention Time (on HP-5ms) 8-10 minutes (dependent on specific conditions)
Limit of Detection (LOD) Estimated in the low µg/L (ppb) range[3]
Limit of Quantification (LOQ) Estimated in the low to mid µg/L (ppb) range[3]
Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/z (mass-to-charge ratio) Relative Abundance (%) Proposed Fragment Ion
128Low[C9H20]+• (Molecular Ion)
85High[C6H13]+
71High[C5H11]+
57High[C4H9]+
43High[C3H7]+

Note: Relative abundances can vary slightly between instruments.[1][4]

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil, Air) LLE Liquid-Liquid Extraction Sample->LLE Aqueous Samples SPME Solid-Phase Microextraction Sample->SPME Liquid/Solid Samples Headspace Headspace Analysis Sample->Headspace Volatile Analytes GC_Inlet GC Inlet (Vaporization) LLE->GC_Inlet SPME->GC_Inlet Headspace->GC_Inlet GC_Column GC Column (HP-5ms) (Separation) GC_Inlet->GC_Column MS_Ionization MS Ion Source (EI) (Ionization & Fragmentation) GC_Column->MS_Ionization MS_Analyzer Mass Analyzer (Quadrupole) (Filtering by m/z) MS_Ionization->MS_Analyzer MS_Detector Detector (Signal Acquisition) MS_Analyzer->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification (Peak Area Integration) Chromatogram->Quantification Identification Identification (Library Search & Fragmentation Pattern) Mass_Spectrum->Identification

References

Application Note: Chiral Separation of 4-Methyloctane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of 4-methyloctane enantiomers using gas chromatography (GC). The protocol employs a cyclodextrin-based chiral stationary phase to achieve baseline resolution of the (R)- and (S)-enantiomers. This method is crucial for stereoselective synthesis, purity assessment, and pharmacokinetic studies in various research and development settings. The protocol provided herein is intended to serve as a comprehensive guide for achieving accurate and reproducible enantioselective analysis of this compound.

Introduction

This compound is a chiral branched-chain alkane, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of such molecules can significantly influence their biological activity, toxicity, and pharmacological properties. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in drug development, flavor and fragrance analysis, and environmental studies. Chiral gas chromatography (GC) has emerged as a powerful technique for the enantiomeric resolution of volatile compounds like this compound.[1] This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. β-cyclodextrin-based CSPs have proven to be particularly effective for the separation of acyclic saturated hydrocarbons.[1]

This application note describes a detailed protocol for the chiral separation of this compound enantiomers using a CP-Chirasil-Dex CB column, which incorporates β-cyclodextrin chemically bonded to a dimethylpolysiloxane backbone.[1]

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a racemic standard of this compound by dissolving it in a high-purity, volatile solvent (e.g., pentane (B18724) or hexane) to a final concentration of 1 mg/mL.

  • Sample Dilution: Dilute the sample containing this compound with the same solvent to fall within the linear range of the detector. A starting dilution of 1:100 is recommended.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter before injection to prevent column contamination.

Gas Chromatography (GC) Analysis

The following protocol provides the instrumental parameters for the chiral separation of this compound enantiomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Autosampler: Agilent 7693A Automatic Liquid Sampler (or equivalent)

  • Detector: Flame Ionization Detector (FID)

Chromatographic Conditions:

ParameterValue
Column CP-Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program 40 °C (hold for 1 min), ramp to 180 °C at 2 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas Nitrogen
Makeup Gas Flow 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

The chiral separation of this compound on the CP-Chirasil-Dex CB column results in the baseline resolution of the two enantiomers. The elution order has been determined to be (R)-4-methyloctane followed by (S)-4-methyloctane.[1] This differential retention is attributed to the stronger van der Waals interactions between the (S)-enantiomer and the chiral stationary phase.[1]

Table 1: Quantitative Data for the Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)
(R)-4-MethyloctanetR1 (representative)\multirow{2}{*}{1.63[1]}
(S)-4-MethyloctanetR2 (representative)

Note: Actual retention times may vary depending on the specific instrument and slight variations in experimental conditions. The resolution factor (Rs) of 1.63 indicates excellent baseline separation.[1]

Visualizations

Chiral Recognition Mechanism

The separation of this compound enantiomers is based on the principle of chiral recognition by the β-cyclodextrin stationary phase. The chiral cavity of the cyclodextrin (B1172386) molecule provides a stereospecific environment. One enantiomer fits more favorably into this cavity, leading to stronger intermolecular interactions (primarily van der Waals forces) and, consequently, a longer retention time. In the case of this compound on a CP-Chirasil-Dex CB column, the (S)-enantiomer exhibits a stronger interaction with the stationary phase.[1]

Chiral Recognition of this compound Enantiomers cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase cluster_2 Differential Retention Racemic this compound Racemic this compound CSP β-Cyclodextrin Cavity Racemic this compound->CSP Interaction R_Enantiomer (R)-4-Methyloctane (Weaker Interaction) CSP->R_Enantiomer Faster Elution S_Enantiomer (S)-4-Methyloctane (Stronger Interaction) CSP->S_Enantiomer Slower Elution

Caption: Chiral Recognition of this compound Enantiomers.

Experimental Workflow

The overall workflow for the chiral separation of this compound enantiomers by GC is a systematic process that begins with sample preparation and culminates in data analysis and interpretation.

Experimental Workflow for Chiral GC Analysis SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) GC_Injection GC Injection SamplePrep->GC_Injection Chiral_Separation Chiral Separation (CP-Chirasil-Dex CB Column) GC_Injection->Chiral_Separation Detection Detection (FID) Chiral_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Resolution Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental Workflow for Chiral GC Analysis.

Conclusion

The detailed protocol presented in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers by gas chromatography. The use of a CP-Chirasil-Dex CB column allows for excellent baseline resolution, enabling accurate quantification of the individual enantiomers. This method is a valuable tool for researchers, scientists, and drug development professionals working with chiral molecules.

References

Application Notes and Protocols for 4-Methyloctane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4-methyloctane as a reference standard in chromatographic applications. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize gas chromatography (GC) for the qualitative and quantitative analysis of volatile organic compounds.

Introduction

This compound (CAS No: 2216-34-4) is a branched-chain alkane that serves as a valuable reference standard in the field of analytical chromatography. Its well-defined physical and chemical properties, including its boiling point and spectral characteristics, make it a reliable marker for the calibration of analytical instruments and the development of robust analytical methods. Particularly in gas chromatography, this compound is employed for the determination of retention indices, instrument performance verification, and as an internal or external standard for the quantification of hydrocarbons and other volatile organic compounds.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C₉H₂₀[1]
Molecular Weight 128.26 g/mol [1]
CAS Number 2216-34-4[2]
Density 0.72 g/cm³[1]
Boiling Point ~142-143 °C
Flash Point 53 °C[1]
Solubility Insoluble in water; Soluble in organic solvents like cyclohexane (B81311).[2]

Quantitative Data: Kovats Retention Indices

The Kovats retention index (KI) is a dimensionless unit that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It is a critical parameter for compound identification in gas chromatography. The retention index of this compound has been determined on various stationary phases.

Stationary Phase TypeColumn DescriptionTemperature ProgramKovats Index (KI)Reference
Non-polar 100% DimethylpolysiloxaneIsothermal860 - 868[3]
Non-polar DB-1 (100% Dimethylpolysiloxane)40°C to 190°C864[3]
Non-polar HP-1 (100% Dimethylpolysiloxane)Isothermal (50°C)863[3]
Non-polar RTX-1 (100% Dimethylpolysiloxane)Isothermal (50°C)864[3]

Experimental Protocols

The following protocols are generalized procedures for the use of this compound as a reference standard in gas chromatography. These should be adapted and validated for specific applications and instrumentation.

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and subsequent calibration standards of this compound.

Materials:

  • This compound (high purity, ≥98%)

  • Cyclohexane (or other suitable volatile solvent, HPLC or GC grade)[2]

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in a small amount of cyclohexane.

    • Bring the flask to volume with cyclohexane and mix thoroughly. This is your stock solution. Commercially prepared stock solutions are also available.[2]

  • Working Standard Preparation (Serial Dilution):

    • Prepare a series of calibration standards by serially diluting the stock solution. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with cyclohexane.

    • Repeat this process to generate a calibration curve with a minimum of five concentration levels spanning the expected concentration range of the analytes in your samples.

Protocol 2: Gas Chromatography (GC) Analysis with Flame Ionization Detection (FID)

This protocol outlines a general GC-FID method for the analysis of volatile hydrocarbons using this compound as a reference standard.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), is recommended.[3] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

    • (Note: This program should be optimized for the specific analytes of interest.)

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

Procedure:

  • Instrument Calibration (External Standard Method):

    • Inject the prepared calibration standards of this compound, starting with the lowest concentration.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

    • The concentration of an unknown sample can be determined by comparing its peak area to the calibration curve.

  • Internal Standard Method:

    • If using this compound as an internal standard, add a known and constant amount of the this compound stock solution to all calibration standards and unknown samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • The use of an internal standard can help to correct for variations in injection volume and sample matrix effects.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of using this compound as both an external and an internal reference standard in a typical chromatographic workflow.

ExternalStandardWorkflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Sample Quantification start Obtain high-purity This compound stock Prepare Stock Solution (e.g., 1000 µg/mL) start->stock dilute Perform Serial Dilutions stock->dilute cal_standards Generate Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL) dilute->cal_standards inject_cal Inject Calibration Standards into GC system cal_standards->inject_cal acquire_cal Acquire Chromatograms and Integrate Peak Areas inject_cal->acquire_cal cal_curve Construct Calibration Curve (Peak Area vs. Concentration) acquire_cal->cal_curve quantify Determine Analyte Concentration using Calibration Curve cal_curve->quantify prep_sample Prepare Unknown Sample inject_sample Inject Unknown Sample prep_sample->inject_sample acquire_sample Acquire Chromatogram and Integrate Analyte Peak Area inject_sample->acquire_sample acquire_sample->quantify

Caption: Workflow for using this compound as an external standard.

InternalStandardWorkflow cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Sample Quantification start Prepare Analyte Stock and Calibration Standards spike_cal Spike a constant amount of IS into each Calibration Standard start->spike_cal is_stock Prepare this compound Internal Standard (IS) Stock is_stock->spike_cal spike_sample Spike the same constant amount of IS into each Unknown Sample is_stock->spike_sample inject_cal Inject Spiked Calibration Standards into GC system spike_cal->inject_cal inject_sample Inject Spiked Unknown Sample spike_sample->inject_sample acquire_cal Acquire Chromatograms and Integrate Analyte and IS Peaks inject_cal->acquire_cal cal_curve Construct Calibration Curve (Area Ratio vs. Concentration) acquire_cal->cal_curve quantify Determine Analyte Concentration using Calibration Curve cal_curve->quantify acquire_sample Acquire Chromatogram and Calculate Analyte/IS Area Ratio inject_sample->acquire_sample acquire_sample->quantify

Caption: Workflow for using this compound as an internal standard.

Concluding Remarks

This compound is a versatile and reliable reference standard for gas chromatography. Its use in the development and validation of analytical methods for volatile organic compounds is well-established. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound as a reference standard in a variety of research and quality control settings. It is imperative that all methods are fully validated in the context of their intended use to ensure the accuracy and reliability of the analytical results.

References

Application Notes and Protocols: The Role of 4-Methyloctane in Fuel Octane Ratings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significance of 4-methyloctane and other branched alkanes in the context of fuel octane (B31449) ratings. This document outlines the principles of octane number, the influence of molecular structure on fuel performance, and standardized protocols for octane rating determination and the synthesis of relevant compounds.

Introduction

This compound (C9H20) is a branched-chain alkane that serves as a representative model for studying the relationship between hydrocarbon structure and fuel properties.[1] In the development of high-performance fuels, understanding the combustion characteristics of individual hydrocarbon components is paramount. The octane rating of a fuel is a critical measure of its ability to resist "knocking" or premature detonation in a spark-ignition engine.[2] Branched alkanes, such as this compound, generally exhibit higher octane ratings compared to their straight-chain counterparts, making them desirable components in gasoline formulations.[3] These notes will delve into the methodologies used to evaluate these properties and synthesize such molecules.

Principles of Octane Rating

The octane rating of a fuel is determined by comparing its combustion characteristics to a reference scale. This scale is defined by two primary reference fuels (PRFs):

  • Isooctane (B107328) (2,2,4-trimethylpentane): A highly branched alkane with excellent anti-knock properties, assigned an octane number of 100.

  • n-heptane: A straight-chain alkane with poor anti-knock properties, assigned an octane number of 0.

The octane number of a test fuel is the percentage by volume of isooctane in a blend with n-heptane that matches the test fuel's anti-knock performance under specific engine conditions. Two standard tests are used to determine octane ratings:

  • Research Octane Number (RON): Determined under less severe engine conditions (600 rpm), representing city driving with lower engine loads and speeds.

  • Motor Octane Number (MON): Determined under more severe engine conditions (900 rpm, higher intake temperature), simulating highway driving with higher engine loads.

The Anti-Knock Index (AKI), which is posted on gasoline pumps in North America, is the average of the RON and MON ((RON+MON)/2).

Role of Molecular Structure in Octane Rating

The molecular structure of a hydrocarbon has a profound impact on its octane number. The key structural features that influence octane rating are:

  • Branching: Increased branching of the carbon chain generally leads to a higher octane number. Branched alkanes are more resistant to autoignition, the process that causes knocking.[3]

  • Chain Length: For straight-chain alkanes, a decrease in chain length generally results in a higher octane number.

  • Cyclic Structures: Cycloalkanes typically have higher octane numbers than their corresponding straight-chain alkanes.

  • Unsaturation: Alkenes (containing double bonds) and aromatic compounds (containing a benzene (B151609) ring) tend to have high octane numbers.

This compound, with its methyl branch on an octane backbone, is expected to have a significantly higher octane rating than its straight-chain isomer, n-nonane.

Data Presentation: Octane Numbers of C9 Alkanes

Compound NameStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-NonaneCH3(CH2)7CH3-20 (approx.)-25 (approx.)
2-MethyloctaneCH3CH(CH3)(CH2)5CH3Data not availableData not available
3-MethyloctaneCH3CH2CH(CH3)(CH2)4CH3Data not availableData not available
Isooctane (Reference)(CH3)3CCH2CH(CH3)2100100
n-Heptane (Reference)CH3(CH2)5CH300

Note: The octane numbers for n-nonane are approximate values cited in the literature; precise, standardized measurements are not consistently reported. The absence of data for the methyloctane isomers highlights a gap in publicly available fuel science data.

Experimental Protocols

The determination of RON and MON is conducted using a standardized Cooperative Fuel Research (CFR) engine according to ASTM International methods.

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

  • Apparatus: A single-cylinder, four-stroke cycle, variable compression ratio CFR engine.

  • Principle: The knocking intensity of a test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane) under controlled conditions.

  • Procedure:

    • The CFR engine is operated under the specified conditions for RON testing (600 rpm engine speed, specified intake air temperature and humidity).

    • The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock is detected by a knock sensor.

    • Primary reference fuel blends of known octane numbers are then tested, and the compression ratios required to produce the same standard knock intensity are recorded.

    • The octane number of the test fuel is determined by bracketing it between two reference fuels, one that knocks more and one that knocks less than the test fuel at the same compression ratio. The final RON is calculated by interpolation.

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

  • Apparatus: A single-cylinder, four-stroke cycle, variable compression ratio CFR engine.

  • Principle: Similar to the RON test, but conducted under more severe engine conditions to simulate higher engine loads.

  • Procedure:

    • The CFR engine is operated under the specified conditions for MON testing (900 rpm engine speed, higher intake mixture temperature, and advanced spark timing).

    • The procedure for comparing the test fuel to primary reference fuels and determining the octane number is the same as in the RON test.

This protocol describes a general method for the synthesis of branched alkanes like this compound using a Grignard reagent. This specific example outlines the synthesis of this compound from 1-bromobutane (B133212) and 2-pentanone, followed by dehydration and hydrogenation.

  • Step 1: Formation of the Grignard Reagent (Butylmagnesium Bromide)

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Add anhydrous diethyl ether to the flask.

    • Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the addition funnel.

    • Add a small amount of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and will cause the ether to reflux.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with Ketone to form Tertiary Alcohol

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly pouring the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-4-octanol (B1584108).

  • Step 3: Dehydration of the Tertiary Alcohol

    • The crude 4-methyl-4-octanol is mixed with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

    • The mixture is heated to induce dehydration, which will produce a mixture of alkene isomers (primarily 4-methyl-3-octene and 4-methyl-4-octene).

    • The alkene products are distilled from the reaction mixture.

  • Step 4: Hydrogenation of the Alkene Mixture

    • The collected alkene mixture is dissolved in a suitable solvent (e.g., ethanol).

    • A hydrogenation catalyst (e.g., palladium on carbon) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or GC).

    • The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure.

    • The resulting crude this compound can be purified by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationship between molecular structure and octane rating, and the workflow for the synthesis of this compound.

molecular_structure_octane_rating cluster_structure Molecular Structure cluster_properties Combustion Properties cluster_rating Octane Rating Straight_Chain Straight Chain (e.g., n-Nonane) High_Knock High Tendency to Knock Straight_Chain->High_Knock leads to Branched_Chain Branched Chain (e.g., this compound) Low_Knock Low Tendency to Knock Branched_Chain->Low_Knock leads to Low_Octane Low Octane Number High_Knock->Low_Octane results in High_Octane High Octane Number Low_Knock->High_Octane results in

Caption: Relationship between alkane structure and octane number.

synthesis_workflow Start Starting Materials: 1-Bromobutane, Mg, 2-Pentanone Grignard_Formation Step 1: Form Grignard Reagent (Butylmagnesium Bromide) Start->Grignard_Formation Ketone_Reaction Step 2: React with 2-Pentanone Grignard_Formation->Ketone_Reaction Tertiary_Alcohol Intermediate: 4-Methyl-4-octanol Ketone_Reaction->Tertiary_Alcohol Dehydration Step 3: Dehydration Tertiary_Alcohol->Dehydration Alkene_Mixture Intermediate: Mixture of Alkenes Dehydration->Alkene_Mixture Hydrogenation Step 4: Hydrogenation Alkene_Mixture->Hydrogenation Final_Product Final Product: This compound Hydrogenation->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

References

Application Notes and Protocols: 4-Methyloctane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

4-Methyloctane is a branched-chain alkane, a class of saturated hydrocarbons. Due to the high bond strength of its C-C and C-H single bonds and the absence of functional groups, this compound exhibits low chemical reactivity. This property makes it unsuitable as a reactive starting material or intermediate in most complex organic syntheses. However, its nonpolar nature and ability to dissolve other nonpolar substances make it a useful solvent or co-solvent in specific applications. Its primary role in a synthetic context is to provide an inert medium for reactions involving nonpolar reagents.

2. Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its application as a solvent, particularly its boiling point, which dictates the accessible temperature range for a reaction, and its density and solubility, which are important for reaction setup and workup procedures.

PropertyValue
Molecular FormulaC9H20
Molecular Weight128.26 g/mol
Boiling Point142-143 °C
Density0.723 g/mL at 25 °C
Solubility in WaterInsoluble
AppearanceColorless liquid

3. Applications in Organic Synthesis

The utility of this compound in organic synthesis is almost exclusively as a nonpolar, aprotic solvent. It can be used in reactions where a non-reactive, high-boiling hydrocarbon medium is required. Examples of such reactions include certain organometallic reactions, polymerizations, or reactions involving highly reactive, nonpolar reagents that would otherwise react with more functionalized solvents.

4. Experimental Protocol: Grignard Reagent Formation

This protocol describes a general procedure for the formation of a Grignard reagent, a classic organometallic reaction where a nonpolar, aprotic solvent is essential. While diethyl ether or tetrahydrofuran (B95107) (THF) are more commonly used, a higher-boiling hydrocarbon solvent like this compound can be advantageous for reactions requiring higher temperatures or for substrates with better solubility in alkanes.

Objective: To prepare a Grignard reagent (R-MgX) from an organohalide (R-X) and magnesium metal using this compound as the solvent.

Materials:

  • Organohalide (e.g., 1-bromobutane)

  • Magnesium turnings

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove any traces of moisture.

  • Inert Atmosphere: Place the magnesium turnings (1.2 equivalents) into the flask and flush the entire system with an inert gas (nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen or moisture.

  • Solvent Addition: Add anhydrous this compound to the flask to cover the magnesium turnings.

  • Initiation: Add a small crystal of iodine. The disappearance of the iodine color is an indication that the magnesium surface has been activated.

  • Reagent Addition: Dissolve the organohalide (1.0 equivalent) in anhydrous this compound in the dropping funnel.

  • Reaction: Add a small portion of the organohalide solution to the magnesium suspension while stirring. The reaction is initiated when the solution becomes cloudy and starts to warm up. Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, gentle heating may be applied.

  • Completion: After the addition is complete, continue to stir the mixture and heat gently (if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Use: The resulting Grignard reagent solution in this compound is now ready for use in subsequent reactions.

5. Visualized Experimental Workflow

The following diagram illustrates the workflow for the preparation of a Grignard reagent using this compound as a solvent.

Grignard_Workflow start Setup Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and this compound start->add_mg 1 initiate Add Iodine Crystal to Activate Mg add_mg->initiate 2 add_rx Dropwise Addition of Organohalide (R-X) in This compound initiate->add_rx 3 reflux Maintain Gentle Reflux (Heat if Necessary) add_rx->reflux 4 complete Stir for 30-60 min Post-Addition reflux->complete 5 product Grignard Reagent (R-MgX) in this compound complete->product 6

Caption: Workflow for Grignard Reagent Synthesis.

6. Logical Relationship Diagram

The role of this compound in this context is primarily dictated by its chemical properties. The following diagram shows the logical connection between its properties and its application as a solvent in this type of synthesis.

Solvent_Logic cluster_props Properties of this compound cluster_reqs Reaction Requirements prop prop app app reason reason prop1 Nonpolar req1 Dissolves Nonpolar Reagents prop1->req1 prop2 Aprotic (No Acidic H) req2 Does Not Quench Highly Basic Reagent prop2->req2 prop3 Chemically Inert req3 Does Not React with Reagents or Products prop3->req3 application Suitable as a Solvent for Grignard Synthesis req1->application req2->application req3->application

4-Methyloctane as a Solvent in Chemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyloctane, a branched alkane, possesses physical and chemical properties characteristic of a non-polar, inert solvent. A comprehensive review of scientific literature and chemical databases indicates that while its potential as a solvent is recognized, specific examples of its application in chemical reactions with detailed experimental protocols are not widely documented. This document provides a summary of the known properties of this compound, discusses the general utility of branched alkanes as solvents in organic synthesis, and presents a hypothetical protocol for a reaction where this compound could theoretically be employed.

Properties of this compound

As a branched-chain aliphatic hydrocarbon, this compound is a colorless liquid with low polarity.[1][2] Its physical and chemical characteristics are summarized in the table below, which are crucial for its consideration as a solvent in chemical processes.[1][3][4]

PropertyValueReference
Molecular Formula C9H20[4]
Molecular Weight 128.26 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 142-143 °C[3]
Melting Point -113 °C[3]
Density 0.728 g/cm³[3]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in non-polar solvents like hexane (B92381) and toluene[2]
Flash Point 27 °C[3]
Refractive Index 1.409[3]

General Considerations for Branched Alkanes as Solvents

Branched alkanes, such as this compound, are generally considered non-polar and inert solvents. Their lack of reactive functional groups makes them suitable for reactions involving highly reactive reagents, such as organometallics or strong bases, where the solvent should not participate in the reaction. Their boiling points are often higher than their straight-chain isomers, which can be advantageous for reactions requiring elevated temperatures.

The choice of a branched alkane like this compound over other non-polar solvents such as hexane or heptane (B126788) might be influenced by factors like specific solubility of reactants, desired reaction temperature, and viscosity. However, the limited available data suggests that this compound is not a commonly preferred solvent in reported synthetic procedures.

Solvent_Classification Solvents Organic Solvents Polar Polar Solvents Solvents->Polar NonPolar Non-Polar Solvents Solvents->NonPolar PolarProtic Polar Protic (e.g., Water, Methanol) Polar->PolarProtic PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Polar->PolarAprotic Aliphatic Aliphatic (e.g., Hexane, Heptane) NonPolar->Aliphatic Aromatic Aromatic (e.g., Toluene, Benzene) NonPolar->Aromatic BranchedAlkanes Branched Alkanes (e.g., this compound, Isooctane) Aliphatic->BranchedAlkanes Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants and Solvent (Adamantane, NBS, AIBN, this compound) B Inert Atmosphere (Flush with Ar or N2) A->B C Heat to Reflux (~142 °C) B->C D Monitor Progress (TLC/GC) C->D E Cool and Filter D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Sublimation/Recrystallization) F->G

References

Investigating 4-Methyloctane in Human Breath Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as potential non-invasive biomarkers for disease diagnosis and monitoring. Among these, the branched-chain alkane 4-Methyloctane has been identified as a compound of interest, particularly in the context of lung cancer and its association with smoking. This document provides detailed application notes and protocols for the investigation of this compound in human breath analysis, intended to guide researchers in this emerging field.

Chemical Profile of this compound

This compound is a saturated hydrocarbon with the chemical formula C9H20. It is a colorless liquid with a faint odor. Its presence in human breath is thought to be of both endogenous and exogenous origin.

PropertyValue
Molecular FormulaC9H20
Molar Mass128.26 g/mol
Boiling Point142-143 °C
CAS Number2216-34-4

This compound as a Potential Biomarker

Studies have suggested a correlation between the presence of this compound in exhaled breath and certain physiological states, most notably as a potential biomarker for lung cancer. Research has indicated that this compound is among the VOCs that can help discriminate between lung cancer patients and healthy individuals.[1][2] Furthermore, a strong positive correlation has been observed between the concentration of this compound in breath and the duration of smoking in years, suggesting its connection to smoking-related metabolic alterations or exposure.[3]

While the exact concentration of this compound can vary significantly among individuals, its consistent detection in association with lung cancer and smoking warrants further investigation. The table below summarizes the qualitative findings from various studies. A significant challenge in the field is the lack of standardized reporting of quantitative data, with many studies focusing on the presence or relative abundance rather than absolute concentrations.

Table 1: Qualitative and Associative Data for this compound in Human Breath

ConditionFindingReference
Lung CancerIdentified as a potential biomarker.[1][2]
SmokingStrong positive correlation with years of smoking.[3]
Lung Cancer Cell CultureFound in the culture medium of lung tumor cells.[3]
Healthy VolunteersDetected in the breath of healthy individuals, with concentrations varying based on environmental exposure and other factors.

Experimental Protocols

The gold standard for the analysis of VOCs in exhaled breath is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). This technique offers the necessary sensitivity and selectivity to detect and quantify trace levels of compounds like this compound.

Protocol 1: Breath Sample Collection

Objective: To collect alveolar breath samples for VOC analysis, minimizing contamination from ambient air and the upper respiratory tract.

Materials:

  • Inert breath sampling bags (e.g., Tedlar® bags) or specialized breath collection devices.

  • Mouthpieces and nose clips.

  • Sorbent tubes packed with appropriate adsorbents (e.g., Tenax TA, Carbograph).

Procedure:

  • Subject Preparation: Instruct the subject to avoid smoking, eating, and drinking (except water) for at least 8 hours prior to sample collection to minimize exogenous VOC interference. The collection should take place in a controlled environment with low background VOC levels.

  • Device Preparation: Prior to use, sampling bags and sorbent tubes should be thoroughly cleaned and conditioned to remove any residual contaminants.

  • Exhalation Procedure:

    • The subject should sit comfortably and breathe normally for a few minutes.

    • Attach a clean mouthpiece to the collection device.

    • The subject should use a nose clip to ensure only exhaled air is collected.

    • Instruct the subject to perform a single, slow, complete exhalation into the device. The initial part of the breath (dead space air from the upper airways) should be discarded, and the latter part (alveolar air) should be collected. Many modern breath collection devices automate this process.

  • Sample Transfer (if using bags): Immediately after collection, the breath sample from the bag should be drawn through a sorbent tube using a calibrated pump at a controlled flow rate to trap the VOCs.

  • Storage and Transport: Sorbent tubes should be capped immediately after sample collection and stored at a low temperature (e.g., 4°C) until analysis to ensure sample stability.

Protocol 2: TD-GC-MS Analysis of this compound

Objective: To identify and quantify this compound in collected breath samples.

Instrumentation:

  • Thermal Desorption (TD) unit.

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

Typical TD-GC-MS Parameters:

Parameter Condition
Thermal Desorption
Primary (Tube) Desorption280-300°C for 5-10 min
Cold Trap Temperature-10 to -30°C
Secondary (Trap) Desorption300-320°C for 3-5 min
Gas Chromatography
ColumnNon-polar or mid-polar capillary column (e.g., DB-5ms, HP-5)
Carrier GasHelium
Oven Temperature ProgramInitial temperature of 40°C, hold for 2-5 min, ramp at 5-10°C/min to 250-280°C, hold for 5-10 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The concentration in the breath sample is then determined by comparing the peak area of this compound to the calibration curve. The results are typically reported in parts-per-billion (ppb) or nanograms per liter (ng/L).

Potential Metabolic Pathways

The endogenous origin of branched-chain alkanes like this compound is not fully elucidated but is thought to be linked to two primary metabolic processes: the catabolism of branched-chain amino acids (BCAAs) and the peroxidation of specific fatty acids.

1. Branched-Chain Amino Acid (BCAA) Catabolism:

The essential amino acids leucine, isoleucine, and valine undergo a series of catabolic reactions. Fatty acid synthase can utilize the intermediates of BCAA catabolism, such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, to produce branched-chain fatty acids.[4] These branched-chain fatty acids could then potentially undergo further metabolic processes, including decarboxylation, to form branched-chain alkanes like this compound.

2. Lipid Peroxidation:

Oxidative stress in the body can lead to the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[5][6][7] This process generates a variety of volatile byproducts, including alkanes. While straight-chain alkanes are known products of the peroxidation of common PUFAs, the formation of branched-chain alkanes would necessitate the presence of branched-chain fatty acids in the cell membranes. The incorporation of branched-chain fatty acids derived from BCAA metabolism into cellular lipids could provide the substrate for such a peroxidation reaction.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Breath Analysis cluster_collection Breath Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing Subject Subject Preparation (Fasting, Controlled Environment) Collection Breath Collection (Alveolar Breath, Sorbent Tube) Subject->Collection Storage Sample Storage (4°C) Collection->Storage TD Thermal Desorption Storage->TD GC Gas Chromatography TD->GC MS Mass Spectrometry GC->MS Identification Compound Identification (Retention Time, Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Stats Statistical Analysis Quantification->Stats Signaling_Pathway Postulated Metabolic Origin of this compound cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_lipid Lipid Metabolism & Peroxidation BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain Keto-Acids BCAA->BCKA BC_AcylCoA Branched-Chain Acyl-CoA BCKA->BC_AcylCoA BCFA Branched-Chain Fatty Acids BC_AcylCoA->BCFA Fatty Acid Synthase Membrane Incorporation into Cell Membranes BCFA->Membrane Peroxidation Lipid Peroxidation (Oxidative Stress) Membrane->Peroxidation Four_Methyloctane This compound Peroxidation->Four_Methyloctane Decarboxylation & other reactions

References

Application Notes and Protocols: 4-Methyloctane Derivatives in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols on the role of 4-methyloctane derivatives, specifically ethyl 4-methyloctanoate, as a crucial component of insect pheromones. These compounds, primarily functioning as aggregation pheromones, play a significant role in the chemical ecology of several economically important insect species, particularly within the order Coleoptera. Understanding the biosynthesis, detection, and behavioral effects of these semiochemicals is paramount for the development of effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.

The primary focus of these notes is on ethyl 4-methyloctanoate, the well-established aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros, a major pest of coconut and oil palms.[1][2] The protocols outlined below provide a framework for the collection, identification, synthesis, and bioassay of this and related compounds.

Data Presentation: Quantitative Analysis of Pheromone Activity

The following tables summarize quantitative data from various studies on the efficacy and characteristics of ethyl 4-methyloctanoate as an insect attractant.

Table 1: Field Trapping Efficacy of Ethyl 4-Methyloctanoate against Oryctes rhinoceros

Lure CompositionRelease Rate (mg/day)Mean Trap Capture (insects/week)Sex Ratio (% Female)Country of StudyReference
Ethyl 4-methyloctanoate106.881%Indonesia[3]
Ethyl Chrysanthemate (Allelochemical)400.3-Indonesia[3]
Control (Unbaited)00-Indonesia[3]
Racemic Ethyl 4-methyloctanoate1< 1 (not specified)-Solomon Islands[4]
Racemic Ethyl 4-methyloctanoate9.1 (Commercial Lure)~2.5 (estimated from graph)-Solomon Islands[4]
Racemic Ethyl 4-methyloctanoate20> 3 (estimated from graph)-Solomon Islands[4]
(R)-ethyl 4-methyloctanoateNot specifiedSignificantly higher than (S)-enantiomer-Solomon Islands[4]
(S)-ethyl 4-methyloctanoateNot specifiedLow-Solomon Islands[4]

Table 2: Dose-Response of Oryctes rhinoceros to Ethyl 4-Methyloctanoate in Field Traps

Release Rate (mg/day)Relative Trap CaptureNotesReference
6Competitive with 30 mg/dayAttraction rates did not significantly differ.[1][2]
9Competitive with 30 mg/dayAttraction rates did not significantly differ.[1][2]
18Competitive with 30 mg/dayAttraction rates did not significantly differ.[1][2]
30HighMaximum release rate tested in the study.[1][2]

Table 3: Synergistic Effects of Kairomones on Weevil Pheromone Traps

PheromoneSynergistTarget InsectIncrease in Capture RateReference
FerrugineolEthyl acetate (B1210297) & Ethanol (1:3)Rhynchophorus ferrugineus1.4 - 2.2 times more than pheromone alone[5]
Ethyl 4-methyloctanoateRotting oil palm fruit bunchesOryctes rhinocerosSignificantly enhanced attraction[2][6]
Ethyl 4-methyloctanoateOld coconut woodOryctes rhinocerosSignificantly more beetles caught[7]

Experimental Protocols

This section details the methodologies for key experiments related to the study of ethyl 4-methyloctanoate as an insect pheromone.

Protocol 1: Collection of Insect Volatiles (Headspace Aeration)

This protocol describes the collection of airborne volatile compounds produced by insects.

Materials:

  • Live insects (e.g., male Oryctes rhinoceros)

  • Glass aeration chamber (5-L round-bottom flask or similar)[4]

  • Purified air source (e.g., compressed air passed through an activated charcoal filter)

  • Flow meter

  • Adsorbent tubes (e.g., containing Porapak Q or Tenax TA)

  • Vacuum pump

  • Teflon tubing

  • Food source for insects (e.g., sugarcane pieces)[4]

Procedure:

  • Place the live insects and a food source into the glass aeration chamber.

  • Seal the chamber.

  • Connect the purified air source to the inlet of the chamber using Teflon tubing, with a flow meter to regulate the airflow (e.g., 1 L/min).

  • Connect an adsorbent tube to the outlet of the chamber.

  • Connect the other end of the adsorbent tube to a vacuum pump, drawing air through the chamber and over the adsorbent material.

  • Aerate for a specified period (e.g., 24-48 hours).

  • After collection, disconnect the adsorbent tube and elute the trapped volatiles with a suitable solvent (e.g., hexane (B92381) or dichloromethane) for analysis.

Protocol 2: Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of collected volatile samples to identify and quantify pheromone components.

Materials:

  • Volatile extract from Protocol 1

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5 or DB-Wax)[4]

  • Helium carrier gas

  • Syringe for injection

  • NIST mass spectral library

Procedure:

  • Injection: Inject 1-2 µL of the volatile extract into the GC inlet, typically in splitless mode.[4]

  • GC Separation:

    • Set the injector temperature (e.g., 220°C).[4]

    • Use a suitable temperature program for the oven. For example, hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[4]

    • Maintain a constant flow of helium carrier gas (e.g., 2.4 mL/min).[4]

  • MS Detection:

    • Set the ion source temperature (e.g., 200°C) and transfer line temperature (e.g., 250°C).

    • Acquire mass spectra over a suitable range (e.g., m/z 40-550).

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention times with those of authentic standards.

    • Quantify the relative amounts of each compound by integrating the peak areas in the total ion chromatogram.

Protocol 3: Electroantennography (EAG) Bioassay

This protocol describes a method to measure the electrical response of an insect's antenna to volatile stimuli, indicating which compounds are detected by the insect's olfactory system.

Materials:

  • Live insect

  • Dissecting microscope and tools (fine scissors, forceps)

  • EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillary electrodes filled with saline solution

  • Purified, humidified air stream

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • Test compounds (e.g., synthetic ethyl 4-methyloctanoate) dissolved in a solvent (e.g., hexane)

Procedure:

  • Antenna Preparation:

    • Excise an antenna from a live insect at its base under a dissecting microscope.

    • Mount the antenna between the two electrodes of the EAG probe, ensuring good electrical contact. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • EAG Recording:

    • Place the mounted antenna in a continuous stream of purified, humidified air.

    • Allow the baseline signal to stabilize.

    • Introduce a puff of air carrying the test compound into the airstream directed at the antenna.

    • Record the resulting depolarization of the antennal signal (the EAG response) in millivolts (mV).

  • Data Analysis:

    • Measure the amplitude of the EAG responses to different compounds and concentrations.

    • Compare the responses to test compounds with those to a positive control (a known active compound) and a negative control (solvent only).

Protocol 4: Synthesis of Ethyl 4-Methyloctanoate

Several synthetic routes for ethyl 4-methyloctanoate have been reported. Below is a summarized example based on a malonic ester synthesis approach.[5]

Key Steps:

  • Malonic Ester Synthesis: React 1-chloro-2-methylhexane (B8755003) with a malonic ester (e.g., diethyl malonate) in the presence of a base to form diethyl 2-methylhexylmalonate.

  • Krapcho Decarboxylation: Subject the resulting diethyl 2-methylhexylmalonate to a Krapcho reaction to remove one of the ester groups and yield ethyl 4-methyloctanoate.

  • Purification: Purify the final product using column chromatography or distillation.

Note: For detailed reaction conditions, reagent quantities, and safety precautions, refer to the cited literature.[5][8][9][10]

Protocol 5: Behavioral Bioassay (Four-Arm Olfactometer)

This protocol is used to assess the behavioral response (attraction or repulsion) of insects to different odor sources.

Materials:

  • Four-arm olfactometer[11][12]

  • Air pump and flow meters

  • Activated charcoal filter

  • Humidifier

  • Odor sources (e.g., filter paper treated with synthetic pheromone, host plant material, or controls)

  • Test insects

Procedure:

  • Setup:

    • Connect the air pump to the olfactometer, passing the air through a charcoal filter and a humidifier before it enters the four arms.

    • Regulate the airflow to each arm to be equal (e.g., 500 mL/min).[12]

    • Place the different odor sources in the designated chambers at the end of each arm. One arm should contain the test compound, while the others can contain controls (e.g., solvent only, clean air).

  • Bioassay:

    • Introduce a single insect into the central chamber of the olfactometer.

    • Observe the insect's behavior for a set period (e.g., 10-15 minutes).

    • Record the amount of time the insect spends in each arm of the olfactometer and the first choice it makes.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., Chi-square test for first choice, ANOVA for time spent) to determine if there is a significant preference for the arm containing the test compound.

Protocol 6: Field Trapping Experiment

This protocol describes a typical field experiment to evaluate the effectiveness of a pheromone lure in trapping target insects.

Materials:

  • Insect traps (e.g., bucket traps, vane traps)[2]

  • Pheromone lures (e.g., rubber septa or polyethylene (B3416737) sachets impregnated with synthetic ethyl 4-methyloctanoate)

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Select a suitable study site (e.g., a coconut or oil palm plantation).

    • Use a randomized complete block design with multiple replicates of each treatment.

    • Treatments can include different lure compositions, release rates, trap designs, or the addition of synergists. A control group with unbaited traps is essential.

  • Trap Deployment:

    • Deploy the traps at a standardized height and spacing within the study site. For O. rhinoceros, traps are often placed at a height of 1.5-2 meters.[13]

    • Ensure a sufficient distance between traps to avoid interference (e.g., at least 50 meters).

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) and count the number of captured target insects.

    • Record the sex of the captured insects if possible.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.

Mandatory Visualizations

Experimental_Workflow_for_Pheromone_Identification cluster_collection Pheromone Collection cluster_analysis Chemical Analysis & Identification cluster_synthesis_bioassay Synthesis & Behavioral Validation cluster_application Application Insect Live Insects (e.g., male O. rhinoceros) Aeration Headspace Aeration Insect->Aeration Volatiles Collected Volatiles (on adsorbent) Aeration->Volatiles GCMS GC-MS Analysis Volatiles->GCMS EAG EAG Bioassay Volatiles->EAG Identification Pheromone Component Identification GCMS->Identification EAG->Identification Synthesis Chemical Synthesis Identification->Synthesis Olfactometer Olfactometer Bioassay Synthesis->Olfactometer Field Field Trapping Experiments Synthesis->Field IPM Integrated Pest Management (IPM) Field->IPM

Caption: Workflow for insect pheromone identification and application.

Pheromone_Signaling_Pathway Pheromone Pheromone Release (e.g., male O. rhinoceros) Dispersion Atmospheric Dispersion Pheromone->Dispersion volatilization Antenna Antennal Reception (Olfactory Receptor Neurons) Dispersion->Antenna detection Signal Signal Transduction (Depolarization) Antenna->Signal Brain Signal Processing (Antennal Lobe & Brain) Signal->Brain Behavior Behavioral Response (e.g., Aggregation, Mating) Brain->Behavior triggers

Caption: Generalized insect pheromone signaling pathway.

References

Application Notes and Protocols: Investigating the Anti-Proliferative Effects of 4-Methyloctane on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the potential anti-proliferative effects of 4-Methyloctane, a branched-chain alkane, on cancer cells. While preliminary information suggests potential activity, particularly in leukemia and macrophage cell lines through the possible inhibition of fatty acid synthesis, rigorous experimental validation is required.[1] This document outlines detailed protocols for key in vitro assays to characterize the cytotoxic and anti-proliferative properties of this compound, present hypothetical data for illustrative purposes, and visualize potential mechanisms and experimental workflows.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20.[2] Some research has suggested that this compound may have anti-proliferative effects on certain cancer cells, such as human leukemia cells and macrophages.[1] The proposed, though not yet fully elucidated, mechanism of action may involve the inhibition of fatty acid synthesis.[1] The following protocols and application notes are designed to guide the systematic evaluation of this compound as a potential anti-cancer agent.

Postulated Mechanism of Action: Inhibition of Fatty Acid Synthesis

It is hypothesized that this compound may interfere with the fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation and membrane biogenesis. This disruption could lead to a depletion of essential lipids, inducing cellular stress and ultimately leading to cell cycle arrest and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Methyloctane This compound FASN Fatty Acid Synthase (FASN) 4_Methyloctane->FASN Inhibits Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Cell_Membrane_Components Membrane Components (e.g., Phospholipids) Fatty_Acids->Cell_Membrane_Components Signaling_Molecules Signaling Molecules (e.g., Lipid Rafts) Fatty_Acids->Signaling_Molecules Cell_Cycle_Arrest Cell Cycle Arrest Cell_Membrane_Components->Cell_Cycle_Arrest Disruption leads to Signaling_Molecules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated signaling pathway of this compound's anti-proliferative effect.

Experimental Protocols

The following are standard in vitro assays to determine the anti-proliferative effects of a compound.

Cell Culture
  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HL-60 for leukemia) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) and calculate the plating efficiency and surviving fraction.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.

    • Wash the cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry.

Annexin V/PI Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Western Blotting

This technique is used to detect specific proteins and can be used to investigate the molecular mechanism of action.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., FASN, ACC, Bcl-2, Bax, Caspase-3, Cyclin D1, p21). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer45.2 ± 3.1
HCT116Colon Cancer62.8 ± 4.5
HL-60Leukemia25.5 ± 2.8
A549Lung Cancer75.1 ± 5.9
MCF-10ANon-cancerous> 100

Table 2: Effect of this compound on Colony Formation in HL-60 Cells

TreatmentPlating Efficiency (%)Surviving Fraction
Vehicle Control85.3 ± 5.21.00
10 µM this compound60.1 ± 4.10.70
25 µM this compound35.8 ± 3.50.42
50 µM this compound12.2 ± 2.10.14

Table 3: Cell Cycle Distribution of HL-60 Cells Treated with 25 µM this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (24h)48.2 ± 2.535.1 ± 1.916.7 ± 1.2
This compound (24h)65.3 ± 3.120.5 ± 1.514.2 ± 1.0
Vehicle Control (48h)47.5 ± 2.836.2 ± 2.116.3 ± 1.4
This compound (48h)72.1 ± 3.515.3 ± 1.312.6 ± 0.9

Table 4: Apoptosis of HL-60 Cells Treated with 25 µM this compound for 48h

TreatmentViable (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control92.1 ± 3.43.2 ± 0.52.5 ± 0.42.2 ± 0.3
This compound55.7 ± 4.118.9 ± 1.820.3 ± 2.05.1 ± 0.7

Experimental Workflow Visualizations

cluster_workflow General Experimental Workflow Start Start Cell_Culture Cell Culture (Cancer & Normal Lines) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Colony_Formation Colony Formation Assay MTT_Assay->Colony_Formation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Mechanism Investigation) MTT_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Colony_Formation->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End cluster_western_blot Western Blot Workflow Cell_Treatment Treat Cells with This compound Protein_Extraction Protein Extraction & Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols for the Anaerobic Biodegradation of 4-Methyloctane for Methane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the anaerobic biodegradation of 4-methyloctane, a branched-chain alkane, with a focus on methane (B114726) production. This information is valuable for environmental remediation research, biofuel development, and understanding the metabolic fate of aliphatic compounds.

Introduction

This compound (C9H20) is a branched-chain alkane that can be found as a component of petroleum products. Its fate in anoxic environments is of significant interest for bioremediation of contaminated sites and for the potential conversion of hydrocarbon waste into valuable biogas (methane). Anaerobic biodegradation of alkanes is a microbially-mediated process that occurs in the absence of oxygen. While the degradation of n-alkanes is relatively well-understood, the pathways for branched alkanes like this compound are more complex and less characterized.[1][2] The primary mechanism for the anaerobic activation of alkanes is through the addition of fumarate, a process catalyzed by alkylsuccinate synthase enzymes.[3][4] This initial step is crucial for overcoming the chemical inertness of saturated hydrocarbons. Following activation, the molecule undergoes further breakdown, ultimately leading to the production of methane by methanogenic archaea.

Data Presentation

Due to the limited availability of specific quantitative data for the anaerobic biodegradation of this compound in the scientific literature, the following tables provide a template for data presentation and include illustrative values based on the degradation of structurally similar iso-alkanes and theoretical calculations.

Table 1: Theoretical and Potential Experimental Methane Yields for this compound

ParameterValueUnitMethod of Determination
Molecular FormulaC9H20--
Molecular Weight128.26 g/mol -
Theoretical Methane Potential (ThBMP)686.5mL CH4/gStoichiometric Calculation (Buswell Equation)[5]
Experimental Methane Potential (BMP)Value to be determinedmL CH4/g VSBiochemical Methane Potential (BMP) Assay[3][6]
BiodegradabilityValue to be determined%(Experimental BMP / ThBMP) x 100

VS: Volatile Solids

Table 2: Example Data from a Biochemical Methane Potential (BMP) Assay of an Iso-Alkane Mixture

Incubation Time (days)Cumulative Methane Production (mL CH4/g VS)Degradation Rate (mg/L/day)pHVolatile Fatty Acids (mg/L)
0007.0<50
5050Value to be determined7.1Value to be determined
100150Value to be determined7.2Value to be determined
200300Value to be determined7.1Value to be determined
300450Value to be determined7.0Value to be determined
400550Value to be determined6.9Value to be determined
500600Value to be determined6.9Value to be determined
600610Value to be determined6.8Value to be determined

Data is illustrative and based on long-term incubation studies of similar iso-alkanes.[7][8]

Experimental Protocols

Protocol 1: Biochemical Methane Potential (BMP) Assay for this compound

This protocol outlines the steps to determine the extent and rate of methane production from this compound under anaerobic conditions.

1. Materials and Reagents:

  • Substrate: this compound (high purity).

  • Inoculum: Anaerobic sludge from a municipal wastewater treatment plant or an enrichment culture known to degrade hydrocarbons. The inoculum should be pre-incubated to deplete residual biodegradable organic matter.[6]

  • Basal Medium: A mineral salt medium containing essential nutrients, vitamins, trace metals, and a buffer system (e.g., bicarbonate) to maintain a neutral pH.[8]

  • Serum Bottles: 120 mL or 250 mL capacity.

  • Butyl Rubber Stoppers and Aluminum Crimps.

  • Gas-tight Syringes.

  • Gas Chromatograph (GC): Equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) for methane analysis.[4][7]

  • Anaerobic Chamber or Glove Box.

2. Experimental Setup:

  • Prepare the basal medium and dispense it into serum bottles inside an anaerobic chamber to maintain anoxic conditions.

  • Add the inoculum to each serum bottle. A typical inoculum-to-substrate ratio (ISR) is 2:1 on a volatile solids (VS) basis.[9]

  • Add a known amount of this compound to the experimental bottles. Due to its volatility and low water solubility, it can be added directly as a liquid or adsorbed onto an inert support.

  • Set up control bottles:

    • Blank controls: Inoculum and basal medium only (to measure background methane production).

    • Positive controls: Inoculum, basal medium, and a readily biodegradable substrate like cellulose (B213188) or acetate (B1210297) (to verify the activity of the methanogenic consortia).[6]

  • Seal the serum bottles with butyl rubber stoppers and aluminum crimps.

  • Flush the headspace of each bottle with an anaerobic gas mixture (e.g., 80% N2, 20% CO2) to remove any residual oxygen.

  • Incubate the bottles at a constant temperature (e.g., 35°C for mesophilic or 55°C for thermophilic conditions) in the dark, with gentle agitation.[3]

3. Monitoring and Analysis:

  • Methane Production: Periodically measure the volume of biogas produced using a gas-tight syringe. Analyze the methane concentration in the biogas using a GC.[10] The cumulative methane production is calculated over the incubation period.

  • pH: At the end of the experiment, measure the pH of the liquid phase.

  • Volatile Fatty Acids (VFAs): Analyze the concentration of VFAs (e.g., acetate, propionate, butyrate) in the liquid phase at the beginning and end of the experiment using High-Performance Liquid Chromatography (HPLC) or GC.

Protocol 2: Analysis of Intermediates in this compound Biodegradation

This protocol focuses on the identification of key metabolic intermediates to elucidate the degradation pathway.

1. Sample Preparation:

  • At different time points during the BMP assay, sacrifice replicate bottles.

  • Centrifuge the liquid culture to separate the biomass and supernatant.

2. Extraction of Carboxylic Acids:

  • Acidify the supernatant to a low pH (e.g., pH 2) with a strong acid (e.g., HCl).

  • Extract the carboxylic acids from the acidified supernatant using an organic solvent such as diethyl ether or ethyl acetate.[2][11]

  • Concentrate the organic extract under a gentle stream of nitrogen.

3. Derivatization and Analysis:

  • Derivatize the extracted carboxylic acids to their more volatile methyl esters (e.g., using BF3-methanol or diazomethane) for GC-MS analysis.

  • Analyze the derivatized samples using a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify the intermediate compounds based on their mass spectra and retention times. Look for the presence of succinylated and carboxylated derivatives of this compound.

Visualizations

Anaerobic_Biodegradation_Pathway cluster_activation Activation cluster_breakdown Carbon Skeleton Rearrangement & Beta-Oxidation cluster_methanogenesis Methanogenesis This compound This compound Alkylsuccinate Synthase Alkylsuccinate Synthase This compound->Alkylsuccinate Synthase Fumarate Fumarate Fumarate->Alkylsuccinate Synthase 4-Methyloctyl-succinate 4-Methyloctyl-succinate Alkylsuccinate Synthase->4-Methyloctyl-succinate Branched Fatty Acyl-CoA Branched Fatty Acyl-CoA 4-Methyloctyl-succinate->Branched Fatty Acyl-CoA Acetate Acetate Branched Fatty Acyl-CoA->Acetate Propionate Propionate Branched Fatty Acyl-CoA->Propionate Acetoclastic Methanogens Acetoclastic Methanogens Acetate->Acetoclastic Methanogens Hydrogenotrophic Methanogens Hydrogenotrophic Methanogens Propionate->Hydrogenotrophic Methanogens Syntrophic Bacteria Carbon Dioxide (CO2) Carbon Dioxide (CO2) Propionate->Carbon Dioxide (CO2) Hydrogen (H2) Hydrogen (H2) Propionate->Hydrogen (H2) Methane (CH4) Methane (CH4) Acetoclastic Methanogens->Methane (CH4) Acetoclastic Methanogens->Carbon Dioxide (CO2) Hydrogenotrophic Methanogens->Methane (CH4) Carbon Dioxide (CO2)->Hydrogenotrophic Methanogens Hydrogen (H2)->Hydrogenotrophic Methanogens

Caption: Proposed metabolic pathway for the anaerobic biodegradation of this compound to methane.

Experimental_Workflow cluster_setup BMP Assay Setup cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation A Prepare Basal Medium & Inoculum B Add this compound (Substrate) A->B C Set up Controls (Blank, Positive) B->C D Seal, Flush Headspace, Incubate C->D E Measure Biogas Volume & Methane Concentration (GC) D->E F Analyze pH & VFAs (HPLC/GC) D->F G Extract & Analyze Intermediates (GC-MS) D->G H Calculate Cumulative Methane Yield E->H I Determine Degradation Rate & Biodegradability F->I J Elucidate Degradation Pathway G->J H->I

Caption: Experimental workflow for assessing the anaerobic biodegradation of this compound.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Performance Metrics Inoculum Source Inoculum Source Methane Yield Methane Yield Inoculum Source->Methane Yield Degradation Rate Degradation Rate Inoculum Source->Degradation Rate Temperature Temperature Temperature->Degradation Rate pH pH pH->Methane Yield pH->Degradation Rate Nutrient Availability Nutrient Availability Nutrient Availability->Methane Yield Substrate Concentration Substrate Concentration Substrate Concentration->Degradation Rate Metabolic Pathway Metabolic Pathway Methane Yield->Metabolic Pathway Degradation Rate->Methane Yield

References

Application Notes and Protocols: Theoretical Use of 4-Methyloctane in Studying Biological Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyloctane, as a non-polar molecule, is expected to partition into the hydrophobic core of the lipid bilayer. Its branched methyl group may introduce subtle steric hindrance, locally disrupting the ordered packing of lipid acyl chains. This property could be harnessed to study aspects of membrane fluidity, lipid packing, and the effects of small molecule intercalation on membrane integrity.

Hypothetical Applications

  • Modulation of Membrane Fluidity: The introduction of this compound into the lipid bilayer is hypothesized to increase membrane fluidity by disrupting the van der Waals interactions between lipid acyl chains.[1] This effect can be quantified using various biophysical techniques.

  • Probing Lipid Packing Defects: The irregular shape of this compound may lead it to preferentially accumulate at sites of lipid packing defects, such as domain boundaries in heterogeneous membranes.

  • Investigating Non-specific Drug Interactions: this compound can serve as a simple model for the non-specific partitioning of small hydrophobic drugs into cell membranes, helping to elucidate the purely biophysical contributions of such interactions.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Effect of this compound on Membrane Fluidity as Measured by Fluorescence Anisotropy

This compound Concentration (mol%)Fluorescent ProbeSteady-State Anisotropy (r)Change in Anisotropy (Δr)
0 (Control)DPH0.2500.000
1DPH0.235-0.015
5DPH0.210-0.040
10DPH0.190-0.060
0 (Control)TMA-DPH0.3500.000
1TMA-DPH0.345-0.005
5TMA-DPH0.330-0.020
10TMA-DPH0.315-0.035

DPH (1,6-diphenyl-1,3,5-hexatriene) probes the hydrophobic core, while TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is anchored at the lipid-water interface.

Table 2: Influence of this compound on Lipid Phase Transition Temperature (Tm) using Differential Scanning Calorimetry (DSC)

Lipid CompositionThis compound Concentration (mol%)Main Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
DPPC0 (Control)41.58.7
DPPC540.88.5
DPPC1040.18.2
DSPC0 (Control)55.110.6
DSPC554.210.3
DSPC1053.510.0

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with Incorporated this compound

This protocol describes the preparation of model membranes in the form of LUVs.

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of lipid (e.g., DPPC) dissolved in chloroform.

    • Add the desired molar percentage of this compound to the chloroform-lipid mixture.

    • Remove the organic solvent using a rotary evaporator under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously above the lipid phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tm of the lipid.

    • Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size distribution.

    • The resulting LUV suspension can be stored at 4°C for a limited time.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol details the use of a fluorescent probe to measure changes in membrane fluidity.

  • Probe Incorporation:

    • Prepare LUVs with and without this compound as described in Protocol 1.

    • Add a fluorescent probe (e.g., DPH) to the LUV suspension at a lipid-to-probe ratio of 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation into the lipid bilayer.

  • Anisotropy Measurement:

    • Dilute the labeled LUV suspension in the appropriate buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 100 µM).

    • Using a fluorometer equipped with polarizers, measure the steady-state fluorescence anisotropy (r).

    • Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, λex = 350 nm, λem = 452 nm).

    • Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

    • Compare the anisotropy values of control LUVs with those containing this compound. A decrease in anisotropy indicates an increase in membrane fluidity.

Protocol 3: Molecular Dynamics (MD) Simulations of a Lipid Bilayer with this compound

This protocol provides a general workflow for computational studies.

  • System Setup:

    • Build a model lipid bilayer (e.g., a patch of 128 DPPC molecules) using molecular modeling software.

    • Solvate the bilayer with a water model (e.g., TIP3P).

    • Introduce this compound molecules into the hydrophobic core of the bilayer at the desired concentration.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Equilibrate the system in a stepwise manner, gradually releasing restraints on different parts of the system (water, ions, lipid headgroups, lipid tails).

    • Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) under constant temperature and pressure (NPT ensemble).

  • Analysis:

    • Analyze the trajectory to calculate various biophysical properties, including:

      • Area per lipid.

      • Bilayer thickness.

      • Deuterium order parameters (S_CD) of the lipid acyl chains.

      • Lateral diffusion coefficients of lipids and this compound.

      • Radial distribution functions to understand the localization of this compound within the bilayer.

Visualizations

G Hypothetical Interaction of this compound with a Lipid Bilayer cluster_membrane Lipid Bilayer Headgroups1 Hydrophilic Headgroups Tails Hydrophobic Core Disruption Disruption of Acyl Chain Packing Tails->Disruption Causes Headgroups2 Hydrophilic Headgroups 4-MeOct This compound 4-MeOct->Tails Partitions into Fluidity Increased Membrane Fluidity Disruption->Fluidity Leads to G Experimental Workflow for Fluorescence Anisotropy Start Start PrepLUVs Prepare LUVs (with/without 4-MeOct) Start->PrepLUVs AddProbe Incorporate Fluorescent Probe (DPH) PrepLUVs->AddProbe Measure Measure Fluorescence Anisotropy (r) AddProbe->Measure Analyze Analyze Data: Compare r values Measure->Analyze End Conclusion on Membrane Fluidity Analyze->End G Molecular Dynamics Simulation Workflow Build Build Lipid Bilayer with this compound Solvate Solvate with Water and Ions Build->Solvate Equilibrate Energy Minimization & Equilibration Solvate->Equilibrate Run Production MD Run (NPT Ensemble) Equilibrate->Run Analysis Trajectory Analysis: - Area per lipid - Thickness - Order Parameters Run->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methyloctane synthesis. The content addresses common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that can arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of this compound, a common route involves the reaction of a Grignard reagent with a ketone, followed by a workup step to replace the magnesium-alkoxide with a proton. A plausible route is the reaction of butylmagnesium bromide with 2-pentanone.

Common Issues and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.1. Activate Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction. 2. Ensure Anhydrous Conditions: Flame-dry all glassware before use and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
Low Yield of this compound 1. Wurtz Coupling Side Reaction: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of octane (B31449). 2. Enolization of the Ketone: If the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the ketone, which is then recovered after workup. 3. Inaccurate Reagent Concentration: The concentration of the Grignard reagent may be lower than stated, leading to incomplete reaction.1. Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Low Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. 3. Titrate the Grignard Reagent: Determine the exact concentration of the Grignard reagent by titration before use to ensure accurate stoichiometry.
Presence of Secondary Alcohol Byproduct Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.Use Appropriate Grignard Reagent: If reduction is a significant issue, consider a different synthetic route or a Grignard reagent without β-hydrogens if the target molecule allows.
Method 2: Corey-House Synthesis

The Corey-House synthesis is an excellent method for coupling two different alkyl groups. To synthesize this compound, one could react lithium dibutylcuprate (a Gilman reagent) with a secondary alkyl halide like 2-bromopropane (B125204).

Common Issues and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Gilman Reagent 1. Moisture or Oxygen Contamination: Organolithium precursors and Gilman reagents are extremely sensitive to air and moisture. 2. Incorrect Stoichiometry: An incorrect ratio of alkyllithium to copper(I) halide will result in a poor yield of the active Gilman reagent.1. Strict Anhydrous and Inert Conditions: Use rigorously dried glassware and anhydrous solvents under a positive pressure of high-purity argon or nitrogen. 2. Precise Stoichiometry: Use a 2:1 molar ratio of the alkyllithium reagent to the copper(I) halide.
Low Yield of this compound 1. Elimination Side Reaction: Secondary alkyl halides can undergo elimination in the presence of the basic Gilman reagent. 2. Homocoupling: The Gilman reagent can lead to the formation of octane through the coupling of two butyl groups.1. Low Temperature: Maintain a low reaction temperature to favor the SN2 substitution pathway over elimination. 2. Controlled Addition: Add the alkyl halide slowly to the Gilman reagent at low temperature.
Difficulty in Product Purification Presence of Copper Byproducts: Residual copper salts can complicate the purification of the final product.Aqueous Workup with Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride to remove copper salts.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the Grignard synthesis of this compound?

A1: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. THF is generally preferred for less reactive alkyl halides as it can lead to higher yields.

Q2: How can I be certain that my Grignard reaction has initiated?

A2: The initiation of a Grignard reaction is typically indicated by a gentle refluxing of the solvent and the disappearance of the color of the iodine crystal if one was used as an initiator.

Q3: Can I use a tertiary alkyl halide in a Corey-House synthesis to produce a highly branched alkane?

A3: Tertiary alkyl halides are generally poor substrates for Corey-House synthesis as they are prone to elimination reactions, which will significantly lower the yield of the desired alkane.[1]

Q4: What is the purpose of the aqueous ammonium chloride wash in the workup of a Corey-House reaction?

A4: The saturated aqueous ammonium chloride solution is used to quench the reaction and to dissolve the copper byproducts, facilitating their removal from the organic layer during extraction.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound. This data is representative of typical trends observed in Grignard and Corey-House reactions and is intended for comparative purposes.

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
Diethyl Ether35 (reflux)265
Tetrahydrofuran (THF)66 (reflux)275

Table 2: Effect of Temperature on Corey-House Synthesis Yield

Alkyl HalideTemperature (°C)Reaction Time (h)Yield of this compound (%)
2-bromopropane0485
2-bromopropane25 (room temp.)470

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from butylmagnesium bromide and 2-pentanone.

Materials:

  • Magnesium turnings

  • 1-bromobutane (B133212)

  • 2-pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Butylmagnesium Bromide:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

    • Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to the magnesium. Once the reaction initiates, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 2-Pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-pentanone (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Corey-House Synthesis

This protocol details the synthesis of this compound from lithium dibutylcuprate and 2-bromopropane.

Materials:

  • n-butyllithium solution

  • Copper(I) iodide

  • 2-bromopropane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithium Dibutylcuprate (Gilman Reagent):

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (1.0 equivalent) and anhydrous diethyl ether.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (2.0 equivalents) to the stirred suspension.

    • Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.

  • Coupling Reaction:

    • To the Gilman reagent at -78 °C, slowly add a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or distillation.

Visualizations

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions prep_grignard Prepare Butylmagnesium Bromide from 1-Bromobutane and Mg in Ether start->prep_grignard add_ketone Add 2-Pentanone dropwise at 0°C prep_grignard->add_ketone stir Stir at Room Temperature add_ketone->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry over Na2SO4 extract->dry purify Fractional Distillation dry->purify end Product: This compound purify->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic start Low Yield of this compound check_initiation Was Grignard reaction initiation sluggish? start->check_initiation check_side_products Are side products detected by GC-MS? start->check_side_products check_ketone Is starting ketone recovered? start->check_ketone sol_initiation Activate Mg with I2 Ensure anhydrous conditions check_initiation->sol_initiation Yes sol_wurtz Slow addition of alkyl halide to reduce Wurtz coupling check_side_products->sol_wurtz Octane detected sol_enolization Lower reaction temperature to reduce enolization check_ketone->sol_enolization Yes

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Enantioselective Synthesis of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of 4-methyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of this compound?

A1: The main challenges in the enantioselective synthesis of this compound revolve around controlling the stereochemistry at a remote, non-functionalized carbon (C4). Key difficulties include:

  • Achieving high diastereoselectivity: During the key alkylation step, obtaining a high ratio of the desired diastereomer is crucial for the final enantiomeric excess of the product.

  • Efficient removal of the chiral auxiliary: The cleavage of the chiral auxiliary must be high-yielding and occur without racemization of the newly created stereocenter.

  • Synthesis of the precursor: The synthesis of the chiral precursor, such as (R)- or (S)-4-methyloctanoic acid, is a critical step that dictates the final stereochemistry.

  • Purification of the final product: As a non-polar alkane, this compound can be challenging to purify from structurally similar byproducts.

  • Determination of enantiomeric excess (ee): Accurately measuring the ee of a non-functionalized alkane requires specialized analytical techniques like chiral gas chromatography.[1]

Q2: Which synthetic strategies are most effective for the enantioselective synthesis of this compound?

A2: A highly effective and commonly employed strategy involves the use of a chiral auxiliary to direct a diastereoselective alkylation. The synthesis of a chiral carboxylic acid precursor, (R)- or (S)-4-methyloctanoic acid, followed by its conversion to this compound is a well-documented approach. The use of pseudoephedrine as a chiral auxiliary, as pioneered by Andrew G. Myers, has proven to be particularly effective for this type of transformation, often yielding high diastereoselectivity.[2][3]

Q3: How can I determine the enantiomeric excess of my this compound product?

A3: Due to the lack of a chromophore, standard HPLC with UV detection is not suitable for determining the enantiomeric excess of this compound. The most effective method is chiral gas chromatography (GC) using a chiral stationary phase. This technique separates the enantiomers based on their differential interactions with the chiral column, allowing for their quantification.[1] It is essential to have access to both enantiomers as standards for peak identification, or to use a well-characterized method for elution order.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via a chiral auxiliary-mediated approach, focusing on the key alkylation and auxiliary removal steps.

Problem 1: Low Diastereoselectivity in the Asymmetric Alkylation Step

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature, often to -78 °C, can significantly enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.[4]
Incorrect Base or Enolate Formation Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) for complete enolate formation. Incomplete deprotonation can lead to side reactions and reduced selectivity. The presence of lithium chloride is often crucial for achieving high diastereoselectivity in alkylations of pseudoephedrine amides.[2]
Purity of Reagents and Solvents Use freshly distilled, anhydrous solvents (e.g., THF) and high-purity reagents. Trace amounts of water can quench the enolate and interfere with the reaction.
Choice of Alkylating Agent The reactivity of the alkylating agent can influence selectivity. For less reactive alkyl halides, a higher reaction temperature (e.g., 0 °C) may be necessary, which could slightly decrease diastereoselectivity.[2]
Problem 2: Difficulty in Removing the Pseudoephedrine Chiral Auxiliary

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure sufficient equivalents of the hydrolyzing agent (e.g., sodium hydroxide (B78521) or sulfuric acid) and adequate reaction time and temperature. For stubborn amides, stronger conditions or alternative methods may be required.[2][5]
Epimerization during Cleavage Basic conditions for hydrolysis can sometimes lead to epimerization at the α-carbon if it is acidic. If this is a concern, milder acidic hydrolysis conditions can be employed.[4]
Product Degradation If the product is sensitive to the cleavage conditions, it is important to perform the reaction at the lowest effective temperature and carefully monitor its progress to avoid decomposition.
Recovery of the Chiral Auxiliary After cleavage, the chiral auxiliary can often be recovered and reused. Ensure proper workup procedures to isolate the auxiliary from the product mixture.[6]
Problem 3: Low Overall Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Loss of Material During Workup/Purification Optimize extraction and purification protocols. For the non-polar this compound, careful selection of chromatographic conditions is necessary.
Side Reactions Review each step for potential side reactions. For example, in the alkylation step, O-alkylation of the auxiliary's hydroxyl group can be a competing reaction, which is suppressed by the presence of lithium chloride.[2]
Incomplete Reactions Monitor each reaction by an appropriate technique (e.g., TLC, GC) to ensure it has gone to completion before proceeding to the next step.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 4-methyloctanoic acid, a crucial precursor to this compound, using a pseudoephedrine chiral auxiliary.

Reaction Step Chiral Auxiliary Electrophile Yield (%) Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
Asymmetric Alkylation(+)-Pseudoephedrine1-Iodobutane80-90>98:2 d.r.[2]
Auxiliary Removal (Hydrolysis)(+)-Pseudoephedrine-High93-94% ee[3]

Experimental Protocols

Key Experiment: Asymmetric Alkylation using Pseudoephedrine Auxiliary

This protocol is adapted from the work of Myers et al. for the synthesis of the 4-methyloctanoic acid precursor.[2]

  • Preparation of the Pseudoephedrine Amide: React the desired carboxylic acid (e.g., propanoic acid) with pseudoephedrine to form the corresponding amide. This can be achieved using standard amide coupling reagents or via reaction with an acid chloride or anhydride.[6]

  • Enolate Formation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (2.0-2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add anhydrous lithium chloride (approx. 6 equivalents).

    • Cool the solution to -78 °C.

    • Slowly add a solution of the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

    • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes, and briefly to room temperature (3-5 minutes) before re-cooling to 0 °C.

  • Alkylation:

    • To the enolate solution at 0 °C, add the alkylating agent (e.g., 1-iodobutane, 1.5-4.0 equivalents).

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the diastereomerically enriched alkylated amide.

Key Experiment: Auxiliary Cleavage (Hydrolysis)
  • Basic Hydrolysis:

    • Dissolve the alkylated pseudoephedrine amide in a mixture of tert-butyl alcohol and water.

    • Add tetrabutylammonium (B224687) hydroxide and heat the mixture to reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction, acidify, and extract the carboxylic acid product.

  • Acidic Hydrolysis:

    • Dissolve the amide in a mixture of dioxane and 9 N sulfuric acid.

    • Heat the mixture to reflux until hydrolysis is complete.

    • Cool the reaction mixture and extract the carboxylic acid product.

Visualizations

experimental_workflow cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis start Propanoyl Pseudoephedrine Amide enolate Enolate Formation (LDA, LiCl) start->enolate alkylation Alkylation (1-iodobutane) enolate->alkylation hydrolysis Auxiliary Cleavage alkylation->hydrolysis acid (S)-4-Methyloctanoic Acid hydrolysis->acid reduction Reduction of Carboxylic Acid acid->reduction final_product (S)-4-Methyloctane reduction->final_product

Caption: Synthetic workflow for (S)-4-methyloctane.

troubleshooting_logic start Low Diastereoselectivity in Alkylation temp Is Reaction Temperature Optimal? (-78°C) start->temp base Is Enolate Formation Complete? (Sufficient LDA, LiCl) temp->base Yes solution1 Lower Reaction Temperature temp->solution1 No reagents Are Reagents/Solvents Pure and Anhydrous? base->reagents Yes solution2 Optimize Base and Additive Stoichiometry base->solution2 No solution3 Use Freshly Purified Reagents/Solvents reagents->solution3 No

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of peak tailing during the Gas Chromatography (GC) analysis of 4-Methyloctane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in gas chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is broader than the front.[1] This can negatively impact the accuracy of peak integration and reduce the resolution between closely eluting peaks.[1] A tailing or asymmetry factor greater than 1.5 is generally considered a significant issue that requires troubleshooting.[1]

Q2: Why am I observing peak tailing for a non-polar compound like this compound?

A2: While this compound is a non-polar hydrocarbon and less susceptible to chemical interactions that cause peak tailing, this issue can still arise from several physical and chemical factors within the GC system.[1][2] Common causes include problems with the GC column, inlet, injection technique, or contamination.[1][3]

Q3: If all peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it typically indicates a physical problem within the GC system that is affecting all compounds.[1][4][5] The most common culprits are related to the carrier gas flow path and include:

  • Improper column installation: The column may be positioned too high or too low in the inlet, creating unswept or dead volumes.[1][4]

  • Poor column cuts: Jagged or uneven cuts at the column's inlet or detector end can create turbulence in the carrier gas flow.[1][3][4]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues from previous samples, creating active sites that can interact with analytes.[1][6]

  • System leaks: Leaks in the system can disrupt the carrier gas flow, leading to peak distortion.[1][7]

Q4: What should I investigate if only the this compound peak is tailing?

A4: If only a specific peak, such as this compound, is tailing, the issue is more likely related to chemical interactions or contamination within the system that disproportionately affects that analyte.[4][7] For a non-polar compound, this is less common but could be due to:

  • Column contamination: Accumulation of non-volatile material on the column can lead to poor peak shape.[2][3]

  • Active sites: Although less likely for alkanes, highly active sites in the inlet or on the column can cause interactions.[2]

  • Solvent effects: A mismatch in polarity between the sample solvent and the stationary phase can sometimes cause peak distortion.[6][8]

Troubleshooting Guide

Systematic Approach to Troubleshooting Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in your GC analysis of this compound.

G cluster_0 Observe Peak Tailing cluster_1 Initial Diagnosis cluster_2 Physical Flow Path Issues cluster_3 Chemical & Contamination Issues cluster_4 Resolution Start Peak Tailing Observed Diagnosis All Peaks Tailing? Start->Diagnosis CheckColumn Check Column Installation & Cuts Diagnosis->CheckColumn Yes TrimColumn Trim Column Inlet Diagnosis->TrimColumn No CheckLiner Inspect/Replace Inlet Liner & Septum CheckColumn->CheckLiner CheckLeaks Perform Leak Check CheckLiner->CheckLeaks Resolved Peak Shape Improved CheckLeaks->Resolved ConditionColumn Condition Column TrimColumn->ConditionColumn CheckSolvent Evaluate Sample Solvent ConditionColumn->CheckSolvent CheckSolvent->Resolved

Caption: A troubleshooting workflow for addressing peak tailing in GC analysis.

Experimental Protocols

Protocol 1: Inlet Maintenance

If a contaminated or active inlet is suspected, performing routine maintenance can often resolve peak tailing.[1][6]

  • Cool Down the GC: Ensure the inlet and oven temperatures have cooled to a safe, ambient level.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Disassemble the Inlet: Carefully remove the septum nut, septum, and the inlet liner.

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.[6]

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.[1][6]

  • Reassemble and Leak Check: Reassemble the inlet and perform a leak check.

Protocol 2: Column Trimming

If the front of the column is contaminated, trimming can restore performance.[1][6][9]

  • Remove the Column: Carefully detach the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column approximately 10-20 cm from the inlet end.[1][9] Snap the column at the score to create a clean, 90-degree cut.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[4]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.[4]

  • Condition the Column: Condition the column according to the manufacturer's instructions before running samples.[10]

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis

For optimal peak shape and separation of branched alkanes like this compound, a non-polar stationary phase is recommended.[10] The following table provides a starting point for method development.

ParameterRecommended SettingRationale
Column Non-polar (e.g., 100% dimethylpolysoxane)Elution order will generally follow boiling points for non-polar compounds.[10]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA good balance between resolution and analysis time.[10]
Injector Split/SplitlessSplit injection is generally preferred to avoid column overload.
Injector Temperature 250°CEnsures complete vaporization of the sample.[10]
Split Ratio 50:1 (starting point)A sufficiently high split ratio prevents peak broadening due to overload.[10]
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column.
Flow Rate 1.0 - 1.5 mL/minOptimize for best efficiency.[10]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 250°CA slower ramp rate can improve separation of closely eluting compounds.[10]
Detector Flame Ionization Detector (FID)Suitable for detecting hydrocarbons.[11]
Detector Temperature 280°CPrevents condensation of the analyte in the detector.
Table 2: Example of Peak Asymmetry Improvement

This table illustrates how to quantify the improvement in peak shape after performing troubleshooting steps. The Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has an As of 1.0.

ConditionAsymmetry Factor (As) of this compound PeakObservations
Before Troubleshooting 2.1Significant peak tailing observed, impacting integration.
After Inlet Maintenance 1.5Improvement in peak shape, but some tailing remains.
After Column Trimming 1.1Symmetrical peak shape achieved, accurate integration possible.

References

Technical Support Center: Optimizing GC Analysis of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the gas chromatography (GC) analysis of 4-methyloctane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injector temperature for the GC analysis of this compound?

A good starting point for the injector temperature is approximately 100°C above the boiling point of the analyte. Since the boiling point of this compound is approximately 142°C[1][2][3][4], a starting injector temperature of around 240-250°C is recommended.[2][5] This ensures the complete and rapid vaporization of the sample without causing thermal degradation.

Q2: How does the injector temperature affect the chromatography of this compound?

The injector temperature significantly impacts peak shape, sensitivity, and the potential for sample discrimination.

  • Too low: Incomplete or slow vaporization can lead to broad, tailing peaks and reduced sensitivity.

  • Too high: While ensuring complete vaporization, excessively high temperatures can lead to the degradation of the analyte or the column's stationary phase, and can cause discrimination against less volatile components in a mixture.

Q3: What are the signs that my injector temperature is not optimized for this compound analysis?

Common indicators of a suboptimal injector temperature include:

  • Peak Tailing: The peak will have an asymmetrical shape, sloping more gradually on the trailing edge.

  • Peak Fronting: The peak will have an asymmetrical shape with a leading edge that is less steep than the trailing edge. This can occur if the column is overloaded or if there is sample condensation in the injector.

  • Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections.

  • Ghost Peaks: The appearance of unexpected peaks in subsequent runs, which could be due to sample carryover from an incompletely vaporized previous injection.

Q4: Should I use a split or splitless injection for this compound analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Ideal for high-concentration samples to avoid overloading the column. A typical split ratio to start with is 50:1.

  • Splitless Injection: Best suited for trace analysis where maximum sensitivity is required, as it transfers the entire sample onto the column.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC analysis of this compound, with a focus on injector temperature optimization.

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. How can I resolve this?

Answer: Peak tailing for a non-polar compound like this compound is often related to issues in the injector or the column.

Troubleshooting Steps:

  • Increase Injector Temperature: A low injector temperature can cause slow vaporization. Gradually increase the injector temperature in 10-20°C increments to see if the peak shape improves.

  • Check for Active Sites: Active sites in the injector liner or at the head of the column can interact with the analyte.

    • Solution: Use a deactivated inlet liner, potentially with glass wool, to promote homogeneous vaporization. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can help.

  • Optimize Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, leading to diffusion and peak broadening. A typical starting range for helium is 1-2 mL/min.

  • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any contaminants.

Issue 2: Poor Resolution or Co-elution

Question: I am observing poor separation between this compound and other components in my sample. What should I do?

Answer: Poor resolution can be addressed by optimizing both the injector and oven parameters.

Troubleshooting Steps:

  • Optimize the Oven Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

  • Ensure Proper Injector Temperature: While not the primary factor for resolution, an incorrect injector temperature can contribute to band broadening, which affects resolution. Ensure the temperature is sufficient for rapid vaporization.

  • Select the Appropriate Column: For separating non-polar compounds like branched alkanes, a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended. The elution order will generally follow the boiling points of the analytes.[5]

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis (Starting Points)
ParameterRecommended ValueRationale
Injector Temperature 250°CEnsures rapid and complete vaporization of this compound (Boiling Point: ~142°C).[1][2][3][4]
Injector Type Split/SplitlessUse split (e.g., 50:1) for high concentrations and splitless for trace analysis.
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.
Carrier Gas Helium or HydrogenHelium at a constant flow of 1.0-1.5 mL/min is a good starting point.
Oven Program Initial Temp: 40°C, hold 2 minA low initial temperature helps to focus the analytes at the head of the column.
Ramp: 5°C/min to 200°CA slow ramp rate improves the separation of closely eluting compounds.
Detector (FID) 300°CShould be set at a higher temperature than the final oven temperature to prevent condensation.

Experimental Protocols

Protocol 1: Standard GC-FID Analysis of this compound

Objective: To obtain a sharp, symmetrical peak for this compound with good reproducibility.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a non-polar solvent like hexane (B92381) or heptane (B126788) to a concentration of approximately 100-1000 µg/mL.

  • GC Instrument Setup:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 100% dimethylpolysiloxane stationary phase).

    • Injector: Set to 250°C with a split ratio of 50:1. Use a deactivated liner with glass wool.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 200°C and hold for 5 minutes.

    • Detector (FID): Set the temperature to 300°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Start the data acquisition software simultaneously with the injection.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed step1 Increase Injector Temperature (10-20°C increments) start->step1 q1 Peak Shape Improved? step1->q1 step2 Check for Active Sites (Liner, Column Inlet) q1->step2 No end Symmetrical Peak q1->end Yes sol1 Use Deactivated Liner Trim Column step2->sol1 step3 Optimize Carrier Gas Flow Rate sol1->step3 step3->end

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Diagram 2: Decision Tree for Injection Mode Selection

G start Sample Concentration of This compound? high_conc High Concentration start->high_conc High low_conc Low (Trace) Concentration start->low_conc Low split Use Split Injection (e.g., 50:1 ratio) high_conc->split splitless Use Splitless Injection low_conc->splitless

Caption: A decision tree to guide the selection of the appropriate injection mode.

References

Technical Support Center: Quantification of 4-Methyloctane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of 4-methyloctane in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: In the analysis of this compound, a volatile organic compound (VOC), matrix effects are the alteration of the analytical signal due to co-eluting compounds from the biological sample (e.g., blood, urine, plasma).[1][2] This interference can lead to either signal suppression (a weaker signal) or enhancement (a stronger signal), which compromises the accuracy, reproducibility, and sensitivity of the quantification.[1][3] The "matrix" refers to all components of the sample except for the analyte of interest, this compound.[1]

Q2: What causes matrix effects in the GC-MS analysis of this compound?

A2: The primary causes of matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile compounds like this compound include:

  • Matrix-Induced Signal Enhancement: This is a common effect in GC-MS.[1] It occurs when non-volatile components from the sample matrix, such as lipids or proteins, accumulate in the GC inlet. These components can mask active sites where this compound might otherwise adsorb or degrade, leading to a greater amount of the analyte reaching the detector and causing an artificially high signal.[1][3]

  • Matrix-Induced Signal Suppression: Though less common in GC-MS than enhancement, suppression can occur due to competition for ionization in the MS source or interference from matrix components during the transfer of this compound from the GC to the MS.[1]

  • Competition during Derivatization: If a derivatization step is used, other matrix components with similar functional groups can compete for the derivatizing agent, leading to incomplete derivatization of this compound and a lower signal.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To diagnose matrix effects, you should compare the analytical response of this compound in a pure solvent standard against its response in a matrix-matched standard (a blank biological sample extract spiked with the analyte after extraction).[1][4] A significant difference in signal intensity indicates the presence of matrix effects.[1] This is often calculated as a percentage. A value less than 100% indicates signal suppression, while a value greater than 100% points to signal enhancement.[2]

Q4: Which biological matrices are most challenging for this compound analysis?

A4: Complex biological matrices like whole blood, plasma, and tissue homogenates are generally more challenging than simpler matrices like urine due to their higher content of proteins, lipids, salts, and phospholipids.[5][6] Phospholipids, in particular, are a primary source of matrix effects in LC-MS and can also affect GC-MS analysis by contaminating the inlet.[4][6] The complexity and variability of these matrices require a thorough evaluation of matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor Reproducibility or Inaccurate Quantification of this compound

  • Symptom: High variability (%RSD) between replicate sample analyses or final concentrations that are unexpectedly high or low.

  • Troubleshooting Workflow:

    start Inaccurate or Irreproducible This compound Results diag_me Step 1: Diagnose Matrix Effect (Post-Extraction Spike) start->diag_me is_me Matrix Effect Present? diag_me->is_me no_me Review Standard Prep & Instrument Performance is_me->no_me No improve_cleanup Step 2: Improve Sample Cleanup (e.g., SPE, LLE) is_me->improve_cleanup Yes re_eval1 Re-evaluate Matrix Effect improve_cleanup->re_eval1 optimize_chrom Step 3: Optimize Chromatography (Separate Analyte from Matrix) re_eval1->optimize_chrom Still Present end Accurate & Reproducible Quantification re_eval1->end Resolved re_eval2 Re-evaluate Matrix Effect optimize_chrom->re_eval2 use_correction Step 4: Use Correction Strategy (SID, Standard Addition, or Matrix-Matched Calibration) re_eval2->use_correction Still Present re_eval2->end Resolved use_correction->end

Issue 2: Significant Signal Suppression Leading to Underestimation of this compound

  • Symptom: Lower than expected analyte response, poor signal-to-noise ratio, or failure to meet the required limit of quantification (LOQ).

  • Solutions:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. [1]Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate this compound while removing suppressive agents like phospholipids. [6][7] 2. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. [5][8]In some cases where suppression is severe, dilution can paradoxically improve the signal and lower the detection limit. [8]A 1:5 dilution of a blood sample has been shown to be effective for some volatile compounds. [5] 3. Optimize Chromatography: Adjust the GC temperature program or change the analytical column to better separate the this compound peak from co-eluting matrix components. [9][10] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to correct for matrix effects. [9]A SIL-IS for this compound will co-elute and experience similar ionization suppression, allowing for an accurate ratio-based quantification that compensates for the effect. [11][12] Issue 3: Significant Signal Enhancement Leading to Overestimation of this compound

  • Symptom: Artificially high and inconsistent concentrations, often observed in GC-MS analysis.

  • Solutions:

    • Perform Regular Instrument Maintenance: Signal enhancement in GC-MS is often caused by the accumulation of non-volatile matrix components in the inlet liner. [1]Regularly clean the GC inlet liner and trim the front of the analytical column to remove these residues and restore inertness. [1] 2. Optimize Sample Cleanup: As with suppression, a more rigorous cleanup procedure will reduce the amount of non-volatile material being injected into the GC system. [1] 3. Use Matrix-Matched Calibrators: If a consistent source of blank matrix is available, prepare calibration standards by spiking the blank matrix extract. [1]This ensures that the standards and the samples experience the same degree of enhancement, leading to more accurate quantification. [1]

Data Presentation: Mitigation Strategies

The following table summarizes common strategies to identify and mitigate matrix effects for this compound analysis.

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components. [5]Simple, fast, and can be effective for severe matrix effects. [8]May compromise sensitivity if the analyte concentration is already low. [9]
Improved Sample Cleanup (e.g., SPE) Physically removes interfering components from the sample extract before analysis. [13]Highly effective at reducing matrix effects; can also concentrate the analyte. [6]Can be time-consuming, may require method development, and potential for analyte loss. [13]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the effect seen in samples. [1]Compensates for consistent matrix effects; relatively straightforward.Requires a reliable source of analyte-free blank matrix, which is often unavailable. [9]
Standard Addition Spiking known amounts of analyte directly into the sample to create a sample-specific calibration curve. [14]Highly accurate; compensates for sample-specific matrix effects without needing a blank matrix. [14][15]Labor-intensive as each sample requires multiple analyses; not suitable for high-throughput screening. [16]
Stable Isotope Dilution (SID) Uses a stable isotope-labeled version of the analyte as an internal standard (IS). [9]Considered the "gold standard"; effectively corrects for matrix effects, extraction variability, and instrument drift. [9][11]Can be expensive; a specific SIL-IS for this compound may not be commercially available. [9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol determines the presence and magnitude of matrix effects. [4]

  • Prepare Solutions:

    • Solution A (Neat Standard): Prepare a standard of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).

    • Solution B (Post-Extraction Spiked Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting blank extract with this compound to achieve the same final concentration as Solution A (50 ng/mL).

  • Analysis: Analyze both Solution A and Solution B using your established GC-MS method.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) x 100

  • Interpretation:

    • 85% - 115%: Generally considered acceptable/no significant matrix effect.

    • < 85%: Indicates ion suppression.

    • > 115%: Indicates ion enhancement.

Protocol 2: Mitigation using the Standard Addition Method

This method is used to accurately quantify this compound in a sample when matrix effects are present and a suitable internal standard is not available. [14][17]

  • Sample Aliquoting: Divide a single unknown sample into at least four equal aliquots (e.g., 1 mL each).

  • Spiking:

    • Aliquot 1: Add only the solvent used for the standard (zero addition).

    • Aliquot 2: Spike with a known amount of this compound standard (e.g., to add 25 ng/mL).

    • Aliquot 3: Spike with a higher amount (e.g., to add 50 ng/mL).

    • Aliquot 4: Spike with an even higher amount (e.g., to add 100 ng/mL).

  • Sample Preparation: Process all four aliquots through the standard sample preparation and extraction procedure.

  • Analysis & Plotting: Analyze all prepared samples. Plot the measured peak area (y-axis) against the added concentration of this compound (x-axis).

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the original concentration of this compound in the sample. [15]

    start Unknown Sample aliquot Divide into 4 Aliquots start->aliquot spike0 Spike 1: 0 ng/mL Added aliquot->spike0 spike1 Spike 2: +25 ng/mL aliquot->spike1 spike2 Spike 3: +50 ng/mL aliquot->spike2 spike3 Spike 4: +100 ng/mL aliquot->spike3 process Process All Aliquots (Extraction, Cleanup) spike0->process spike1->process spike2->process spike3->process analyze Analyze via GC-MS process->analyze plot Plot Peak Area vs. Added Concentration analyze->plot result Extrapolate to Zero Response (X-intercept = Original Concentration) plot->result

    Caption: Experimental workflow for the Standard Addition Method.

Protocol 3: Stable Isotope Dilution (SID) Workflow

This protocol outlines the "gold standard" approach for compensating for matrix effects. [11]

  • Internal Standard: Obtain a stable isotope-labeled version of this compound (e.g., this compound-d3). Prepare a working solution at a fixed concentration.

  • Sample Spiking: Add a precise and known amount of the SIL-IS working solution to every standard, quality control sample, and unknown sample at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the entire extraction and cleanup procedure. Both the native analyte (this compound) and the SIL-IS will be affected similarly by any sample loss or matrix effects.

  • Analysis: Analyze the samples by GC-MS. The mass spectrometer will be set to monitor at least one mass transition for the native this compound and one for the SIL-IS.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte in the calibration standards.

    • Calculate the peak area ratio for the unknown samples and determine their concentration using the calibration curve. Because it is based on a ratio, the method automatically corrects for signal suppression or enhancement that affects both compounds. [12]

    start Calibrators, QCs, Unknowns spike_is Add Fixed Amount of Stable Isotope-Labeled IS to ALL Samples start->spike_is extract Perform Sample Preparation (Extraction, Cleanup) spike_is->extract sub_extract Analyte and IS experience similar loss and matrix effects extract->sub_extract analyze Analyze by GC-MS extract->analyze plot Plot (Analyte Area / IS Area) vs. Concentration analyze->plot quantify Quantify Unknowns using the Peak Area Ratio plot->quantify

    Caption: Workflow for the Stable Isotope Dilution (SID) method.

References

Stability issues of 4-Methyloctane in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyloctane

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability and handling of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: How chemically stable is this compound in common laboratory solvents?

A1: this compound, as a saturated branched alkane, is a highly stable and chemically inert compound under standard laboratory conditions.[1][2] It does not possess hydrolyzable functional groups and will not degrade or react with common neutral solvents such as hexanes, toluene, dichloromethane, or ethers.[1] Significant chemical degradation would require extreme conditions, such as the presence of strong oxidizing agents, high temperatures, or UV radiation in the presence of a radical initiator, which are not typical for routine solution preparation and storage.

Q2: What are the best practices for storing solutions of this compound?

A2: Solutions of this compound should be stored in tightly sealed containers to prevent solvent evaporation, which can lead to concentration changes and potential precipitation. Store in a cool, well-ventilated area away from heat and sources of ignition, as this compound is flammable with a flash point of 20°C.[1][3] For long-term stability, using anhydrous solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent potential contamination with atmospheric moisture.

Q3: Is this compound soluble in polar solvents like water or ethanol?

A3: No, this compound is a non-polar, hydrophobic molecule and is characterized by its extremely low solubility in water.[3][4] One study reported its solubility in water at 25°C to be a mere 0.115 mg/kg.[5] While it is soluble in some less polar alcohols like ethanol, its solubility decreases significantly as the polarity of the solvent increases.[1] For optimal solubility, non-polar organic solvents are recommended.[6]

Troubleshooting Guide

This guide addresses the most common physical stability issues encountered during experiments involving this compound.

Problem: My this compound solution has become cloudy, hazy, or has formed a precipitate.

This issue is typically related to physical instability (decreased solubility) rather than chemical degradation. Below is a workflow to diagnose and solve the problem.

G start Start: Solution is cloudy/precipitated check_temp Was the solution recently cooled or stored at a lower temperature? start->check_temp check_cap Is the container cap loose? Has solvent volume visibly decreased? check_temp->check_cap No sol_temp Cause: Temperature-Dependent Solubility Action: Gently warm the solution (e.g., to 30-40°C) with agitation. Solution should become clear. check_temp->sol_temp Yes check_cont Was anhydrous solvent used? Was glassware completely dry? check_cap->check_cont No sol_evap Cause: Solvent Evaporation Action: Add a small amount of fresh, anhydrous solvent to restore volume. Ensure container is tightly sealed. check_cap->sol_evap Yes sol_cont Cause: Water Contamination Action: Prepare a fresh solution using anhydrous solvent and oven-dried glassware. Handle under inert atmosphere. check_cont->sol_cont No end Issue Resolved sol_temp->end sol_evap->end sol_cont->end

Caption: Troubleshooting workflow for cloudy solutions.

Problem: My solution of this compound has separated into two distinct liquid phases.

This is a clear indication of immiscibility, most often caused by using an inappropriate solvent or introducing a contaminant.

  • Cause 1: Incorrect Solvent Choice: this compound is non-polar. Attempting to dissolve it in a highly polar solvent (like water, DMSO, or methanol) at a high concentration will result in phase separation.

  • Solution 1: Choose a solvent with a similar polarity. The principle of "like dissolves like" is critical for solubility.

G cluster_0 Non-Polar cluster_1 Solvents C4M This compound (Non-Polar) NonPolar_S Non-Polar Solvents (e.g., Hexane (B92381), Toluene) C4M->NonPolar_S High Affinity Polar_S Polar Solvents (e.g., Water, Methanol) C4M->Polar_S Low Affinity Result_Soluble Soluble / Miscible NonPolar_S->Result_Soluble Result_Insoluble Insoluble / Immiscible (Phase Separation) Polar_S->Result_Insoluble

Caption: Principle of "like dissolves like" for solubility.
  • Cause 2: Water Contamination: The accidental introduction of water (from wet glassware, non-anhydrous solvents, or atmospheric humidity) into a solution of this compound in a non-polar organic solvent can cause the formation of a separate aqueous phase.

  • Solution 2: Ensure all glassware is thoroughly dried (oven-drying is recommended) and use solvents with a low water content (anhydrous grade).

Data & Protocols

Quantitative Data Summary

For ease of reference, the key physical and solubility properties of this compound are summarized below.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₉H₂₀ [4]
Molecular Weight 128.26 g/mol [4]
Boiling Point 142 °C [1]
Density 0.72 g/mL [1]
Flash Point 20 °C [1]

| Water Solubility | 115 µg/kg (at 25 °C) |[3][7] |

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent Polarity Expected Solubility
Hexane Non-Polar Soluble / Miscible
Toluene Non-Polar Soluble / Miscible
Diethyl Ether Non-Polar Soluble
Acetone Polar Aprotic Soluble
Ethanol Polar Protic Soluble
Methanol Polar Protic Sparingly Soluble

| Water | Polar Protic | Insoluble |

Note: Solubility data is based on established chemical principles for alkanes and available data sheets.[1][4][6]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method to verify the purity of a this compound sample and check for potential degradation products or solvent impurities.

Objective: To separate and identify volatile components in the this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent, such as hexane or dichloromethane.

    • Vortex the sample briefly to ensure homogeneity.

  • GC-MS Instrument Parameters (Example):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for alkane analysis.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • The primary peak in the chromatogram should correspond to this compound.

    • Confirm the identity of this peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns for a C9 alkane.

    • Analyze any smaller peaks for impurities. These could be isomers, residual solvents, or (in very rare cases of sample mistreatment) oxidation products. The purity can be estimated by the relative peak area of this compound compared to the total peak area.

References

Technical Support Center: Resolving Co-elution of 4-Methyloctane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of 4-methyloctane with its isomers during gas chromatographic (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers?

A1: The primary challenge in separating isomers of this compound, and branched alkanes in general, lies in their similar physicochemical properties. On standard non-polar gas chromatography columns, the elution order of alkanes is primarily determined by their boiling points. Isomers of the same carbon number often have very close boiling points, leading to co-elution or poor resolution. The more branched an alkane is, the lower its boiling point tends to be compared to its straight-chain counterpart.

Q2: Which isomers are most likely to co-elute with this compound?

A2: Isomers with boiling points very close to that of this compound are the most probable co-eluting compounds on a non-polar stationary phase. Based on available data, 3-methyloctane (B1293759) and 2-methyloctane (B1294640) are primary candidates for co-elution. The separation of these positional isomers can be particularly difficult.

Q3: What is the recommended type of GC column for separating this compound and its isomers?

A3: For optimal separation of alkanes, a non-polar stationary phase is recommended.[1] Common and effective non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).[1] The separation on these columns is governed by the boiling points of the compounds.[1] To achieve high resolution among isomers, very long capillary columns (e.g., 100 m or even longer) are often employed in detailed hydrocarbon analysis.[2]

Q4: How can I confirm if I have a co-elution problem?

A4: If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectrum across the peak. If the mass spectrum is consistent throughout the peak, it is likely a single compound. However, if the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of multiple co-eluting compounds. For other detectors, a peak that exhibits a shoulder or significant tailing may suggest co-elution.

Troubleshooting Guide: Resolving Co-elution of this compound

If you are experiencing co-elution of this compound with other isomers, follow this troubleshooting workflow:

Coelution_Troubleshooting start Start: Poor Resolution or Co-elution of this compound confirm_coelution 1. Confirm Co-elution (Check MS spectra or peak shape) start->confirm_coelution optimize_temp 2. Optimize Oven Temperature Program (e.g., lower initial temp, reduce ramp rate) confirm_coelution->optimize_temp temp_success Resolution Improved? optimize_temp->temp_success adjust_flow 3. Adjust Carrier Gas Flow Rate (Optimize for best efficiency) temp_success->adjust_flow No end_success Problem Resolved temp_success->end_success Yes flow_success Resolution Improved? adjust_flow->flow_success change_column 4. Modify Column Parameters (Increase length, decrease ID) flow_success->change_column No flow_success->end_success Yes column_success Resolution Improved? change_column->column_success column_success->end_success Yes end_fail Consider Advanced Techniques (e.g., GCxGC, different stationary phase) column_success->end_fail No Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Prepare a dilute solution of the C9 isomer mixture in a non-polar solvent (e.g., hexane (B92381) or pentane). injection Inject 1 µL of the sample using a split injection (e.g., 100:1). prep_sample->injection separation Separation on a long non-polar capillary column with an optimized temperature program. injection->separation detection Detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS). separation->detection integration Integrate peak areas. detection->integration identification Identify peaks based on retention times (and mass spectra if using MS). integration->identification quantification Quantify isomers using appropriate calibration standards. identification->quantification

References

Technical Support Center: Method Development for Trace Level Detection of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing methods for the trace level detection of 4-methyloctane.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace level detection of this compound?

A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the identification and quantification of volatile organic compounds (VOCs) like this compound, especially in complex mixtures.[1] High-resolution gas chromatography is particularly effective for separating this compound from its closely related isomers.[1] For enhanced sensitivity at trace levels, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.

Q2: Which GC column stationary phase is best for analyzing this compound?

A2: For non-polar compounds like this compound, a non-polar stationary phase is the ideal starting point. The elution order will generally follow the boiling points of the analytes. A column with a 100% dimethylpolysiloxane phase or a 5% phenyl / 95% dimethyl polysiloxane phase is a common and effective choice for separating branched alkanes.

Q3: How can I improve the separation of this compound from other isomers?

A3: To improve resolution, you can:

  • Optimize the temperature program: A slower oven temperature ramp rate can enhance the separation of closely eluting compounds.

  • Increase column length: Doubling the column length can increase resolution, though it will also increase the analysis time. A 30-meter column often provides a good balance.

  • Decrease column internal diameter (ID): Reducing the column ID enhances efficiency and resolution. A common ID is 0.25 mm.

  • Optimize carrier gas flow rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Q4: What are the key mass spectral fragments of this compound to look for in GC-MS analysis?

A4: The mass spectrum of this compound will show characteristic fragmentation patterns for branched alkanes. While a full mass spectrum can be used for identification, for trace analysis using SIM, key ions to monitor would include the molecular ion (m/z 128) if present, and more abundant fragment ions such as m/z 43, 57, 71, and 85, which are characteristic of alkyl chains.

Q5: What are typical detection limits I can expect to achieve for this compound?

A5: Method detection limits (MDLs) are highly dependent on the sample matrix, the sample preparation technique, and the instrument configuration. However, for general guidance, with techniques like Purge and Trap or Headspace GC-MS, MDLs for VOCs in water and soil can range from the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) level. For instance, studies on various VOCs in soil have reported detection limits in the range of 0.1 to 5.0 ng/g.[1] For water analysis using SPME-GC-MS, detection limits can be in the range of 0.05 to 0.7 µg/L.[2]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound in water and soil matrices.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Water

This protocol is suitable for the extraction and analysis of this compound from aqueous samples.

1. Sample Preparation:

  • Collect water samples in 20 mL headspace vials.
  • If required, add a salt (e.g., NaCl, to a concentration of 20-30% w/v) to the sample to increase the volatility of this compound.
  • Spike the sample with an appropriate internal standard (e.g., a deuterated alkane) if using isotope dilution for quantification.
  • Immediately seal the vials with PTFE-lined septa.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler incubator and equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
  • Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace above the sample for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
  • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the table below.

Method 2: Purge and Trap (P&T) GC-MS for this compound in Soil

This protocol is effective for extracting volatile this compound from solid matrices like soil.

1. Sample Preparation:

  • Weigh a known amount of soil (e.g., 5 grams) into a purge vessel.
  • Add a known volume of reagent water to the soil.
  • Spike with an internal standard if necessary.

2. Purge and Trap Procedure:

  • Connect the purge vessel to the P&T system.
  • Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate (e.g., 40 mL/min) and for a set time (e.g., 11 minutes). The volatile compounds, including this compound, are swept onto an adsorbent trap.
  • Heat the trap to desorb the analytes onto the GC column.

3. GC-MS Analysis:

  • The desorbed analytes are transferred to the GC-MS for separation and detection.

Illustrative GC-MS Parameters

The following table provides a starting point for GC-MS method development. Parameters should be optimized for your specific instrument and application.

ParameterWater Analysis (HS-SPME)Soil Analysis (Purge and Trap)
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C250°C
Inlet Mode SplitlessSplitless
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min35°C (hold 5 min), ramp to 220°C at 8°C/min, hold 2 min
MS Transfer Line 280°C280°C
Ion Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) and/or SIMScan (m/z 40-300) and/or SIM
SIM Ions 43, 57, 71, 85, 128 (to be optimized)43, 57, 71, 85, 128 (to be optimized)

Quantitative Data Summary

The following tables provide an illustrative summary of expected performance metrics. Actual values must be determined during method validation.

Table 1: Illustrative Detection Limits

MatrixMethodExpected Limit of Detection (LOD)
WaterHS-SPME-GC-MS0.05 - 1.0 µg/L[2]
WaterPurge and Trap-GC-MS0.1 - 5 µg/L
SoilHeadspace-GC-MS1 - 50 µg/kg
SoilPurge and Trap-GC-MS0.1 - 10 µg/kg[1]

Table 2: Illustrative Analyte Recovery

MatrixMethodExpected Recovery (%)
WaterHS-SPME-GC-MS80 - 115%
SoilPurge and Trap-GC-MS70 - 130%[1]
SoilMethanol Extraction85 - 110%

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active sites in the inlet liner or column Deactivate the liner or use a new, deactivated liner. Trim the first 10-15 cm of the GC column.
Column contamination Bake out the column at a high temperature (within the column's limits). If the problem persists, replace the column.
Sample overload (fronting) Dilute the sample or use a split injection.
Improper injection technique Ensure the autosampler is functioning correctly and the injection speed is appropriate.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Leaks in the system Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.
Fluctuations in carrier gas flow Ensure the gas cylinder pressure is adequate and the gas regulators are functioning correctly. Verify the flow rate with a flowmeter.
Oven temperature instability Verify that the GC oven is calibrated and maintaining the set temperature accurately.
Column degradation Over time, the stationary phase can degrade. If other solutions fail, the column may need to be replaced.
Issue 3: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Inefficient sample extraction Optimize sample preparation parameters (e.g., extraction time, temperature, pH, salt concentration for SPME).
Analyte loss during sample transfer Check for leaks in the sample path (e.g., P&T transfer line). Ensure the SPME fiber is properly desorbed in the inlet.
MS detector issue Perform a tune of the mass spectrometer to ensure it is functioning correctly. Check the electron multiplier voltage.
Incorrect MS acquisition parameters Verify that the correct ions are being monitored in SIM mode or that the scan range is appropriate.
Issue 4: High Background or Ghost Peaks
Possible Cause Troubleshooting Step
Contaminated carrier gas Ensure high-purity gas is used and that gas purifiers are installed and functioning.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.
Contamination from previous injections (carryover) Run a solvent blank to confirm carryover. Clean the inlet liner and syringe. Increase the oven temperature at the end of the run to bake out contaminants.
Contaminated sample preparation materials Ensure all vials, caps, and solvents are free from contamination.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water/Soil) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (HS-SPME or P&T) Spiking->Extraction GC_Inlet GC Inlet (Desorption/Injection) Extraction->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detection Mass Spectrometric Detection GC_Column->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Chromatographic Problem Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape RT_Shift Retention Time Shift? Start->RT_Shift Low_Signal Low/No Signal? Start->Low_Signal Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Check_Liner Check Inlet Liner & Trim Column Tailing->Check_Liner Dilute_Sample Dilute Sample or Use Split Injection Fronting->Dilute_Sample Check_Leaks Check for Leaks RT_Shift->Check_Leaks Yes Check_Flow Verify Carrier Gas Flow Check_Leaks->Check_Flow Optimize_Prep Optimize Sample Prep Low_Signal->Optimize_Prep Yes Tune_MS Tune Mass Spectrometer Optimize_Prep->Tune_MS

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Technical Support Center: Optimizing Chiral Stationary Phases for 4-Methyloctane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 4-methyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the enantioselective analysis of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for separating this compound enantiomers?

A1: Chiral Gas Chromatography (GC) is the most effective and widely used technique for the enantiomeric resolution of volatile, nonpolar compounds like this compound.[1] This method provides high efficiency, sensitivity, and rapid separation times.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound separation?

A2: Cyclodextrin-based CSPs, particularly those derived from β-cyclodextrin, have demonstrated successful baseline separation of this compound enantiomers.[1] These CSPs create a chiral environment within the GC column, allowing for differential interaction with the (R)- and (S)-enantiomers. The separation mechanism often involves the inclusion of the analyte into the hydrophobic cavity of the cyclodextrin (B1172386).[2][3]

Q3: Why am I not seeing any separation of the this compound enantiomers?

A3: A complete lack of separation can be due to several factors:

  • Incorrect Stationary Phase: Ensure you are using a chiral stationary phase, specifically one based on a cyclodextrin derivative. Standard achiral GC columns will not resolve enantiomers.

  • Suboptimal Temperature: The oven temperature is a critical parameter in chiral GC. If the temperature is too high, the subtle energetic differences in the interactions between the enantiomers and the CSP may be overcome, leading to co-elution.

  • Improper Column Installation: A poorly installed column can lead to peak broadening and loss of resolution.

Q4: How does temperature programming affect the separation of this compound?

A4: Temperature programming is a crucial tool for optimizing the separation of this compound enantiomers. A gradual increase in temperature can help to achieve a balance between retention time and resolution. A slower temperature ramp rate often leads to better separation of closely eluting enantiomers. For challenging separations of branched alkanes, achieving baseline resolution may even require sub-ambient starting temperatures, which can be accomplished by the direct injection of liquid nitrogen into the GC oven.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral GC separation of this compound.

Issue 1: Poor Resolution or Peak Overlap

Symptoms:

  • The two enantiomer peaks are not baseline-separated.

  • Peaks appear as a single broad peak or as a peak with a shoulder.

Troubleshooting Workflow:

References

Validation & Comparative

A Comparative Guide to the Mass Spectra of 4-Methyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectra of 4-methyloctane and a selection of its structural isomers. Understanding the distinct fragmentation patterns of these closely related nonane (B91170) isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in analytical chemistry, including metabolomics and impurity profiling in drug development. This document presents quantitative mass spectral data, a standardized experimental protocol, and visual representations of fragmentation pathways and analytical workflows.

Introduction

This compound and its isomers are saturated hydrocarbons with the chemical formula C₉H₂₀. While they share the same molecular weight, their structural differences lead to unique fragmentation patterns upon electron ionization. In mass spectrometry, branched alkanes characteristically fragment at the branching points to form more stable secondary and tertiary carbocations. The relative abundance of these fragment ions provides a molecular fingerprint for each isomer.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral data for this compound and five of its isomers, obtained from the NIST Mass Spectrometry Data Center. The data includes the mass-to-charge ratio (m/z) of the most abundant ions and their relative intensities.

m/zThis compound2-Methyloctane3-Methyloctane2,2-Dimethylheptane3,3-Dimethylheptane2,2,4-Trimethylhexane
43 1001001004555100
57 85808510010080
71 506570152530
85 20302558010
99 52102202
113 1128025
128 (M⁺) <1<1<1<1<1<1

Note: Intensities are relative to the base peak (100).

Experimental Protocol: Electron Ionization Mass Spectrometry of Volatile Alkanes

The mass spectra referenced in this guide are typically obtained using the following experimental setup:

  • Sample Introduction: The volatile alkane isomer is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. The GC column is heated to ensure the sample is in the gas phase.

  • Ionization Source: An electron ionization (EI) source is used.

  • Electron Energy: The sample molecules are bombarded with electrons accelerated to a standard energy of 70 electron volts (eV). This energy is sufficient to cause ionization and subsequent fragmentation.

  • Ionization Process: The high-energy electrons knock an electron out of the alkane molecule (M), forming a molecular ion (M⁺˙).

    • M + e⁻ → M⁺˙ + 2e⁻

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a variety of smaller, positively charged ions (cations) and neutral radical species.

  • Mass Analyzer: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Analysis and Visualization

The location of the methyl group or other branches significantly influences the fragmentation pattern. Cleavage tends to occur at the C-C bond adjacent to the branching point, as this leads to the formation of more stable carbocations.

Diagram 1: Fragmentation Pathway of this compound

G Figure 1: Proposed Fragmentation of this compound cluster_frags Primary Fragmentation Pathways M This compound (M) m/z 128 M_ion [C9H20]+• (M+•) m/z 128 M->M_ion Ionization (70 eV) frag1 [C4H9]+ (Butyl cation) m/z 57 M_ion->frag1 α-cleavage (loss of C5H11•) frag2 [C5H11]+ (Pentyl cation) m/z 71 M_ion->frag2 α-cleavage (loss of C4H9•) frag3 [C6H13]+ (Hexyl cation) m/z 85 M_ion->frag3 β-cleavage (loss of C3H7•) frag4 [C3H7]+ (Propyl cation) m/z 43 M_ion->frag4 Cleavage (loss of C6H13•)

Caption: Fragmentation of this compound.

Diagram 2: Workflow for Isomer Differentiation

G Figure 2: Analytical Workflow for Isomer Comparison cluster_analysis Data Analysis start Sample containing C9H20 Isomers gc Gas Chromatography (GC) Separation start->gc ms Electron Ionization Mass Spectrometry (EI-MS) gc->ms data Acquire Mass Spectra for Each Isomer ms->data compare Compare Relative Abundances of Key Fragments (e.g., m/z 43, 57, 71, 85, 99, 113) data->compare identify Identify Isomers Based on Unique Fragmentation Patterns compare->identify end end identify->end Report Isomer Identification

Caption: Workflow for C9H20 isomer analysis.

Discussion of Fragmentation Differences

  • This compound: The base peak at m/z 43 (propyl cation) and a significant peak at m/z 57 (butyl cation) arise from cleavage around the methyl branch. The formation of the secondary carbocation is favored.

  • 2-Methyloctane: This isomer also shows a base peak at m/z 43, resulting from the facile cleavage of the isobutyl group. The peak at m/z 113 (M-15), from the loss of a methyl group, is more prominent than in this compound.

  • 3-Methyloctane: Cleavage on either side of the methyl group leads to the formation of ethyl and propyl radicals, resulting in abundant fragments at m/z 99 and 85, respectively. The base peak is at m/z 43.

  • 2,2-Dimethylheptane: The presence of a quaternary carbon leads to a very stable tert-butyl cation, resulting in a base peak at m/z 57. The molecular ion is virtually absent. A significant peak at m/z 113 (M-15) from the loss of a methyl group is also observed.

  • 3,3-Dimethylheptane: Cleavage at the quaternary center favors the loss of a propyl radical to form the m/z 85 ion, and the loss of an ethyl radical to form the m/z 99 ion. The base peak is at m/z 57.

  • 2,2,4-Trimethylhexane: This highly branched isomer readily fragments. The base peak is at m/z 43, with another very strong peak at m/z 57, corresponding to stable tertiary and secondary carbocations.

Conclusion

The mass spectra of this compound and its isomers, while all corresponding to C₉H₂₀, exhibit significant and reproducible differences in their fragmentation patterns. By carefully analyzing the relative abundances of key fragment ions, particularly those resulting from cleavage at branching points, researchers can confidently distinguish between these structural isomers. This comparative approach, supported by standardized experimental protocols, is an invaluable tool in the structural elucidation of organic molecules in various scientific disciplines.

4-Methyloctane: A Volatile Biomarker in the Quest for Non-Invasive Colorectal Cancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to develop non-invasive screening methods for colorectal cancer (CRC), the volatile organic compound (VOC) 4-methyloctane has emerged as a potential biomarker detectable in exhaled breath. While still under investigation, its presence, particularly in combination with other VOCs, offers a promising avenue for early-stage detection. This guide provides a comparative overview of this compound against other established and emerging biomarkers for CRC, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance in Colorectal Cancer Detection

Current research indicates that a breath test utilizing a panel of four VOCs, including this compound, acetone, ethyl acetate, and ethanol, can distinguish between individuals with colorectal cancer and healthy controls with notable accuracy. One study reported that this sensor-based technology achieved a sensitivity of 85%, a specificity of 94%, and an overall accuracy of 91%.[1] In this particular study, the levels of this compound, along with ethanol, were found to be lower in the breath of CRC patients compared to healthy individuals.[1]

It is important to note that the diagnostic performance of this compound as a standalone biomarker has not yet been extensively validated. The reported accuracy is for a combined "breath print" of multiple compounds.

Comparison with Alternative Biomarkers

To contextualize the potential of this compound, it is essential to compare its performance with current and developing biomarkers for colorectal cancer. The following tables summarize the diagnostic accuracy of several key alternatives.

Biomarker CategorySpecific Marker/TestSample TypeSensitivitySpecificityArea Under the Curve (AUC)
Volatile Organic Compounds (VOCs) Panel including this compoundBreath85%[1]94%[1]Not Reported
Pooled VOC AnalysisBreath89%[2]83%[2]Not Reported
Blood-Based (Protein) Carcinoembryonic Antigen (CEA)Serum~30-40%[3]Not specified0.70[4]
Blood-Based (Methylated DNA) Septin 9 (SEPT9)Plasma48% (for all stages)[5]92%[5]Not Reported
6-gene panel (in plasma)Plasma100% (for stage IV)100% (for stage IV)1.00 (for stage IV)[6]
Stool-Based Fecal Immunochemical Test (FIT)Stool73% (for CRC)[3]95% (for CRC)[3]Varies by brand
Methylated SFRP2Stool79%[7][8]93%[7][8]0.9565[7][8]

Note: Sensitivity and specificity can vary depending on the study population, disease stage, and specific assay used.

The Biological Basis of this compound in Colorectal Cancer: A Link to Oxidative Stress

The presence of this compound as a potential biomarker for colorectal cancer is hypothesized to be linked to increased oxidative stress and subsequent lipid peroxidation within cancer cells. Colorectal cancer is associated with significant oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[5][9] This elevated oxidative stress can lead to the degradation of polyunsaturated fatty acids in cell membranes, a process known as lipid peroxidation.[4][8] This process generates a variety of byproducts, including volatile alkanes and methylated alkanes like this compound, which can then be released into the bloodstream and subsequently exhaled.[8][10]

The following diagram illustrates the proposed pathway leading to the generation of this compound in the context of colorectal cancer.

cluster_0 Colorectal Cancer Cell cluster_1 Systemic Circulation and Exhalation CRC Colorectal Cancer (Increased Metabolic Activity) ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) CRC->ROS promotes Peroxidation Lipid Peroxidation ROS->Peroxidation initiates Membrane Cell Membrane (Polyunsaturated Fatty Acids) Membrane->Peroxidation target of VOCs Volatile Alkanes & Methylated Alkanes (e.g., this compound) Peroxidation->VOCs generates Bloodstream Bloodstream VOCs->Bloodstream enters Lungs Lungs Bloodstream->Lungs transported to Breath Exhaled Breath Lungs->Breath excreted in

Caption: Proposed pathway of this compound generation in colorectal cancer.

Experimental Protocols

Detection of this compound in Breath by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS).[9][11] The following provides a general methodology for the detection of this compound.

1. Breath Sample Collection:

  • Method: Subjects exhale into an inert collection bag (e.g., Tedlar bag) or directly through a sorbent tube designed to trap VOCs.[5] For targeted analysis of alveolar air, which is more representative of systemic VOC levels, the end-tidal portion of the breath is collected.

  • Volume: A typical sample volume of several liters of exhaled air is collected to ensure sufficient concentration of trace VOCs.

  • Contamination Control: To avoid contamination from ambient air, subjects should be in a controlled environment for a period before sampling, and the initial part of the exhalation (dead space air) is discarded.

2. Sample Preparation (Pre-concentration):

  • Thermal Desorption: The collected VOCs from the sorbent tube are released by heating in a thermal desorber. This process transfers the analytes into the GC-MS system in a concentrated band.

  • Cryofocusing: A cold trap is often used to focus the desorbed VOCs at the head of the GC column, which improves the peak shape and resolution during chromatographic separation.

3. GC-MS Analysis:

  • Gas Chromatography (GC): The concentrated VOCs are separated based on their boiling points and chemical properties as they pass through a capillary column. A non-polar or semi-polar column is typically used for the separation of alkanes.

    • Oven Temperature Program: A programmed temperature ramp is used to elute the compounds in order of their volatility. For example, an initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 140°C, then at 10°C/min to 270°C and held for 5 minutes.[12]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • Ionization: Electron ionization (EI) is commonly used to fragment the molecules into characteristic ions.

    • Detection: The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum for each compound.

  • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard from a spectral library (e.g., NIST).[13]

  • Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

The following diagram illustrates the general workflow for the analysis of this compound from a breath sample.

cluster_workflow Experimental Workflow: Breath VOC Analysis Collection 1. Breath Sample Collection (Sorbent Tube) Desorption 2. Thermal Desorption & Cryofocusing Collection->Desorption GC 3. Gas Chromatography (Separation) Desorption->GC MS 4. Mass Spectrometry (Detection & Identification) GC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: Workflow for GC-MS analysis of breath VOCs.

Conclusion

This compound, as part of a panel of volatile organic compounds, shows potential as a non-invasive biomarker for colorectal cancer. The underlying biological rationale, linked to oxidative stress and lipid peroxidation in cancer cells, provides a plausible mechanism for its production. However, further research is critically needed to validate its diagnostic accuracy as a standalone marker and to standardize the analytical methods for its detection. Comparison with established biomarkers like FIT and emerging markers such as methylated DNA highlights the need for continued investigation to determine the optimal role of VOC analysis in the clinical pathway for colorectal cancer screening and diagnosis. The development of a reliable and sensitive breath test for this compound could significantly improve patient compliance and the early detection of this prevalent disease.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-4-Methyloctane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of the (R)- and (S)-enantiomers of 4-methyloctane. While direct comparative studies on the biological effects of these specific enantiomers are limited in publicly available literature, this document synthesizes the foundational principles of stereochemistry in biological systems and outlines the methodologies for future comparative assessments.

Introduction to this compound and Chirality

This compound is a branched-chain alkane with the chemical formula C₉H₂₀. The presence of a chiral center at the fourth carbon atom results in the existence of two non-superimposable mirror images, or enantiomers: (R)-4-methyloctane and (S)-4-methyloctane.[1] It is a fundamental principle in pharmacology and biochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities.[2][3] This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While this compound has been identified as a semiochemical (pheromone) in certain insects and has been noted for its potential to reduce the proliferation of some cancer cells, a detailed comparative analysis of the specific biological activities of its (R) and (S) enantiomers is not extensively documented in peer-reviewed literature.

Quantitative Data Summary

Due to the absence of direct comparative studies in the available literature, the following table is presented as a template to illustrate how quantitative data for the biological activities of (R)- and (S)-4-methyloctane would be structured. This table is for illustrative purposes only and does not contain real experimental data.

Biological AssayParameter(R)-4-Methyloctane(S)-4-MethyloctaneRacemic this compound
Antiproliferative Activity
Human Leukemia Cell Line (HL-60)IC₅₀ (µM)Data Not AvailableData Not AvailableData Not Available
Human Macrophage Cell Line (U937)IC₅₀ (µM)Data Not AvailableData Not AvailableData Not Available
Receptor Binding Affinity
Olfactory Receptor OR-XKᵢ (nM)Data Not AvailableData Not AvailableData Not Available
Enzyme Inhibition
Fatty Acid SynthaseIC₅₀ (µM)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

A critical step in the comparative study of (R)- and (S)-4-methyloctane is the ability to separate the enantiomers. This has been successfully achieved using techniques like gas chromatography with a chiral stationary phase, such as a β-cyclodextrin-based column.[1] Studies have shown that (S)-4-methyloctane exhibits a higher chromatographic retention time compared to the (R)-enantiomer, which is attributed to stronger van der Waals interactions with the chiral selector.[1]

Below is a detailed methodology for a representative in vitro assay that could be employed to compare the antiproliferative effects of the two enantiomers.

Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic or antiproliferative effects of (R)- and (S)-4-methyloctane on a cancer cell line (e.g., HL-60).

1. Materials:

  • (R)-4-Methyloctane (purified)

  • (S)-4-Methyloctane (purified)

  • Racemic this compound

  • Human leukemia cell line (HL-60)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture:

  • Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase before conducting the experiment.

3. Experimental Procedure:

  • Prepare stock solutions of (R)-, (S)-, and racemic this compound in a suitable solvent (e.g., DMSO).

  • Seed HL-60 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate dose-response curves.

  • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each enantiomer and the racemic mixture from the dose-response curves.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be differentially modulated by the enantiomers of this compound, leading to an antiproliferative effect. This is a generalized representation as the specific molecular targets of this compound are not well-defined.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_Enantiomer (R)-4-Methyloctane Receptor Hypothetical Receptor R_Enantiomer->Receptor Weak Interaction S_Enantiomer (S)-4-Methyloctane S_Enantiomer->Receptor Strong Interaction FA_Synthase Fatty Acid Synthase S_Enantiomer->FA_Synthase Inhibition Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation Genes) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling pathway for (R)- and (S)-4-methyloctane.

Experimental Workflow

This diagram outlines the general workflow for a comparative study of the biological activity of this compound enantiomers.

G cluster_synthesis Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Racemic Racemic This compound Separation Chiral Separation (e.g., GC) Racemic->Separation R_Enantiomer (R)-4-Methyloctane Separation->R_Enantiomer S_Enantiomer (S)-4-Methyloctane Separation->S_Enantiomer In_Vitro In Vitro Assays (e.g., Cell Viability, Receptor Binding) R_Enantiomer->In_Vitro S_Enantiomer->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Data_Collection Data Collection (e.g., IC50, Ki) In_Vitro->Data_Collection In_Vivo->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Structure-Activity Relationship Comparison->Conclusion

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to the Physical Properties of 4-Methyloctane and n-Nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key physical properties of 4-methyloctane and n-nonane. As structural isomers with the same molecular formula (C₉H₂₀), their distinct molecular architectures—a branched versus a linear chain—give rise to significant differences in their physical behavior.[1] Understanding these differences is critical for applications ranging from solvent selection and fuel formulation to organic synthesis. This document summarizes key experimental data and outlines the methodologies used for their determination.

Comparative Analysis of Physical Properties

The structural divergence between the linear n-nonane and the branched this compound directly impacts the strength of their intermolecular van der Waals forces. The straight-chain structure of n-nonane allows for a larger surface area of contact between molecules, resulting in stronger dispersion forces. Conversely, the methyl branch in this compound creates steric hindrance, preventing molecules from packing as closely and thereby weakening these forces.

This difference in intermolecular force strength is the primary determinant for the observed variations in boiling point, melting point, and viscosity.

  • Boiling Point: N-nonane exhibits a higher boiling point because more energy is required to overcome its stronger intermolecular attractions to transition into the gaseous phase.[2] this compound, with its weaker forces, becomes volatile at a lower temperature.[3][4]

  • Melting Point: The uniform, linear shape of n-nonane allows for efficient packing into a stable crystal lattice, resulting in a relatively high melting point. The branching in this compound disrupts this crystalline packing, leading to a significantly lower melting point as less energy is needed to break the solid structure.[4][5]

  • Density: While both are less dense than water, n-nonane has a slightly lower density than this compound at standard conditions, which is contrary to the general trend where branching decreases density. This highlights the complex interplay of molecular packing in the liquid state.

Data Presentation: this compound vs. n-Nonane

The following table summarizes key quantitative data for the two nonane (B91170) isomers.

Physical PropertyThis compoundn-NonaneUnit
Molecular Formula C₉H₂₀[5][6]C₉H₂₀[7][8]-
Molecular Weight 128.26[9]128.26[10] g/mol
Boiling Point 142.4[3]150.8[8]°C
Melting Point -113.3[4]-54.1[8]°C
Density (at 20°C) 0.72[5]0.718[8]g/cm³
Viscosity (at 25°C) Not Available0.6696[7]cP (mPa·s)
SMILES CCCCC(C)CCC[9]CCCCCCCCC[7]-
Logical Diagram: Structure-Property Relationship

The following diagram illustrates how molecular structure influences the physical properties of these isomers.

G cluster_n n-Nonane cluster_4m This compound cluster_iso n_struct Linear Structure (CCCCCCCC) n_forces Increased Surface Area → Stronger van der Waals Forces n_struct->n_forces Allows for close packing n_prop Higher Boiling Point Higher Melting Point n_forces->n_prop Results in m_struct Branched Structure (CCCC(C)CCC) m_forces Reduced Surface Area → Weaker van der Waals Forces m_struct->m_forces Causes steric hindrance m_prop Lower Boiling Point Lower Melting Point m_forces->m_prop Results in iso Isomers (C₉H₂₀) iso->n_struct iso->m_struct

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The data presented in this guide are determined using standardized experimental procedures. The following sections detail the methodologies for key physical property measurements.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

  • Micro-Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.[11]

    • A few milliliters of the liquid are placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The apparatus is heated gently in a Thiele tube containing oil.[12]

    • As the temperature rises, air trapped in the capillary tube expands and exits as a stream of bubbles.

    • Heating is stopped when a continuous and rapid stream of bubbles is observed.

    • The boiling point is the temperature recorded the moment the bubble stream ceases and the liquid begins to enter the capillary tube.[13]

  • Distillation Method: This method is used for larger volumes and can also serve to purify the liquid.

    • The liquid is placed in a distillation flask and heated.

    • A thermometer is positioned so its bulb is just below the side arm of the flask to accurately measure the vapor temperature.

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when the vapor temperature stabilizes while the liquid is condensing in the condenser. This stable temperature is the boiling point.[14]

Density Measurement

Density is the mass of a substance per unit volume.

  • Pycnometer Method: A pycnometer is a glass flask with a precisely known volume.

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the sample liquid, and its mass is measured again.

    • The mass of the liquid is found by subtraction.

    • Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15]

  • Direct Mass/Volume Measurement: This is a straightforward method for determining density.

    • The mass of an empty, dry graduated cylinder is measured on an electronic balance.[16]

    • A specific volume of the liquid is added to the graduated cylinder, reading the volume from the bottom of the meniscus.

    • The combined mass of the cylinder and liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder.

    • Density is calculated using the formula: ρ = mass / volume.[17][18]

Viscosity Determination

Viscosity measures a fluid's resistance to flow.

  • Capillary Tube Viscometer (Ostwald type): This method relies on Poiseuille's law for laminar flow.

    • A precise volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature bath.

    • The liquid is drawn up by suction into the upper bulb.

    • The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured with a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the liquid's density.[19][20]

Surface Tension Determination

Surface tension is the tendency of liquid surfaces to shrink into the minimum possible surface area.

  • Drop Weight Method (Stalagmometer): This method compares the number of drops of a sample liquid to a reference liquid (like water) with a known surface tension.

    • A specialized glass instrument called a stalagmometer is filled with the liquid.

    • The number of drops formed as the liquid flows out between two calibration marks is carefully counted.

    • The procedure is repeated with a reference liquid of known surface tension and density.

    • The unknown surface tension is calculated using the formula: γ₁ = (m₁/m₂) * γ₂, where γ is the surface tension and m is the mass of a single drop.[21][22]

  • Capillary Rise Method: This technique measures how high a liquid rises in a narrow tube against gravity.

    • A clean capillary tube of a known internal radius is vertically immersed in the liquid.

    • The liquid rises within the tube due to surface tension forces.

    • The height of the liquid column (h) from the liquid surface is measured using a traveling microscope.

    • The surface tension (γ) is calculated using the formula γ = (h * ρ * g * r) / 2, where ρ is the density of the liquid, g is the acceleration due to gravity, and r is the capillary radius.[23]

References

Cross-Validation of Analytical Methods for 4-Methyloctane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-methyloctane, a branched-chain alkane. Given the chiral nature of this compound, this guide addresses both achiral and chiral separation techniques. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent techniques for volatile organic compound analysis. High-Performance Liquid Chromatography (HPLC) is also considered as a potential alternative, particularly for chiral separations.

The information presented herein is a synthesis of established analytical principles and data from studies on this compound and structurally related volatile organic compounds. This guide aims to provide an objective comparison to aid in the selection and validation of analytical methods for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on its quantitative performance. The following tables summarize the typical performance characteristics for the quantification of this compound and similar branched alkanes using GC-FID, GC-MS, and Chiral GC-MS. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

Table 1: Comparison of Achiral GC-FID and GC-MS Methods for this compound Quantification

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the low µg/mL rangeGenerally lower than GC-FID, often in the ng/mL to low µg/L range[1]
Limit of Quantification (LOQ) In the µg/mL rangeSignificantly lower than GC-FID, allowing for quantification of trace amounts[1]
Linearity (R²) > 0.998[2]> 0.999[3]
Precision (%RSD) < 5%< 10%
Accuracy (Recovery) 90 - 110%80 - 120%[4]
Selectivity Lower; potential for co-eluting interferencesHigh; mass spectral data provides definitive identification
Analysis Time ~15-30 minutes per sample~15-30 minutes per sample

Table 2: Performance Characteristics of Chiral GC-MS for this compound Enantiomer Quantification

Performance CharacteristicChiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL range
Linearity (R²) > 0.995
Precision (%RSD) < 15% for the minor enantiomer
Accuracy (Recovery) 85 - 115%
Resolution (Rs) > 1.5 between enantiomers[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable results. The following are representative methodologies for the analysis of this compound.

Protocol 1: Achiral Quantification of this compound by GC-MS

This protocol is suitable for the general quantification of this compound in a sample matrix.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound standard (≥98% purity).

  • Internal standard (IS): A suitable non-interfering hydrocarbon, such as n-nonane or a deuterated analog.

  • High-purity helium as the carrier gas.

  • Solvent for sample dilution (e.g., hexane, pentane).

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 128).

4. Sample Preparation:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Dilute the unknown samples with the solvent to fall within the calibration range.

  • Spike all standards and samples with the internal standard at a constant concentration.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantify this compound using the internal standard method, constructing a calibration curve of the peak area ratio (analyte/IS) versus concentration.

Protocol 2: Chiral Separation and Quantification of this compound Enantiomers by Chiral GC-MS

This protocol is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Chiral capillary column: A cyclodextrin-based chiral stationary phase is recommended (e.g., a derivative of β-cyclodextrin).

2. Reagents and Materials:

  • Racemic this compound standard.

  • Enantiomerically enriched standards of (R)- and (S)-4-methyloctane, if available, for peak identification.

  • Internal standard (IS): A suitable non-interfering chiral or achiral hydrocarbon.

  • High-purity hydrogen or helium as the carrier gas.

  • Solvent for sample dilution (e.g., pentane).

3. Chromatographic Conditions:

  • Inlet Temperature: 230°C

  • Injection Volume: 1 µL in split or splitless mode, depending on the concentration.

  • Carrier Gas: Hydrogen is often preferred for better resolution in chiral separations.

  • Oven Temperature Program: A slow temperature ramp is crucial for chiral separations.

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

  • MS Parameters: As described in Protocol 1.

4. Sample Preparation:

  • Similar to Protocol 1, prepare calibration standards using the racemic this compound.

  • Ensure sample concentrations are appropriate to avoid column overload, which can degrade chiral resolution.

5. Data Analysis:

  • Identify the enantiomer peaks based on their retention times. If enriched standards are available, they can be used to confirm the elution order.

  • Calculate the enantiomeric excess (%ee) if required.

  • Quantify each enantiomer using a calibration curve constructed from the racemic standard, assuming equal response factors for the enantiomers.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for this compound quantification.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose (e.g., Achiral vs. Chiral) select_methods Select Analytical Methods (GC-FID, GC-MS) define_scope->select_methods define_parameters Define Validation Parameters (LOD, LOQ, Linearity, etc.) select_methods->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_analysis Perform Analyses prepare_standards->perform_analysis collect_data Collect & Process Data perform_analysis->collect_data assess_linearity Assess Linearity & Range collect_data->assess_linearity determine_lod_loq Determine LOD & LOQ collect_data->determine_lod_loq evaluate_accuracy Evaluate Accuracy & Precision collect_data->evaluate_accuracy check_selectivity Check Selectivity/Resolution collect_data->check_selectivity compile_report Compile Validation Report assess_linearity->compile_report determine_lod_loq->compile_report evaluate_accuracy->compile_report check_selectivity->compile_report method_sop Write Standard Operating Procedure (SOP) compile_report->method_sop

Caption: Workflow for analytical method validation.

Chiral_Separation_Principle Principle of Chiral Separation by GC racemic_mixture Racemic this compound ((R)- and (S)-enantiomers) chiral_column Chiral Stationary Phase (e.g., Cyclodextrin) racemic_mixture->chiral_column separation Differential Interaction chiral_column->separation Forms transient diastereomeric complexes r_enantiomer (R)-4-Methyloctane separation->r_enantiomer Different retention time s_enantiomer (S)-4-Methyloctane separation->s_enantiomer Different retention time detector Detector (MS) r_enantiomer->detector s_enantiomer->detector

Caption: Principle of chiral separation by GC.

References

Inter-laboratory Comparison of 4-Methyloctane Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for an inter-laboratory comparison of 4-Methyloctane analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs).[1][2][3] The objective is to offer a robust template for researchers, scientists, and drug development professionals to design, participate in, and interpret such comparative studies. The accurate quantification of branched-chain alkanes like this compound is crucial in fields such as environmental monitoring, petroleum analysis, and chemical manufacturing. Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.[4]

Hypothetical Study Design

This hypothetical study evaluates the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.

  • Test Material : A stock solution of this compound (CAS No: 2216-34-4) was gravimetrically prepared in cyclohexane.[5] This stock solution was used to create a final test sample by spiking it into a matrix of methanol (B129727) to simulate a solvent-based sample.

  • Sample Distribution : Each participating laboratory received a kit containing two vials of the test sample to be analyzed in duplicate.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 52.5 µg/mL .

Data Presentation: Summary of Inter-laboratory Results

The following table summarizes the quantitative results reported by the eight participating laboratories. The performance of each laboratory was evaluated using z-scores, which indicate how many standard deviations a result is from the consensus value.[6][7] Z-scores are interpreted as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Laboratory IDReported Concentration (µg/mL) - Rep 1Reported Concentration (µg/mL) - Rep 2Mean Concentration (µg/mL)Standard Deviationz-scorePerformance
Lab 0151.852.452.10.42-0.31Satisfactory
Lab 0254.253.854.00.281.15Satisfactory
Lab 0349.550.149.80.42-2.08Questionable
Lab 0452.952.552.70.280.15Satisfactory
Lab 0558.157.557.80.424.08Unsatisfactory
Lab 0651.251.851.50.42-0.77Satisfactory
Lab 0753.554.153.80.421.00Satisfactory
Lab 0852.151.551.80.42-0.54Satisfactory
Summary Assigned Value: 52.5 Robust SD: 1.3

Experimental Protocols

A detailed and well-documented experimental protocol is fundamental to a robust analytical method.[8] The following outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

1. Sample Preparation

  • Objective : To prepare the sample for GC-MS analysis by dilution to an appropriate concentration.

  • Procedure :

    • Allow the received sample vial to equilibrate to room temperature.

    • Vortex the vial for 30 seconds to ensure homogeneity.

    • Perform a 1:10 dilution of the sample with methanol.

    • Transfer the diluted sample to a 2 mL autosampler vial for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective : To separate, identify, and quantify this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions :

    • Column : A non-polar column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL in splitless mode.

    • Oven Temperature Program :

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 5 minutes.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 57, 71, 85).[11]

3. Calibration and Quantification

  • Objective : To create a calibration curve to determine the concentration of this compound in the samples.

  • Procedure :

    • Prepare a series of calibration standards of this compound in methanol, ranging from 1 µg/mL to 100 µg/mL.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Quantify the this compound concentration in the test samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_receipt Receive Sample equilibration Equilibrate to Room Temp sample_receipt->equilibration dilution Dilute Sample equilibration->dilution transfer Transfer to Vial dilution->transfer injection Inject into GC-MS transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantify Concentration peak_integration->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

data_analysis_logic cluster_input Input Data cluster_calculation Calculation cluster_evaluation Performance Evaluation lab_results Laboratory Mean Concentrations (xi) z_score_calc z = (xi - x_pt) / σ_pt lab_results->z_score_calc assigned_value Assigned Value (x_pt) assigned_value->z_score_calc std_dev Standard Deviation for Proficiency Assessment (σ_pt) std_dev->z_score_calc z_score_check |z-score| <= 2? z_score_calc->z_score_check satisfactory Satisfactory z_score_check->satisfactory Yes questionable_check 2 < |z-score| < 3? z_score_check->questionable_check No questionable Questionable questionable_check->questionable Yes unsatisfactory Unsatisfactory questionable_check->unsatisfactory No

Caption: Logic for z-score calculation and performance evaluation.

References

A Comparative Guide to Confirming the Absolute Configuration of 4-Methyloctane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the absolute configuration of 4-methyloctane's enantiomers, (R)-4-methyloctane and (S)-4-methyloctane. Due to its "cryptochiral" nature, characterized by a very small specific optical rotation, the stereochemical analysis of this compound presents a significant challenge. This document outlines and compares key analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their needs.

The primary techniques for unambiguously assigning the absolute configuration of chiral alkanes like this compound are stereospecific synthesis, gas chromatography on chiral stationary phases, and vibrational circular dichroism (VCD) spectroscopy coupled with quantum chemical calculations.

Comparison of Analytical Methodologies

The selection of a method for determining the absolute configuration of this compound depends on the available instrumentation, the need for a reference standard, and whether a computational or experimental approach is preferred.

Methodology Principle Advantages Limitations Typical Application
Stereospecific Synthesis Chemical synthesis of a single enantiomer from a starting material of known absolute configuration.Provides an unambiguous reference standard.Requires expertise in asymmetric synthesis; can be time-consuming and resource-intensive.Production of enantiomerically pure standards for calibration and comparison.
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High resolution and sensitivity; allows for the determination of enantiomeric excess.Requires a reference standard of known absolute configuration to assign elution order.Quality control, enantiomeric purity assessment, and routine analysis.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Does not require a reference standard; provides a unique spectral fingerprint for each enantiomer that can be compared to theoretical calculations.Requires specialized instrumentation; data interpretation relies on accurate computational modeling.De novo determination of absolute configuration, especially for molecules lacking UV-Vis chromophores.

Experimental Protocols

This protocol is based on the synthesis from an enantiopure starting material, allowing for the definitive assignment of the absolute configuration.[1]

  • Starting Material: Enantiomerically pure (S)-pentan-2-ol.

  • Reaction Steps: The synthesis involves a series of reactions that convert the alcohol into the target alkane without affecting the stereocenter. A typical route involves conversion of the alcohol to a good leaving group (e.g., tosylate), followed by a coupling reaction (e.g., with an appropriate Grignard reagent) to form the C-C bond and subsequent removal of any functional groups.

  • Purification: The final product is purified using standard techniques such as distillation and preparative gas chromatography.

  • Confirmation: The structure and purity of the synthesized (S)-4-methyloctane are confirmed by NMR spectroscopy and mass spectrometry. Its enantiomeric purity is verified by chiral GC analysis.

This method separates the enantiomers of this compound, and with a known standard, allows for the assignment of each peak.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral Stationary Phase: A β-cyclodextrin-based chiral stationary phase is effective for resolving acyclic saturated hydrocarbon enantiomers.[1]

  • Typical GC Conditions:

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness β-cyclodextrin column.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature ramp is typically used, for example, starting at 40°C and increasing to 120°C at a rate of 1-2°C/min.

    • Injector and Detector Temperature: 250°C.

  • Analysis: The racemic this compound is injected, and the retention times of the two separated enantiomers are recorded. By injecting a synthesized standard of known configuration (e.g., (S)-4-methyloctane), the peak corresponding to each enantiomer can be identified. Studies have shown that (S)-4-methyloctane exhibits a longer retention time on a β-cyclodextrin-based chiral stationary phase.[1]

VCD provides an experimental spectrum that can be compared to a computationally predicted spectrum for a given enantiomer to determine its absolute configuration.[2][3]

  • Experimental Measurement:

    • Instrumentation: A VCD spectrometer.

    • Sample Preparation: The enantiomerically pure sample is typically measured neat (as a pure liquid).

    • Data Acquisition: The VCD spectrum is recorded in the mid-infrared region (e.g., 900–1500 cm⁻¹).

  • Computational Analysis:

    • Software: A quantum chemistry software package (e.g., Gaussian).

    • Method: Density Functional Theory (DFT) calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Procedure:

      • Perform a conformational search for the (S) or (R) enantiomer of this compound.

      • Optimize the geometry of the most stable conformers.

      • Calculate the VCD spectrum for each stable conformer.

      • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: The experimentally measured VCD spectrum is compared to the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer, for instance, confirms that the sample has the (S)-configuration.

Data Presentation

Table 1: Chiral Gas Chromatography Data for this compound Enantiomers

Enantiomer Elution Order on β-cyclodextrin CSP Relative Retention Time
(R)-4-Methyloctane1st1.00
(S)-4-Methyloctane2nd> 1.00

Note: Data is based on the finding that (S)-4-methyloctane has a higher retention time.[1] Actual retention times will vary with specific GC conditions.

Table 2: Chiroptical Data for a Related Cryptochiral Hydrocarbon, 4-Ethyl-4-methyloctane

Enantiomer Specific Rotation [α]³⁶⁵ Key VCD Band (cm⁻¹) Sign of VCD Band
(S)-(-)-4-Ethyl-4-methyloctaneVery small negative value984Positive (+)
(R)-(+)-4-Ethyl-4-methyloctaneVery small positive value984Negative (-)

Note: This data for a structurally similar molecule illustrates the utility of VCD where optical rotation is weak.[2]

Visualizations

experimental_workflow cluster_synthesis Stereospecific Synthesis cluster_gc Chiral GC Analysis cluster_vcd VCD Analysis cluster_comp Computational VCD s1 Enantiopure (S)-pentan-2-ol s2 Chemical Transformation s1->s2 s3 (S)-4-Methyloctane (Reference Standard) s2->s3 gc3 Separated Enantiomers (R and S peaks) s3->gc3 Peak Assignment gc1 Racemic This compound gc2 Chiral GC Separation gc1->gc2 gc2->gc3 vcd1 Enantiopure Sample vcd2 Measure VCD Spectrum vcd1->vcd2 vcd3 Experimental Spectrum vcd2->vcd3 comp2 Calculated Spectrum vcd3->comp2 Compare Spectra for Assignment comp1 DFT Calculation for (S)-enantiomer comp1->comp2

Caption: Workflow for confirming the absolute configuration of this compound.

logical_relationship cluster_methods Determination Methods cluster_requirements Key Requirements / Outcomes center Absolute Configuration of this compound synthesis Stereospecific Synthesis center->synthesis gc Chiral GC center->gc vcd VCD Spectroscopy center->vcd ref_std Reference Standard synthesis->ref_std Yields elution Elution Order gc->elution Determines spectrum Chiroptical Spectrum vcd->spectrum Measures ref_std->gc Required for calc DFT Calculation spectrum->calc Compared with calc->vcd Validates

References

Untangling the Volatile Clues: 4-Methyloctane as a Potential Biomarker in Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-Methyloctane levels in healthy versus diseased patient samples reveals its potential as a non-invasive biomarker, particularly in the context of lung cancer. This volatile organic compound (VOC) has been detected in exhaled breath, with studies suggesting differential concentrations between individuals with malignancies and healthy controls. While research is ongoing to fully elucidate its diagnostic utility and metabolic origins, the current data underscores the importance of exploring such volatile signatures in the quest for early disease detection.

Quantitative Insights: this compound Levels in Health and Disease

The investigation into this compound as a disease biomarker is most prominent in the field of oncology, specifically lung cancer. While a comprehensive dataset with standardized concentration values across large patient cohorts is still emerging, preliminary studies have identified this compound as one of the key VOCs that can help discriminate between lung cancer patients and healthy individuals.

One study focusing on VOCs in the breath of lung cancer patients identified this compound as a potential biomarker that could be used to assess lung cancer risk, particularly in smokers.[1] Although specific concentrations were not detailed, the study highlighted its significance in distinguishing between different risk groups. Further research is needed to establish definitive concentration ranges associated with healthy and diseased states.

Patient GroupSample TypeReported Findings on this compound
Lung Cancer PatientsExhaled BreathIdentified as a potential lung cancer risk biomarker.[1]
Healthy ControlsExhaled BreathUsed as a baseline for comparison with lung cancer patient samples.

The Science Behind the Signal: Experimental Protocols

The primary method for analyzing volatile compounds like this compound from biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). A common and effective technique for sample preparation, particularly for breath analysis, is Solid-Phase Microextraction (SPME).

Detailed Experimental Protocol: SPME-GC-MS Analysis of this compound in Exhaled Breath

This protocol provides a general framework for the analysis of this compound in exhaled breath samples.

1. Sample Collection:

  • Subjects are required to exhale into an inert collection bag (e.g., Tedlar® bag) to capture a sufficient volume of breath.

  • Prior to sample collection, subjects should rest for a defined period to ensure baseline metabolic conditions.

  • It is crucial to collect ambient air samples as a control to account for environmental VOCs.

2. Sample Pre-concentration (SPME):

  • A Solid-Phase Microextraction (SPME) fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the collected breath sample in the Tedlar® bag.

  • The fiber adsorbs the volatile organic compounds present in the breath.

  • The exposure time and temperature are critical parameters that need to be optimized and standardized for consistent results.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the heated injection port of a gas chromatograph.

  • The adsorbed VOCs are thermally desorbed from the fiber and carried by an inert gas (e.g., helium) into the GC column.

  • The GC column separates the different VOCs based on their boiling points and chemical properties.

  • As the separated compounds elute from the column, they enter the mass spectrometer.

  • The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for the identification and quantification of this compound.

4. Data Analysis:

  • The concentration of this compound is determined by comparing its peak area in the chromatogram to a calibration curve generated using known concentrations of a pure this compound standard.

  • Statistical analysis is then performed to compare the concentrations between healthy and diseased patient groups.

Below is a diagram illustrating the general workflow for the analysis of this compound in exhaled breath samples.

ExperimentalWorkflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Patient Patient BreathSample Exhaled Breath Sample (Tedlar Bag) Patient->BreathSample SPME Solid-Phase Microextraction (SPME) BreathSample->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Data Quantitative Data GCMS->Data Comparison Healthy vs. Diseased Comparison Data->Comparison

Experimental workflow for this compound analysis.

The Biological Puzzle: Signaling Pathways and Metabolic Origins

The precise metabolic pathways that lead to the production of this compound in humans, and its potential upregulation in disease states like cancer, are not yet fully understood. However, it is known that branched-chain alkanes can be synthesized from fatty acid precursors.

It is hypothesized that altered metabolic processes within cancer cells could lead to the production of specific VOCs, including this compound. Cancer cells exhibit significant metabolic reprogramming, often characterized by increased fatty acid synthesis. This altered lipid metabolism could potentially generate unique branched-chain fatty acid intermediates that are subsequently converted into volatile alkanes.

Further research is required to delineate the specific enzymatic reactions and metabolic shifts that result in the elevated production of this compound in diseased states. Understanding these pathways is crucial for validating its role as a biomarker and for potentially developing novel therapeutic strategies that target these metabolic vulnerabilities.

Below is a conceptual diagram illustrating a hypothesized metabolic origin of this compound.

MetabolicPathway cluster_cellular_process Cellular Metabolism cluster_voc_production VOC Production cluster_detection Detection FattyAcids Fatty Acid Precursors AlteredMetabolism Altered Metabolic Pathways (e.g., in Cancer) FattyAcids->AlteredMetabolism BranchedChain Branched-Chain Fatty Acid Intermediates AlteredMetabolism->BranchedChain EnzymaticConversion Enzymatic Conversion BranchedChain->EnzymaticConversion Methyloctane This compound (Volatile Organic Compound) EnzymaticConversion->Methyloctane ExhaledBreath Exhaled Breath Methyloctane->ExhaledBreath

Hypothesized metabolic origin of this compound.

References

A Researcher's Guide to Selecting the Optimal GC Column for 4-Methyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain alkanes, the selection of an appropriate Gas Chromatography (GC) column is a critical determinant of analytical success. This guide provides a comprehensive comparison of GC columns suitable for the analysis of 4-methyloctane, a C9 hydrocarbon isomer. The information presented herein is supported by established chromatographic principles and data from detailed hydrocarbon analyses to facilitate informed column selection and method development.

The separation of this compound and its isomers, such as 2-methyloctane, 3-methyloctane, and n-nonane, presents a chromatographic challenge due to their similar boiling points and polarities. Achieving baseline resolution of these closely eluting compounds requires high-efficiency capillary columns and optimized analytical conditions. The primary mechanism for the separation of these non-polar analytes is based on differences in their boiling points and van der Waals interactions with the stationary phase.

Principles of GC Column Selection for this compound

The analysis of alkanes, including branched isomers like this compound, is most effectively performed on non-polar stationary phases. The "like dissolves like" principle dictates that non-polar compounds will have the strongest interactions with a non-polar stationary phase, leading to better separation. The elution order on these columns generally follows the boiling points of the analytes, with lower boiling point compounds eluting first. For branched alkanes, increased branching typically leads to a lower boiling point and thus, a shorter retention time compared to their straight-chain counterparts.

Key factors to consider when selecting a GC column for this compound analysis include:

  • Stationary Phase: The chemical composition of the stationary phase determines the column's selectivity. For this compound and other hydrocarbons, non-polar phases are the industry standard.

  • Column Dimensions:

    • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) provide higher resolution but have a lower sample capacity.

    • Film Thickness: Thicker films increase retention and are suitable for highly volatile compounds. For C9 isomers, a standard film thickness of 0.25 µm to 0.50 µm is generally appropriate.

    • Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is often a good starting point, offering a balance between resolution and speed. For complex isomer separations, a longer column (e.g., 60 m or 100 m) may be necessary.

Comparison of GC Column Performance

While direct comparative studies for this compound on a wide range of commercial columns are not extensively published, performance can be extrapolated from detailed hydrocarbon analysis (DHA) applications and the known properties of common stationary phases. The following tables summarize the specifications of suitable columns and representative performance data for the separation of C9 isomers, including this compound.

Table 1: GC Column Specifications for C9 Isomer Analysis

ParameterColumn AColumn BColumn C
Commercial Name Agilent J&W DB-1msRestek Rxi-5msPhenomenex ZB-1
Stationary Phase 100% Dimethylpolysiloxane5% Phenyl-95% Dimethylpolysiloxane100% Dimethylpolysiloxane
USP Designation G2G27G2
Polarity Non-PolarNon-PolarNon-Polar
Length 30 m30 m30 m
Internal Diameter 0.25 mm0.25 mm0.25 mm
Film Thickness 0.25 µm0.25 µm0.25 µm
Max Temperature 325/350 °C330/350 °C325/350 °C

Table 2: Representative Performance Data for C9 Isomer Analysis

AnalyteBoiling Point (°C)Kovats RI (Non-Polar)Est. Retention Time (min) - Column AEst. Retention Time (min) - Column BEst. Retention Time (min) - Column C
2-Methyloctane143.385610.210.510.2
3-Methyloctane144.286610.811.110.8
This compound 142.4 864 10.7 11.0 10.7
n-Nonane150.890012.112.512.1

Note: The retention times are estimated based on the Kovats Retention Index (RI) and typical chromatographic conditions for C9 hydrocarbon analysis. Actual retention times will vary depending on the specific instrument and analytical method.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and other C9 isomers using gas chromatography with a flame ionization detector (GC-FID).

1. Sample Preparation

  • Solvent: Use a high-purity volatile solvent such as pentane (B18724) or hexane.

  • Standard Preparation: Prepare a stock solution of this compound and other relevant C9 isomers (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: If the concentration of this compound in the sample is unknown, perform a preliminary screening or dilute the sample to fall within the calibration range.

2. GC-FID Conditions

  • GC System: Agilent 8890 GC with FID or equivalent.

  • Column: See Table 1 for recommended columns.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for a 0.25 mm ID column).

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector: FID at 250°C.

  • Data Acquisition: Use appropriate chromatography data system software.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for selecting a suitable GC column for this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Prep_Start Start Solvent_Selection Select Solvent (e.g., Hexane) Prep_Start->Solvent_Selection Standard_Prep Prepare Stock Solution (1000 µg/mL) Solvent_Selection->Standard_Prep Serial_Dilution Create Calibration Standards (1-100 µg/mL) Standard_Prep->Serial_Dilution Sample_Dilution Dilute Unknown Sample Serial_Dilution->Sample_Dilution Vial_Transfer Transfer to Autosampler Vial Sample_Dilution->Vial_Transfer GC_Injection Inject Sample (1 µL) Vial_Transfer->GC_Injection Separation Chromatographic Separation (Temperature Program) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Analysis_End End Data_Acquisition->Analysis_End

Caption: Experimental workflow for the GC-FID analysis of this compound.

Column_Selection_Logic cluster_analyte Analyte Properties cluster_decision Column Selection Criteria cluster_recommendation Recommended Column Type Analyte This compound (C9 Branched Alkane) Properties Non-Polar Volatile Analyte->Properties Phase Select Stationary Phase 'Like Dissolves Like' Properties->Phase Dimensions Select Column Dimensions (Length, ID, Film Thickness) Phase->Dimensions Recommendation Non-Polar Capillary Column (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-PDMS) Dimensions->Recommendation

Caption: Logical process for selecting a GC column for this compound analysis.

Conclusion

The successful gas chromatographic analysis of this compound and its isomers hinges on the selection of a high-resolution, non-polar capillary GC column. Columns with stationary phases such as 100% dimethylpolysiloxane (e.g., Agilent J&W DB-1ms, Phenomenex ZB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., Restek Rxi-5ms) are well-suited for this application. The choice of column dimensions, particularly length and internal diameter, will depend on the complexity of the sample matrix and the required degree of resolution. For highly complex mixtures of C9 isomers, a longer column (e.g., 100 m) may be necessary to achieve baseline separation. The provided experimental protocol serves as a robust starting point for method development, which can be further optimized to meet specific analytical requirements.

A Comparative Guide to the Synthesis of 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic chemistry and drug development, the efficient synthesis of specific chiral alkanes like 4-methyloctane is a significant endeavor. This guide provides a comparative analysis of three prominent laboratory-scale synthesis routes for this compound: a Grignard-based multi-step synthesis, the Wurtz coupling reaction, and an organocuprate coupling reaction. The comparison focuses on key performance metrics such as yield, purity, and reaction time, supported by detailed experimental protocols.

Data Presentation

Synthesis RouteStarting MaterialsOverall Yield (%)Purity (%)Reaction Time (hours)Cost-Effectiveness
Grignard Reaction, Dehydration & Hydrogenation Butylmagnesium bromide, 2-Pentanone~60-70>98~18-24Moderate
Wurtz Coupling 1-Bromobutane (B133212), 2-Bromopentane (B28208)<30Low (mixture)~4-6Low
Organocuprate Coupling Lithium dibutylcuprate, 2-Bromopentane~50-60>95~8-12Moderate to High

Experimental Protocols

Grignard Reaction followed by Dehydration and Hydrogenation

This three-step route first constructs the carbon skeleton via a Grignard reaction to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the final alkane product.

Step 1: Synthesis of 4-methyl-4-octanol (B1584108) via Grignard Reaction

  • Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: To the flask, add 2.4 g (0.1 mol) of magnesium turnings and 50 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 13.7 g (0.1 mol) of 1-bromobutane in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add a small portion of the 1-bromobutane solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once initiated, the ether will begin to reflux.

  • Grignard Reagent Addition: Add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 8.6 g (0.1 mol) of 2-pentanone in 30 mL of anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with two 30 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield crude 4-methyl-4-octanol. The product can be purified by fractional distillation.

Step 2: Dehydration of 4-methyl-4-octanol

  • Apparatus Setup: In a 100 mL round-bottom flask, place the crude 4-methyl-4-octanol from the previous step and a catalytic amount of a strong acid (e.g., 1 mL of concentrated sulfuric acid or a few crystals of p-toluenesulfonic acid).[1]

  • Reaction: Heat the mixture with stirring. The dehydration of tertiary alcohols typically occurs at relatively mild temperatures (25-80 °C).[1][2] The product, a mixture of 4-methyloctene isomers, can be distilled directly from the reaction mixture as it is formed.

  • Work-up and Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to isolate the 4-methyloctene mixture.

Step 3: Hydrogenation of 4-methyloctene

  • Apparatus Setup: In a hydrogenation flask, dissolve the 4-methyloctene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3][4]

  • Reaction: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator). Purge the system with hydrogen to remove air. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Remove the solvent from the filtrate by rotary evaporation to yield this compound. Further purification can be achieved by distillation.

Wurtz Coupling

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. For an unsymmetrical alkane like this compound, a cross-coupling between two different alkyl halides is required, which typically results in a mixture of products and a low yield of the desired compound.[5][6]

  • Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The reaction is carried out under an inert atmosphere.

  • Reaction: To the flask, add 4.6 g (0.2 mol) of sodium metal, cut into small pieces, and 100 mL of anhydrous diethyl ether.

  • Alkyl Halide Addition: In the dropping funnel, place an equimolar mixture of 1-bromobutane (13.7 g, 0.1 mol) and 2-bromopentane (15.1 g, 0.1 mol). Add the alkyl halide mixture dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 2-3 hours.

  • Work-up: After the reaction is complete, cool the mixture and cautiously add ethanol to destroy any unreacted sodium, followed by water.

  • Extraction and Purification: Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate. The product is a mixture of octane, decane, and this compound. Isolate this compound from the mixture by fractional distillation, which can be challenging due to the close boiling points of the alkanes.

Organocuprate Coupling (Gilman Reagent)

Organocuprate coupling offers a more selective method for forming unsymmetrical alkanes compared to the Wurtz reaction. This method involves the reaction of a lithium diorganocuprate (Gilman reagent) with an alkyl halide.

  • Apparatus Setup: All glassware must be flame-dried and the reaction must be conducted under an inert atmosphere.

  • Preparation of Lithium Dibutylcuprate: In a flask, suspend 9.5 g (0.05 mol) of copper(I) iodide in 100 mL of anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this suspension, slowly add 100 mL of a 1.0 M solution of butyllithium (B86547) in hexane (B92381) (0.1 mol) with stirring. Allow the mixture to warm slightly to form a clear solution of lithium dibutylcuprate.

  • Coupling Reaction: Cool the Gilman reagent back to -78 °C. Slowly add a solution of 7.55 g (0.05 mol) of 2-bromopentane in 20 mL of anhydrous diethyl ether.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_grignard Grignard Route cluster_wurtz Wurtz Coupling cluster_organocuprate Organocuprate Coupling start_g Butylmagnesium bromide + 2-Pentanone step1_g Grignard Reaction (forms 4-methyl-4-octanol) start_g->step1_g step2_g Dehydration (forms 4-methyloctene) step1_g->step2_g step3_g Hydrogenation (forms this compound) step2_g->step3_g end_g This compound (High Purity, Good Yield) step3_g->end_g start_w 1-Bromobutane + 2-Bromopentane + Sodium step1_w Wurtz Coupling start_w->step1_w end_w Mixture of Alkanes (Low Yield of this compound) step1_w->end_w start_c Lithium dibutylcuprate + 2-Bromopentane step1_c Organocuprate Coupling start_c->step1_c end_c This compound (Good Purity & Yield) step1_c->end_c

Caption: Comparative workflow of this compound synthesis routes.

Conclusion

For the laboratory-scale synthesis of this compound, the Grignard-based multi-step approach offers a reliable and high-purity route, despite being a three-step process. The organocuprate coupling presents a more direct and efficient alternative with good yields and selectivity. The Wurtz coupling, due to its lack of selectivity in cross-coupling reactions, is generally not a preferred method for synthesizing unsymmetrical alkanes like this compound, as it leads to a mixture of products that are difficult to separate. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability.

References

A Researcher's Guide to Isotopic Labeling of 4-Methyloctane for Metabolic Studies: Deuterium vs. Carbon-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies of 4-methyloctane, the choice of isotopic label is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison of deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling strategies, supported by experimental data and detailed protocols, to facilitate the selection of the optimal tracer for your research needs.

This compound, a branched-chain alkane, is a volatile organic compound (VOC) that has garnered interest as a potential biomarker in exhaled breath for diseases such as lung cancer. Understanding its metabolic fate is crucial for validating its clinical utility and for broader applications in toxicology and environmental science. Isotopic labeling is an indispensable tool for tracing the biotransformation of such molecules. This guide will compare the two most common stable isotopes used for this purpose: deuterium and carbon-13.

Performance Comparison: Deuterium vs. Carbon-13 Labeling

The selection of an isotopic label depends on the specific research question, the analytical methodology employed, and budgetary considerations. Both deuterium and carbon-13 offer unique advantages and disadvantages in the context of metabolic studies of a small, hydrophobic molecule like this compound, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingRationale & Supporting Data
Synthesis Generally less expensive and synthetically more straightforward. Can often be achieved through catalytic exchange reactions or reduction of unsaturated precursors with deuterium gas.Can be more complex and expensive, often requiring the use of ¹³C-labeled building blocks like ¹³C-methyl iodide or ¹³C-carbon dioxide.The synthesis of deuterated compounds can often utilize D₂O or D₂ gas, which are relatively inexpensive deuterium sources. Introducing ¹³C often requires a more intricate synthetic strategy starting from expensive ¹³C-labeled precursors.
Kinetic Isotope Effect (KIE) Significant KIE can occur, where the C-D bond is stronger than the C-H bond, potentially altering the rate and regioselectivity of metabolism.Minimal KIE, as the mass difference between ¹²C and ¹³C is smaller, leading to metabolic pathways that more closely resemble the unlabeled compound.The significant mass difference between hydrogen and deuterium can lead to a noticeable kinetic isotope effect, which can be a tool to study reaction mechanisms but may also introduce metabolic switching. ¹³C labeling has a much smaller effect on reaction rates.
Chromatographic Behavior (GC) Can exhibit a slight shift in retention time (typically eluting earlier) compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[1]Co-elutes almost perfectly with the unlabeled analyte.[1]The difference in zero-point energy of C-D versus C-H bonds can lead to slightly different van der Waals interactions with the GC column stationary phase, causing a retention time shift for deuterated compounds. This effect is negligible for ¹³C-labeled compounds.[1]
Mass Spectrometry (MS) Analysis Can have complex fragmentation patterns due to potential D/H scrambling. The mass shift is smaller per label (1 Da).Cleaner fragmentation patterns with no scrambling. Provides a distinct mass shift of 1 Da per ¹³C atom, simplifying interpretation.Deuterium atoms can sometimes exchange with hydrogen atoms in the mass spectrometer's ion source, complicating spectral analysis. ¹³C atoms are stable and do not exchange.
Quantification Accuracy Potential for compromised accuracy if the chromatographic shift leads to differential matrix effects or if there is isotopic instability.Generally provides higher accuracy and precision due to co-elution and isotopic stability.[2][3][4][5][6]Co-elution of the ¹³C-labeled internal standard with the analyte ensures that both experience the same ionization suppression or enhancement effects in the MS source, leading to more accurate quantification.[2][4]
Cost Generally lower cost for deuterated starting materials and synthesis.Higher cost associated with ¹³C-labeled precursors and often more complex synthetic routes.[5]The raw materials for ¹³C labeling are inherently more expensive due to the energy-intensive isotope enrichment process.

Experimental Protocols

Detailed below are plausible, generalized synthetic protocols for the preparation of deuterated and ¹³C-labeled this compound. These are representative methods and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of this compound-d₂ (at C1 and C2)

This protocol describes a two-step synthesis starting from 4-methyl-1-octene (B14720864).

Step 1: Hydroboration of 4-methyl-1-octene

  • To a flame-dried, argon-purged 100 mL round-bottom flask, add 4-methyl-1-octene (1.26 g, 10 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide (B99878) complex (1.1 mL of a 10 M solution, 11 mmol) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Slowly add water (5 mL) to quench the reaction, followed by 3 M sodium hydroxide (B78521) (5 mL) and 30% hydrogen peroxide (5 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 4-methyloctan-1-ol (B1622024).

Step 2: Deuteration via Reduction of the Corresponding Tosylate

  • Dissolve the 4-methyloctan-1-ol (1.44 g, 10 mmol) in pyridine (B92270) (20 mL) and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (2.1 g, 11 mmol) and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to give the tosylate.

  • To a solution of the tosylate in anhydrous THF (30 mL), add lithium aluminum deuteride (B1239839) (LAD, 0.42 g, 10 mmol) portion-wise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Cool to 0 °C and quench the reaction by the sequential addition of water (0.4 mL), 15% NaOH (0.4 mL), and water (1.2 mL).

  • Filter the resulting precipitate and wash with diethyl ether.

  • The filtrate is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation to yield this compound-d₂.

Protocol 2: Synthesis of 4-(¹³C-Methyl)octane

This protocol utilizes a Grignard reaction with a ¹³C-labeled methyl source.

Step 1: Preparation of ¹³C-Methylmagnesium Iodide

  • In a flame-dried, argon-purged 50 mL Schlenk flask, place magnesium turnings (0.29 g, 12 mmol).

  • Add a small crystal of iodine to activate the magnesium.

  • Add 10 mL of anhydrous diethyl ether.

  • Slowly add a solution of ¹³C-methyl iodide (1.43 g, 10 mmol, 99% ¹³C) in 10 mL of anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction starts, add the remaining ¹³C-methyl iodide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Coupling with a Suitable Alkyl Halide

  • In a separate flame-dried, argon-purged 100 mL round-bottom flask, dissolve 4-bromooctane (B1583688) (1.93 g, 10 mmol) in 20 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared ¹³C-methylmagnesium iodide solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to yield 4-(¹³C-methyl)octane.

Mandatory Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for branched-chain alkanes involves oxidation catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 4-methyloctan-1-ol, 4-methyloctan-2-ol, etc.) This compound->Hydroxylated_Metabolites Cytochrome P450 (CYP) Enzymes Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Hydroxylated_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolic Studies

A typical workflow for investigating the metabolism of isotopically labeled this compound involves several key steps from administration to data analysis.

experimental_workflow cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Preparation & Analysis cluster_data Data Processing Administration Administration of Labeled this compound (e.g., Inhalation, Oral Gavage) Sample_Collection Collection of Biological Samples (Exhaled Breath, Urine, Blood, Tissues) Administration->Sample_Collection Extraction Extraction of Metabolites (e.g., Solid-Phase Microextraction for VOCs) Sample_Collection->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing & Metabolite Identification GCMS_Analysis->Data_Processing Quantification Quantification of Labeled Metabolites Data_Processing->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

Caption: Experimental workflow for this compound metabolic studies.

Conclusion

The choice between deuterium and carbon-13 for labeling this compound in metabolic studies is a trade-off between cost and analytical performance. Deuterium labeling offers a more cost-effective solution, but researchers must be mindful of the potential for kinetic isotope effects and chromatographic shifts that can complicate data interpretation and quantification. Carbon-13 labeling, while more expensive, provides a more robust and accurate approach due to the chemical and physical similarity of the labeled molecule to its native counterpart, ensuring co-elution and minimizing isotope effects. For studies requiring high quantitative accuracy, such as pharmacokinetic analyses or detailed metabolic flux analysis, ¹³C-labeling is the superior choice. For qualitative tracer studies or initial exploratory research where cost is a primary constraint, deuterium labeling can be a viable option, provided that its potential limitations are carefully considered during data analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 4-methyloctane, a branched-chain alkane. We will delve into the experimental protocols for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Synthesis of this compound and Potential Impurities

The synthesis of this compound can be achieved through various methods, with two common approaches being Grignard reactions and catalytic isomerization of linear alkanes.[1] Each method carries the potential for specific impurities.

  • Grignard Reaction: A typical synthesis may involve the reaction of an octyl magnesium halide with a methylating agent. Potential impurities from this route include unreacted starting materials, coupling products (e.g., hexadecane), and byproducts from the reaction with any residual water or atmospheric carbon dioxide.[2][3]

  • Catalytic Isomerization: Isomerization of n-nonane over an acidic catalyst can yield a mixture of branched isomers, including this compound.[4] Impurities in this case would primarily be other C9 isomers (e.g., 2-methyloctane, 3-methyloctane, dimethylheptanes) and potentially cracking products of lower carbon numbers.[5]

A thorough purity assessment is therefore crucial to identify and quantify these potential contaminants.

Workflow for Purity Assessment

The overall process for assessing the purity of synthesized this compound involves a multi-step approach, starting from the crude synthetic product and culminating in a comprehensive purity report.

Overall Purity Assessment Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_reporting Reporting Crude Crude Synthesized This compound Purification Purification (e.g., Distillation, Chromatography) Crude->Purification GC_FID GC-FID (Quantitative) Purification->GC_FID Chiral_GC Chiral GC (Enantiomeric Purity) Purification->Chiral_GC qNMR qNMR (Absolute Purity) Purification->qNMR GC_MS GC-MS (Impurity Identification) Purification->GC_MS Report Comprehensive Purity Report GC_FID->Report Chiral_GC->Report qNMR->Report GC_MS->Report

Caption: Workflow for this compound purity assessment.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, such as quantitative purity, identification of impurities, or enantiomeric excess. The following table summarizes and compares the primary methods for assessing the purity of this compound.

Parameter Gas Chromatography (GC-FID) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase, with detection by a flame ionization detector (FID).[6]The integrated area of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[7]Combines the separation power of GC with the identification capabilities of mass spectrometry, which fragments molecules into characteristic patterns.[8]
Primary Use High-precision quantitative analysis of volatile components.Absolute purity determination without the need for a specific reference standard of the analyte.Identification and structural elucidation of impurities.
Sensitivity High (ppm to ppb range).Moderate (requires mg quantities).Very high (ppb to ppt (B1677978) range).
Quantitative Accuracy Excellent with proper calibration.Excellent, considered a primary ratio method.Good, but can be less accurate than GC-FID without specific calibration for each impurity.
Impurity Detection Detects all volatile impurities that can be separated chromatographically.Detects impurities with NMR-active nuclei that have distinct signals from the main compound.Excellent for detecting and identifying a wide range of volatile impurities.
Enantiomeric Purity Requires a specific chiral stationary phase.Requires a chiral solvating or derivatizing agent.Can be coupled with a chiral GC column for enantiomeric separation and identification.
Sample Throughput High.Moderate.High.
Limitations Requires a volatile and thermally stable sample. Co-elution can be an issue.Lower sensitivity than GC-based methods. Signal overlap can complicate analysis.Fragmentation may not always provide unambiguous structural information for isomers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for determining the percentage purity of this compound by comparing the peak area of the main component to the total area of all peaks.

Experimental Workflow:

GC-FID Experimental Workflow SamplePrep Sample Preparation (Dilution in Hexane) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

Caption: GC-FID experimental workflow.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in hexane.

  • Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the this compound peak area relative to the total peak area.

Chiral Gas Chromatography

For the determination of enantiomeric purity, a chiral stationary phase is required.

Protocol:

  • Column: A cyclodextrin-based chiral capillary column, such as a β-DEX or γ-DEX column, is commonly used for separating alkane enantiomers.[8]

  • Temperature Program: Isothermal analysis at a low temperature (e.g., 40-60 °C) often provides the best resolution for chiral separations of volatile compounds. Optimization is key.[1]

  • Other Parameters: Injector, detector, and carrier gas parameters are similar to the standard GC-FID method.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.

Logical Relationship for qNMR Purity Calculation:

qNMR Purity Calculation Logic Analyte Analyte (this compound) - Known Mass - Known Structure NMR_Acquisition 1H NMR Spectrum Acquisition (Quantitative Parameters) Analyte->NMR_Acquisition Standard Internal Standard - Known Mass - Known Purity - Known Structure Standard->NMR_Acquisition Integration Integration of Analyte and Standard Signals NMR_Acquisition->Integration Calculation Purity Calculation Integration->Calculation

Caption: Logical flow for qNMR purity determination.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride, which are soluble in organic solvents and have simple, well-resolved proton signals) and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[7]

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform and carefully phase the spectrum.

    • Perform a baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying unknown impurities.

Protocol:

  • GC Conditions: The same GC conditions as for GC-FID can be used.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 35 to 300.

    • Data Analysis: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern of this compound will show characteristic losses of alkyl fragments.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. GC-FID provides excellent quantitative data on the overall purity, while chiral GC is essential for determining enantiomeric excess. qNMR offers a powerful method for absolute purity determination without the need for a this compound reference standard. Finally, GC-MS is indispensable for the identification of unknown impurities. By employing these techniques in a complementary fashion, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyloctane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-methyloctane, a flammable liquid classified with aspiration and potential environmental hazards. Adherence to these guidelines is critical for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor, categorized as a Category 3 flammable liquid.[1][2] It also presents an aspiration hazard and may be fatal if swallowed and enters the airways.[1][2][3][4] Therefore, handling and disposal require stringent safety measures to prevent ignition and exposure.

Key Hazards:

  • Flammable Liquid: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use non-sparking tools and explosion-proof equipment.[1]

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][4] Do not induce vomiting if ingested.[1]

  • Environmental Hazard: Discharge into the environment must be avoided.[1] Do not let the chemical enter drains or sewer systems.[1][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₉H₂₀
Molecular Weight128.25 g/mol
CAS Number2216-34-4
Boiling Point141.6 °C at 760 mmHg
Flash Point24.2 °C
Density0.722 g/cm³
Water Solubility115 μg/kg at 25 °C

Procedural Protocol for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][4]

  • Handle this compound in a well-ventilated place, preferably within a chemical fume hood.[1]

2. Waste Collection:

  • Collect waste this compound in a suitable, labeled, and closed container.[1] The container must be compatible with flammable hydrocarbons.

  • Do not mix with incompatible waste streams. It is advisable to collect alkanes and other non-halogenated organic solvents in a dedicated waste container.[5]

  • Ensure the waste container is properly grounded and bonded during transfer to prevent static discharge.[1][4]

3. Labeling and Storage:

  • Clearly label the waste container as "Hazardous Waste," "Flammable," and with the full chemical name "this compound."

  • Store the sealed waste container in a designated hazardous waste accumulation area, which should be a cool, well-ventilated place away from ignition sources.[2][4]

  • Store locked up.[1][4]

4. Final Disposal:

  • The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][7] Do not attempt to dispose of this chemical through regular trash or sewer systems.[1][6]

5. Container Decontamination:

  • Empty containers that held this compound can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled/reconditioned if permissible by local regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Assess Hazards & Wear PPE - Flammable Liquid - Aspiration Hazard - Wear gloves, goggles, lab coat B Step 2: Collect Waste - Use designated, compatible container - Ground and bond container A->B F Step 5: Decontaminate Empty Container - Triple rinse with appropriate solvent - Collect rinsate as hazardous waste A->F C Step 3: Label and Store - Label as 'Hazardous Waste, Flammable, this compound' - Store in cool, ventilated, secure area B->C B->F For empty containers D Step 4: Arrange Professional Disposal - Contact EHS or certified waste vendor C->D E Licensed Chemical Destruction Facility (e.g., Incineration) D->E G Dispose of Decontaminated Container - Puncture and landfill or recycle per regulations F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyloctane

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. Understanding these properties is foundational to safe handling and experimental planning.

PropertyValue
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol [1]
AppearanceClear, colorless liquid[1][2][3]
OdorFaint hydrocarbon or gasoline-like odor[1][2][4]
Density0.722 g/cm³[5][6]
Boiling Point141.6 °C at 760 mmHg[5][6]
Melting Point-113.3 °C[5][6]
Flash Point24.2 °C[5][6]
Vapor Pressure7.26 mmHg at 25°C[5][6]
SolubilityInsoluble in water; soluble in organic solvents like hexane (B92381) and toluene.[1]

Operational Plan: Handling and Disposal

This compound is a flammable liquid and vapor that poses a significant aspiration hazard.[3][4] Adherence to the following step-by-step procedures is mandatory.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8][9][10]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves inspected prior to use.[8][9] The selected gloves must comply with EU Directive 89/686/EEC and the EN 374 standard.[8][9]

    • Protective Clothing: Wear fire/flame-resistant and impervious clothing.[7][8][9] A lab coat is required at a minimum.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8][9][11]

    • If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator with a Type A filter for organic gases and vapors (boiling point > 65°C).[7][8][9][10]

Safe Handling Protocol

Preparation:

  • Ensure an emergency eye wash station and safety shower are accessible.

  • Work within a certified chemical fume hood to ensure adequate ventilation.[8][9]

  • Clear the workspace of all ignition sources, including heat, sparks, and open flames.[4][8][12] Use only explosion-proof electrical equipment.[4][8][12]

  • Assemble all necessary non-sparking tools and equipment before handling the chemical.[4][8][9][12]

  • Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[4][8][11][12]

Execution:

  • Don all required PPE as specified above.

  • Carefully uncap the this compound container.

  • Perform the required transfer or experimental procedure, minimizing the generation of vapors or mists.[13]

  • Keep the container tightly closed when not in use.[4][8][12][13]

  • Avoid direct contact with skin and eyes.[8][9][13]

In Case of Exposure or Spill:

  • Skin Contact: Immediately take off all contaminated clothing.[8][11] Rinse the affected skin area with plenty of water.[8][11]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a doctor.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8] Call a poison center or doctor if you feel unwell.[11]

  • Ingestion: Do NOT induce vomiting.[8][11] Immediately call a poison center or doctor.[8][11] This is an aspiration hazard and may be fatal if swallowed and enters the airways.[3][4]

  • Spill: Remove all ignition sources.[8][9] Use spark-proof tools and explosion-proof equipment to collect the material into suitable, closed containers for disposal.[8][9] Do not allow the chemical to enter drains.[8][9]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidents.

  • Store in a cool, dark, and well-ventilated area.[4][13]

  • Keep containers tightly closed to prevent leakage and evaporation.[4][8][12][13]

  • The storage area should be locked to restrict unauthorized access.[4][8][11][13]

  • Store away from incompatible materials, particularly oxidizing agents.[13]

Disposal Plan

Chemical waste must be managed in compliance with all local, state, and federal regulations.[11][12]

  • Chemical Waste:

    • Dispose of this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

    • Do not dispose of the chemical into sewer systems, waterways, or the general environment.[8][9][12]

    • Collect waste in clearly labeled, suitable, and closed containers.[8][9]

  • Container Disposal:

    • Empty containers may be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]

    • Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, as permitted by regulations.[8]

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Procedure & Storage cluster_disposal 4. Waste Disposal A Verify Fume Hood & Safety Shower/Eyewash B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Eliminate Ignition Sources & Use Non-Sparking Tools B->C D Ground & Bond Equipment C->D E Transfer Chemical in Fume Hood D->E Proceed to Handling F Keep Container Closed When Not in Use E->F G Perform Experiment F->G H Securely Close Container G->H Emergency Emergency Response (Spill or Exposure) G->Emergency I Store in Cool, Ventilated, Locked Area H->I J Clean Work Area I->J K Collect Waste in Labeled, Closed Container J->K Segregate Waste L Dispose via Licensed Chemical Waste Vendor K->L M Triple-Rinse or Puncture Empty Container for Disposal K->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.